molecular formula C17H22O3 B2868975 Nimbidiol CAS No. 113332-25-5

Nimbidiol

Número de catálogo: B2868975
Número CAS: 113332-25-5
Peso molecular: 274.35 g/mol
Clave InChI: JMBKXUYCBVKSSY-OMOCHNIRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Nimbidiol is a diterpenoid compound isolated from the root and stem-bark of the medicinal plant Azadirachta indica (neem). It is characterized as a potent, broad-spectrum inhibitor of intestinal disaccharidases and glucoamylase, making it a promising candidate for anti-diabetic research . Its mechanism of action involves mixed competitive inhibition of key intestinal carbohydrases, including maltase-glucoamylase, sucrase-isomaltase, lactase, and trehalase . Studies demonstrate that this compound (at a dose of 0.40 mg kg−1 day−1) significantly reduces blood glucose, glycated hemoglobin (HbA1c), and plasma α-glucosidase activity in type-1 diabetic mouse models . Beyond its anti-hyperglycemic properties, recent research highlights this compound's significant benefits in combating diabetic complications. It has been shown to ameliorate renal injury and dysfunction by attenuating renal fibrosis, inflammation, and oxidative stress in the diabetic kidney . The compound protects the kidney by mitigating adverse extracellular matrix (ECM) accumulation, including excessive deposition of collagen IV and fibronectin, and by alleviating redox imbalance . The underlying mechanisms for these protective effects involve the inhibition of key signaling pathways, such as TGF-β/Smad, MAPK, and NF-κB . This multifaceted activity profile positions this compound as a valuable tool for researchers investigating novel therapeutic strategies for diabetes and its associated nephropathy. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

113332-25-5

Fórmula molecular

C17H22O3

Peso molecular

274.35 g/mol

Nombre IUPAC

(4aS)-6,7-dihydroxy-1,1,4a-trimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one

InChI

InChI=1S/C17H22O3/c1-16(2)5-4-6-17(3)11-8-14(20)13(19)7-10(11)12(18)9-15(16)17/h7-8,15,19-20H,4-6,9H2,1-3H3/t15?,17-/m1/s1

Clave InChI

JMBKXUYCBVKSSY-OMOCHNIRSA-N

SMILES

CC1(CCCC2(C1CC(=O)C3=CC(=C(C=C32)O)O)C)C

SMILES isomérico

C[C@]12CCCC(C1CC(=O)C3=CC(=C(C=C23)O)O)(C)C

SMILES canónico

CC1(CCCC2(C1CC(=O)C3=CC(=C(C=C32)O)O)C)C

Solubilidad

not available

Origen del producto

United States

Foundational & Exploratory

Nimbidiol: A Technical Guide to its Chemical Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nimbidiol, a potent bioactive diterpenoid isolated from the Neem tree (Azadirachta indica), has garnered significant scientific interest due to its promising therapeutic properties, particularly its role as an inhibitor of intestinal disaccharidases. This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, and its established biological activities. Detailed experimental protocols for its isolation are presented, alongside an exploration of its mechanism of action as an α-glucosidase inhibitor. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics for metabolic disorders.

Chemical Structure and Identification

This compound is a complex diterpenoid characterized by a phenanthrenone (B8515091) core. Its systematic chemical identity and structural details are summarized below.

Chemical Structure

The chemical structure of this compound is depicted in Figure 1.

Chemical Structure of this compoundFigure 1. 2D Chemical Structure of this compound.

Chemical Identifiers

A compilation of the key chemical identifiers for this compound is provided in Table 1 for unambiguous identification and reference in scientific literature and databases.

IdentifierValue
IUPAC Name (4aS,10aS)-6,7-dihydroxy-1,1,4a-trimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one[1]
CAS Number 113332-25-5[1]
Molecular Formula C₁₇H₂₂O₃[1]
Molecular Weight 274.35 g/mol [1]
SMILES String C[C@]12CCCC([C@@H]1CC(=O)C3=CC(=C(C=C23)O)O)(C)C[1]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound, along with its characteristic spectroscopic data, are crucial for its characterization and analysis.

Physicochemical Properties
PropertyValueReference
Melting Point 226 °C[2]
Solubility Soluble in methanol (B129727) and other organic solvents.General knowledge from isolation protocols.
Appearance Gummy residue, can be purified to a solid.[3]
Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation of this compound. The available data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are summarized below.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound.

Carbon AtomChemical Shift (δ) in ppm
C-137.9
C-218.9
C-341.3
C-433.2
C-549.8
C-636.0
C-7200.11
C-8123.8
C-9152.4
C-1037.8
C-11110.1
C-12151.2
C-13142.0
C-14113.5
C-1532.5
C-1621.3
C-1723.2
Data obtained in CDCl₃. Source:[2]

2.2.2. Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of this compound. A precursor ion at m/z 275.1641 [M+H]⁺ is consistent with its molecular formula C₁₇H₂₂O₃[4].

2.2.3. Infrared (IR) Spectroscopy

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

  • C=O stretching: A strong, sharp peak around 1650-1700 cm⁻¹ corresponding to the ketone group.

  • C=C stretching: Peaks in the 1450-1600 cm⁻¹ region due to the aromatic ring.

  • C-H stretching: Peaks just below 3000 cm⁻¹ for aliphatic C-H bonds and potentially just above 3000 cm⁻¹ for aromatic C-H bonds.

Experimental Protocols

The isolation of this compound from its natural source, Azadirachta indica, is a critical process for its study.

Bioassay-Guided Isolation of this compound from Azadirachta indica

This protocol details the extraction and purification of this compound from the root and stem bark of the Neem tree, guided by its inhibitory activity against intestinal glucosidases.

3.1.1. Materials and Equipment

  • Air-dried and milled root or stem bark of Azadirachta indica

  • Methanol

  • Ethyl acetate (B1210297)

  • Hexane

  • Benzene

  • Chloroform

  • Activated charcoal

  • Silica gel for column and preparative thin-layer chromatography (TLC)

  • Rotary evaporator

  • Chromatography columns

  • Preparative TLC plates

  • Standard laboratory glassware

3.1.2. Extraction and Initial Fractionation

  • Percolate air-dried and milled root (850 g) or stem-bark (750 g) with methanol (3 L or 2.5 L respectively) at room temperature for 24-30 hours. Repeat the percolation three times to ensure complete extraction[3].

  • Concentrate the combined methanolic extracts to a small volume (approximately 100 mL) under reduced pressure at 50°C using a rotary evaporator[3].

  • Dilute the concentrate with water (400 mL) with stirring and extract four times with ethyl acetate (250 mL each)[3].

  • Wash the combined organic extract with a 4% (w/v) sodium carbonate solution (250 mL) and then twice with water (500 mL each)[3].

  • Concentrate the ethyl acetate extract to about 50 mL under reduced pressure at 50°C[3].

3.1.3. Chromatographic Purification

  • Adsorb the concentrated ethyl acetate extract onto a charcoal column[3].

  • Elute the active fraction with a methanol-benzene (1:1, v/v) mixture[3].

  • Dry the eluted fraction to obtain a solid residue (approximately 150 mg)[3].

  • Extract the solid with hexane. Subject the hexane-soluble fraction to preparative thick-layer chromatography[3].

  • Develop the preparative TLC plate using a chloroform-methanol (97:3) solvent system to yield pure this compound[3].

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification Neem_Bark Air-dried, milled Azadirachta indica bark Methanol_Extraction Percolation with Methanol Neem_Bark->Methanol_Extraction Concentration1 Concentration (Rotary Evaporator) Methanol_Extraction->Concentration1 Liquid_Extraction Liquid-Liquid Extraction (Ethyl Acetate/Water) Concentration1->Liquid_Extraction Washing Washing Steps (Na2CO3, Water) Liquid_Extraction->Washing Concentration2 Concentration (Rotary Evaporator) Washing->Concentration2 Charcoal_Column Charcoal Column Chromatography Concentration2->Charcoal_Column Elution Elution (Methanol:Benzene) Charcoal_Column->Elution Hexane_Extraction Hexane Extraction Elution->Hexane_Extraction Prep_TLC Preparative TLC (CHCl3:MeOH) Hexane_Extraction->Prep_TLC Pure_this compound Pure this compound Prep_TLC->Pure_this compound

Caption: Workflow for the isolation of this compound.

Biological Activity and Mechanism of Action

This compound has been identified as a potent inhibitor of intestinal α-glucosidases, which are key enzymes in carbohydrate digestion. This activity positions this compound as a promising candidate for the management of type 2 diabetes.

Inhibition of Intestinal Disaccharidases

This compound exhibits inhibitory activity against several intestinal disaccharidases, including maltase-glucoamylase, sucrase-isomaltase, lactase, and trehalase[5]. By inhibiting these enzymes, this compound effectively slows down the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.

The inhibitory potency of this compound against various glucosidases is summarized in Table 2.

Enzyme/SubstrateIC₅₀ (µM)Kᵢ (µM)Kᵢ' (µM)Inhibition Type
Maltase-glucoamylase (maltotetraose) 1.35 ± 0.120.08 ± 0.010.25 ± 0.11Mixed
Sucrase -0.7 ± 0.121.44 ± 0.65Mixed
Isomaltase 0.85 ± 0.035---
Lactase 20 ± 1.33---
Trehalase 30 ± 1.75---
Source:[5]
Mechanism of Action

The primary mechanism of action for this compound's anti-hyperglycemic effect is the competitive inhibition of α-glucosidases located in the brush border of the small intestine. This enzymatic inhibition delays the digestion and absorption of carbohydrates, leading to a reduction in postprandial blood glucose levels.

G Alpha_Glucosidase α-Glucosidase Enzymes (in Intestinal Brush Border) Glucose_Absorption Glucose Absorption into Bloodstream Alpha_Glucosidase->Glucose_Absorption Produces Glucose Hyperglycemia Postprandial Hyperglycemia Glucose_Absorption->Hyperglycemia This compound This compound This compound->Alpha_Glucosidase Inhibits

Caption: Mechanism of this compound's anti-hyperglycemic action.

Conclusion

This compound stands out as a natural product with significant therapeutic potential, particularly in the context of metabolic disorders. Its well-defined chemical structure and its potent inhibitory activity against key digestive enzymes make it a compelling lead compound for the development of new anti-diabetic agents. The detailed protocols and data presented in this guide are intended to facilitate further research into the pharmacological properties and clinical applications of this promising molecule. Future studies should focus on elucidating its complete pharmacokinetic and pharmacodynamic profiles, as well as exploring its potential synergistic effects with existing anti-diabetic therapies.

References

Nimbidiol's Mechanism of Action in Glucosidase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nimbidiol, a diterpenoid isolated from Azadirachta indica (neem), has demonstrated significant potential as a potent inhibitor of α-glucosidase and other intestinal disaccharidases. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its evaluation, and visual representations of its inhibitory pathway and experimental workflow. The evidence strongly suggests that this compound acts as a mixed competitive inhibitor, offering a promising avenue for the development of novel therapeutics for managing postprandial hyperglycemia in type 2 diabetes.

Introduction

Intestinal α-glucosidases, such as maltase-glucoamylase and sucrase-isomaltase, are key enzymes responsible for the final step of carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of these enzymes is a clinically validated strategy to delay carbohydrate absorption and manage postprandial blood glucose levels. This compound, a bioactive compound found in the root and stem-bark of the neem tree, has emerged as a powerful natural inhibitor of these enzymes.[1] This guide synthesizes the current understanding of this compound's interaction with glucosidases, providing a technical resource for researchers in the field of diabetology and drug discovery.

Quantitative Data on this compound's Glucosidase Inhibition

This compound exhibits a broad spectrum of inhibitory activity against various intestinal glucosidases. Its potency is highlighted by low micromolar to sub-micromolar IC50, Ki, and Ki' values. The collected data from in vitro enzymatic assays are summarized in the table below, offering a comparative overview of this compound's efficacy against different enzymes.

Enzyme TargetSubstrateIC50 (µM)Ki (µM)Ki' (µM)Inhibition TypeSource
Maltase-GlucoamylaseMaltotetraose1.35 ± 0.120.08 ± 0.010.25 ± 0.11Mixed Competitive[1]
SucraseSucrose-0.7 ± 0.121.44 ± 0.65Mixed Competitive[1]
IsomaltaseIsomaltose0.85 ± 0.035---[1]
LactaseLactose20 ± 1.33---[1]
TrehalaseTrehalose30 ± 1.75---[1]

Table 1: Summary of quantitative data on the inhibition of various glucosidases by this compound.[1]

Mechanism of Action: Mixed Competitive Inhibition

Kinetic studies reveal that this compound functions as a mixed competitive inhibitor of intestinal carbohydrases.[1] This mode of inhibition is characterized by the inhibitor's ability to bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. The presence of both a competitive inhibition constant (Ki) and an uncompetitive inhibition constant (Ki') substantiates this mechanism.[1]

This dual binding capability suggests that this compound can interfere with substrate binding at the active site and also modulate the catalytic activity of the enzyme-substrate complex. The following diagram illustrates this mixed competitive inhibition pathway.

Mixed_Competitive_Inhibition E Free Enzyme (Glucosidase) ES Enzyme-Substrate Complex E->ES k1 EI Enzyme-Inhibitor Complex E->EI Ki S Substrate (Carbohydrate) I Inhibitor (this compound) ES->E k-1 ESI Enzyme-Substrate-Inhibitor Complex ES->ESI Ki' P Product (Monosaccharide) ES->P k_cat EI->E EI->ESI S ESI->ES ESI->EI

Mechanism of Mixed Competitive Inhibition by this compound.

Experimental Protocols

The determination of this compound's glucosidase inhibitory activity and its kinetic parameters involves standardized in vitro enzymatic assays. Below is a detailed methodology adapted from established protocols.

In Vitro α-Glucosidase Inhibition Assay

This assay quantifies the inhibitory effect of a compound on α-glucosidase activity by measuring the product formed from a chromogenic substrate.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • This compound (test compound)

  • Acarbose (B1664774) (positive control)

  • Phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate reader

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

Procedure:

  • Prepare a stock solution of α-glucosidase in phosphate buffer.

  • Prepare various concentrations of this compound and acarbose by serial dilution with DMSO.

  • In a 96-well plate, add 50 µL of phosphate buffer to each well.

  • Add 10 µL of the this compound or acarbose solutions to the respective wells. A control well should contain 10 µL of DMSO.

  • Add 20 µL of the α-glucosidase solution to each well and incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of pNPG solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of sodium carbonate solution.

  • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzyme Kinetic Studies

To determine the mode of inhibition (e.g., mixed competitive), kinetic parameters are evaluated by measuring the reaction rates at varying concentrations of both the substrate and the inhibitor.

Procedure:

  • Perform the α-glucosidase inhibition assay as described above.

  • For each concentration of this compound (including a zero-inhibitor control), vary the concentration of the substrate (pNPG).

  • Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

  • Analyze the resulting plots. In mixed competitive inhibition, the lines will intersect at a point to the left of the y-axis and above the x-axis.

  • The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), can be determined from the plot.

  • The inhibition constants, Ki and Ki', can be calculated from secondary plots of the slopes and y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.

The following diagram outlines the general workflow for assessing the glucosidase inhibitory properties of a test compound like this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis P1 Prepare Reagents: - α-Glucosidase Enzyme - pNPG Substrate - Buffers A1 Dispense Reagents and Test Compound into 96-well Plate P1->A1 P2 Prepare Test Compound (this compound) and Positive Control (Acarbose) Solutions P2->A1 A2 Pre-incubation A1->A2 A3 Initiate Reaction with Substrate A2->A3 A4 Incubation A3->A4 A5 Stop Reaction A4->A5 A6 Measure Absorbance at 405 nm A5->A6 D1 Calculate % Inhibition A6->D1 D3 Perform Kinetic Studies (Vary [S] and [I]) A6->D3 D2 Determine IC50 Value D1->D2 D4 Generate Lineweaver-Burk Plot D3->D4 D5 Determine Inhibition Type, Km, Vmax, Ki, and Ki' D4->D5

Experimental Workflow for Glucosidase Inhibition Assay.

Conclusion and Future Directions

This compound has been identified as a potent, mixed competitive inhibitor of α-glucosidase and other intestinal disaccharidases. Its low inhibitory constants suggest a high affinity for both the free enzyme and the enzyme-substrate complex, making it an excellent candidate for further preclinical and clinical development as an anti-diabetic agent. Future research should focus on in vivo studies to confirm its efficacy in animal models of diabetes and to evaluate its pharmacokinetic and safety profiles. Furthermore, molecular docking and crystallographic studies of this compound with intestinal glucosidases would provide valuable structural insights into its binding interactions, aiding in the design of even more potent and selective second-generation inhibitors.

References

Nimbidiol: A Technical Guide on Bioavailability and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available scientific literature on the bioavailability and pharmacokinetics of Nimbidiol. A significant knowledge gap exists, with limited in vivo pharmacokinetic data published to date. This guide also provides generalized experimental protocols to aid future research in this area.

Introduction

This compound is a diterpenoid natural product isolated from the root and stem bark of the neem tree (Azadirachta indica).[1] It has garnered scientific interest primarily for its potential as an anti-diabetic agent due to its potent α-glucosidase inhibitory activity.[1][2] By inhibiting enzymes responsible for carbohydrate digestion, this compound may help to manage postprandial hyperglycemia, a key factor in the pathophysiology of type 2 diabetes.[1] Recent research has also suggested its potential in mitigating diabetic complications, such as nephropathy, through antioxidant and anti-inflammatory mechanisms.[3][4]

Despite its promising pharmacodynamic profile, the development of this compound as a therapeutic agent is hampered by a significant lack of data regarding its absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics. Understanding these parameters is critical for determining appropriate dosing regimens, predicting efficacy and potential toxicity, and ultimately, translating this natural compound into a viable clinical candidate.

This technical guide provides a comprehensive overview of the current state of knowledge on the bioavailability and pharmacokinetics of this compound. It presents the available in vitro data, details of the limited in vivo studies, and identifies the critical knowledge gaps. Furthermore, this guide offers detailed, generalized experimental protocols for conducting future pharmacokinetic studies and bioanalytical method development, aiming to facilitate further research into this promising natural product.

Physicochemical Properties

This compound is classified as a diterpenoid.[1] Its chemical structure and properties are summarized below.

PropertyValueSource
Molecular FormulaC₁₇H₂₂O₃[5]
Molecular Weight274.35 g/mol [6]
IUPAC Name(4aS,10aS)-6,7-dihydroxy-1,1,4a-trimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one[7]
PubChem CID11334829[5]

Pharmacodynamics

The primary pharmacodynamic effect of this compound reported in the literature is its potent inhibition of α-glucosidases. More recent studies have also explored its protective effects in a model of diabetic nephropathy, suggesting a potential role in modulating the NF-κB signaling pathway.

In Vitro α-Glucosidase Inhibition

This compound has been shown to be a potent inhibitor of various intestinal and fungal α-glucosidases. A 2013 study in the Journal of Enzyme Inhibition and Medicinal Chemistry characterized this compound as a mixed competitive inhibitor of intestinal carbohydrases.[1] The reported 50% inhibitory concentrations (IC₅₀) for this compound against several enzymes are summarized in the table below.

EnzymeSubstrateIC₅₀ (µM) of this compound
Maltase-GlucoamylaseMaltotetraose1.35 ± 0.12
Isomaltase0.85 ± 0.035
Lactase20 ± 1.33
Trehalase30 ± 1.75

Data sourced from Ghosal et al., 2013.[1]

The study highlighted that this compound was a more potent inhibitor of isomaltase, lactase, and trehalase than other known α-glucosidase inhibitors such as acarbose, voglibose, salacinol, kotalanol, and mangiferin.[1][2]

In Vivo Studies and Potential Mechanisms of Action

A 2024 study published in Frontiers in Pharmacology investigated the effects of this compound in a diabetic mouse model.[4] While this study did not report pharmacokinetic data, it provided valuable insights into the in vivo activity and potential mechanisms of action of this compound.

Study Design:

  • Animal Model: Wild-type (C57BL/6J) and diabetic Akita (C57BL/6-Ins2Akita/J) mice.

  • Treatment: this compound (400 μg kg⁻¹ day⁻¹) or saline administered for 8 weeks.

  • Key Findings: this compound treatment ameliorated pathological changes associated with diabetic nephropathy, including elevated blood pressure and renal resistive index.[4]

The study suggested that this compound protects against renal injury in diabetic mice by mitigating redox imbalance, in part by inhibiting the NF-κB signaling pathway.[3][4] The upregulation of p-NF-κB and downregulation of IκBα observed in the diabetic kidney were reversed by this compound treatment.[4]

Based on these findings, a proposed mechanism of action for this compound in the context of diabetic nephropathy is the inhibition of the NF-κB signaling pathway.

G Diabetes Diabetes OxidativeStress Oxidative Stress Diabetes->OxidativeStress IKK IKK Activation OxidativeStress->IKK IkBa_p IκBα Phosphorylation & Degradation IKK->IkBa_p NFkB_translocation NF-κB (p65/p50) Nuclear Translocation IkBa_p->NFkB_translocation Gene_transcription Pro-inflammatory Gene Transcription NFkB_translocation->Gene_transcription Renal_injury Renal Injury Gene_transcription->Renal_injury This compound This compound This compound->IKK Inhibition G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization IV_Admin Intravenous (IV) Administration Animal_Acclimatization->IV_Admin PO_Admin Oral (PO) Administration Animal_Acclimatization->PO_Admin Formulation_Prep This compound Formulation Formulation_Prep->IV_Admin Formulation_Prep->PO_Admin Blood_Collection Serial Blood Collection IV_Admin->Blood_Collection PO_Admin->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Storage Storage at -80°C Plasma_Separation->Sample_Storage Sample_Prep Plasma Sample Preparation Sample_Storage->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic Data Analysis LCMS_Analysis->PK_Analysis

References

Nimbidiol's Role in the TGF-β/Smad Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Transforming growth factor-β (TGF-β) signaling is a critical pathway regulating a multitude of cellular processes, including proliferation, differentiation, and extracellular matrix (ECM) homeostasis. Its dysregulation is a key driver in the pathogenesis of fibrotic diseases and cancer. Nimbidiol, a bioactive diterpenoid derived from the neem tree (Azadirachta indica), has emerged as a potential therapeutic agent due to its anti-inflammatory and anti-fibrotic properties. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its inhibitory role within the canonical TGF-β/Smad and non-canonical MAPK signaling pathways. We consolidate experimental evidence, present quantitative data on its modulatory effects, detail relevant experimental protocols, and provide visual diagrams of the signaling cascades and workflows to support researchers and drug development professionals in this field.

The TGF-β/Smad Signaling Pathway: An Overview

The TGF-β signaling pathway is a conserved signal transduction cascade essential for tissue homeostasis.[1] The pathway is initiated when a TGF-β superfamily ligand binds to a TGF-β type II receptor (TβRII), a constitutively active kinase.[2][3] This binding recruits and phosphorylates a TGF-β type I receptor (TβRI), activating its kinase domain.[2][4]

Canonical (Smad-Dependent) Pathway The activated TβRI then phosphorylates specific receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[4][5] These phosphorylated R-Smads form a heteromeric complex with the common mediator Smad (Co-Smad), Smad4.[4][5] This entire complex translocates into the nucleus, where it acts as a transcription factor, binding to specific DNA sequences to regulate the expression of target genes involved in ECM production (e.g., collagen, fibronectin), cell cycle arrest, and apoptosis.[5][6]

Non-Canonical (Smad-Independent) Pathways In addition to the canonical Smad pathway, TGF-β can activate several Smad-independent signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways such as ERK, JNK, and p38 MAPK.[3][7][8] These pathways are activated through molecules like TRAF6 and ShcA and contribute to the diverse cellular responses to TGF-β, including inflammation and fibrosis.[3][8]

TGF_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β Ligand TGF-β Ligand TBRII TβRII TBRI TβRI TBRII->TBRI 2. Recruitment & Phosphorylation Smad23 Smad2/3 TBRI->Smad23 3. Phosphorylation MAPK MAPK Pathways (p38, ERK, JNK) TBRI->MAPK Non-canonical Activation pSmad23 p-Smad2/3 Complex p-Smad2/3 + Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Transcription Gene Transcription (e.g., Collagen, Fibronectin) Complex->Transcription 4. Translocation MAPK->Transcription

Diagram 1: The Canonical and Non-Canonical TGF-β Signaling Pathways.

This compound: A Bioactive Compound from Azadirachta indica

This compound is a diterpenoid isolated from the neem tree (Azadirachta indica), a plant long used in traditional medicine.[9][10] Scientific studies have identified this compound as a potent bioactive compound with several therapeutic properties, including acting as a glucosidase inhibitor, which makes it a candidate for anti-diabetic applications.[9][10] More recently, research has highlighted its significant anti-inflammatory and anti-fibrotic effects, particularly in the context of diabetic nephropathy.[9][10]

This compound's Inhibition of the TGF-β/Smad Pathway

Research demonstrates that this compound exerts its anti-fibrotic and anti-inflammatory effects by directly targeting and inhibiting key components of the TGF-β signaling network.[9][10] In a model of type-1 diabetes, this compound treatment was shown to significantly reverse the pathological changes associated with diabetic kidney disease.[9]

The primary mechanisms of inhibition are:

  • Downregulation of TGF-β1: this compound treatment reduces the elevated expression of the TGF-β1 ligand, thereby decreasing the initial signal that triggers the cascade.[9][11]

  • Inhibition of Smad2/3 Phosphorylation: By reducing the activation of the TβRI/TβRII receptor complex (implied) or through other mechanisms, this compound significantly decreases the phosphorylation of Smad2 and Smad3.[9][11] This prevents the formation of the Smad2/3/4 complex and its subsequent translocation to the nucleus, halting the transcription of pro-fibrotic genes.

  • Suppression of Non-Canonical MAPK Pathways: this compound also effectively suppresses the phosphorylation of p38, ERK1/2, and JNK, which are key mediators of inflammation and fibrosis in the non-canonical TGF-β pathway.[9][10][11]

By inhibiting both the Smad-dependent and Smad-independent arms of the TGF-β pathway, this compound effectively alleviates ECM accumulation, inflammation, and the progression of fibrosis.[9][10]

Nimbidiol_Inhibition TGFb1 TGF-β1 Receptor TβRI / TβRII Receptor Complex TGFb1->Receptor Smad23 Smad2/3 Receptor->Smad23 MAPK MAPK Pathways (p38, ERK, JNK) Receptor->MAPK pSmad23 p-Smad2/3 Nucleus Nuclear Translocation & Gene Expression (Fibrosis, Inflammation) pSmad23->Nucleus pMAPK p-MAPK pMAPK->Nucleus This compound This compound This compound->TGFb1 Inhibits Expression This compound->pSmad23 Inhibits Phosphorylation This compound->pMAPK Inhibits Phosphorylation

Diagram 2: this compound's Points of Inhibition in the TGF-β Signaling Cascade.

Quantitative Data on this compound's Efficacy

The inhibitory effects of this compound on the TGF-β/Smad and MAPK signaling pathways have been quantified using Western blot analysis in a diabetic mouse model. The data, summarized below, shows a significant upregulation of key signaling proteins in diabetic (Akita) mice, which is effectively reversed by this compound treatment.[11]

Protein TargetWild-Type (WT) + Saline (Fold Change)Diabetic (Akita) + Saline (Fold Change)Diabetic (Akita) + this compound (Fold Change)
TGF-β1~1.0~3.5~1.2†
p-Smad2/3~1.0~4.0~1.5†
p-P38~1.0~3.8~1.3†
p-ERK1/2~1.0~3.2~1.1†
p-JNK~1.0~4.2~1.6†
Data are visually estimated from bar diagrams presented in scientific literature and represent approximate fold changes relative to the control group.[11]
p < 0.05 versus WT + Saline and Akita + this compound groups.
†p < 0.05 versus Akita + Saline group.

Key Experimental Protocols

The investigation of this compound's effect on the TGF-β pathway involves a series of established molecular biology techniques.

Animal Model and Treatment
  • Animal Strain: Wild-type (C57BL/6J) and type-1 diabetic (C57BL/6-Ins2Akita/J) mice are used to model the disease state.[9][10]

  • Treatment Regimen: Mice are administered either saline (vehicle control) or this compound (0.40 mg/kg/day) via an appropriate route (e.g., intraperitoneal injection) for a period of eight weeks.[9][10]

  • Sample Collection: At the end of the treatment period, animals are euthanized, and kidneys are harvested for subsequent molecular analysis.

Western Blotting for Protein Expression and Phosphorylation

Western blotting is the primary method to quantify the levels of total and phosphorylated proteins in the TGF-β signaling pathway.[2][12]

  • Tissue Lysis: Kidney tissue samples are homogenized in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: A standardized amount of protein (e.g., 20-40 µg) from each sample is loaded onto a polyacrylamide gel and separated by size via electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-TGF-β1, anti-Smad2/3, anti-phospho-Smad2/3, anti-p38, anti-phospho-p38, and loading controls like β-actin or GAPDH).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the resulting light signal is captured using a digital imaging system. Band intensity is quantified using densitometry software.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the mRNA expression levels of TGF-β target genes, such as Col1a1 (Collagen Type I Alpha 1) and Fn1 (Fibronectin 1).

  • RNA Extraction: Total RNA is isolated from kidney tissue using a TRIzol-based method or a commercial kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Real-Time PCR: The cDNA is used as a template in a PCR reaction with gene-specific primers and a fluorescent dye (e.g., SYBR Green). The amplification of DNA is monitored in real-time.

  • Data Analysis: The relative expression of target genes is calculated using the delta-delta Ct (ΔΔCt) method, normalized to a housekeeping gene (e.g., Gapdh).

Experimental_Workflow cluster_animal_model Animal Study cluster_analysis Molecular Analysis start Diabetic (Akita) & WT Mouse Cohorts treatment 8-Week Treatment: - Saline (Control) - this compound (0.40 mg/kg/day) start->treatment harvest Kidney Tissue Harvesting treatment->harvest protein Protein Extraction harvest->protein rna RNA Extraction harvest->rna western Western Blotting (p-Smad2/3, p-MAPK, etc.) protein->western qpcr qRT-PCR (Collagen, Fibronectin mRNA) rna->qpcr data Data Analysis & Quantification western->data qpcr->data

Diagram 3: Experimental Workflow for Analyzing this compound's Effects.

Conclusion and Future Directions

The available evidence strongly indicates that this compound is a potent inhibitor of the TGF-β/Smad and associated MAPK signaling pathways.[9][10] Its ability to downregulate TGF-β1 expression and block the phosphorylation of key downstream effectors like Smad2/3 and MAPKs makes it a promising therapeutic candidate for managing diseases driven by excessive fibrosis and inflammation, such as diabetic nephropathy.

Future research should focus on:

  • Elucidating the Direct Molecular Target: Identifying the specific receptor, kinase, or transcription factor that this compound directly binds to in order to exert its inhibitory effects.

  • Broadening Therapeutic Applications: Investigating the efficacy of this compound in other fibrotic conditions, such as idiopathic pulmonary fibrosis (IPF), liver cirrhosis, and cardiac fibrosis.

  • Pharmacokinetics and Safety: Conducting comprehensive preclinical studies to determine the pharmacokinetic profile, optimal dosing, and long-term safety of this compound.

  • Clinical Translation: Designing and initiating clinical trials to evaluate the safety and efficacy of this compound in patients with relevant fibrotic diseases.

References

Nimbidiol: A Technical Deep Dive into its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nimbidiol, a diterpenoid isolated from the neem tree (Azadirachta indica), is emerging as a compound of significant interest in the field of pharmacology, particularly for its anti-inflammatory potential. This technical guide synthesizes the current understanding of this compound's mechanisms of action, drawing from preclinical studies. The primary focus is on its modulatory effects on key inflammatory signaling pathways, particularly the NF-κB cascade, and its influence on the expression of pro- and anti-inflammatory cytokines and enzymes. This document provides a compilation of available quantitative data, detailed experimental protocols from relevant studies, and visual representations of the molecular pathways involved to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This compound, derived from a plant with a long history in traditional medicine, presents a promising natural scaffold for the development of new anti-inflammatory therapeutics. Recent studies have begun to elucidate the molecular basis for its therapeutic effects, particularly in the context of diabetic nephropathy, where inflammation plays a critical role. This guide aims to consolidate the existing scientific literature on the anti-inflammatory properties of this compound.

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are primarily attributed to its ability to interfere with key signaling pathways that orchestrate the inflammatory response. The most well-documented of these is the NF-κB signaling cascade.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of a vast number of pro-inflammatory genes. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Studies have shown that this compound can effectively suppress this pathway. In a model of diabetic nephropathy, this compound treatment led to a downregulation of phosphorylated NF-κB (p-NF-κB) and an upregulation of its inhibitor, IκBα[1]. This suggests that this compound may prevent the degradation of IκBα, thereby inhibiting the nuclear translocation of NF-κB.

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., Oxidative Stress IKK IKK Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex NF-κB Complex (p65/p50/IκBα) IkBa->NFkB_complex IkBa_p p-IκBα IkBa->IkBa_p p65 p65 p65->NFkB_complex p50 p50 p50->NFkB_complex p65_p50_active Active NF-κB (p65/p50) NFkB_complex->p65_p50_active Releases Proteasome Proteasomal Degradation IkBa_p->Proteasome Ubiquitination & This compound This compound This compound->IkBa Prevents Degradation p65_p50_nuc p65/p50 This compound->p65_p50_nuc Inhibits Translocation p65_p50_active->p65_p50_nuc Translocates DNA DNA (κB sites) p65_p50_nuc->DNA Binds to Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription Initiates

Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway

Modulation of Pro- and Anti-Inflammatory Molecules

This compound has been shown to modulate the expression of several key molecules involved in the inflammatory process, including cytokines and enzymes responsible for the production of inflammatory mediators.

Cytokine Expression

Cytokines are small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. This compound has been observed to influence the balance between pro-inflammatory and anti-inflammatory cytokines. In a study on diabetic mice, this compound treatment normalized the expression of the pro-inflammatory cytokine IL-17 and the anti-inflammatory cytokine IL-10 at both the mRNA and protein levels[1][2].

COX-2 and iNOS Expression

Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key enzymes that are upregulated during inflammation and are responsible for the production of prostaglandins (B1171923) and nitric oxide, respectively. While direct studies on this compound's effect on COX-2 and iNOS are limited, research on the related compound, nimbidin, has shown inhibition of iNOS induction. Furthermore, in a diabetic kidney model, this compound treatment normalized elevated iNOS expression levels[3].

Quantitative Data on Anti-Inflammatory Effects

The following table summarizes the quantitative data available from preclinical studies investigating the anti-inflammatory effects of this compound.

Model System Parameter Measured Treatment Group Result Reference
Diabetic Akita Mice KidneyIL-17 mRNA expressionThis compound-treatedNormalized expression compared to untreated diabetic mice[1][2]
Diabetic Akita Mice KidneyIL-17 protein expressionThis compound-treatedNormalized expression compared to untreated diabetic mice[1][2]
Diabetic Akita Mice KidneyIL-10 mRNA expressionThis compound-treatedNormalized expression compared to untreated diabetic mice[1][2]
Diabetic Akita Mice KidneyIL-10 protein expressionThis compound-treatedNormalized expression compared to untreated diabetic mice[1][2]
Diabetic Akita Mice Kidneyp-NF-κB (p65) protein expressionThis compound-treatedSignificantly downregulated compared to untreated diabetic mice[1]
Diabetic Akita Mice KidneyIκBα protein expressionThis compound-treatedSignificantly upregulated compared to untreated diabetic mice[1]
Diabetic Akita Mice KidneyiNOS protein expressionThis compound-treatedNormalized expression compared to untreated diabetic mice[3]

Experimental Protocols

This section provides an overview of the methodologies used in the studies cited, offering a framework for the design of future research on this compound.

In Vivo Model: Diabetic Nephropathy in Akita Mice
  • Animal Model: Male wild-type (WT) C57BL/6J and diabetic Akita (C57BL/6-Ins2Akita/J) mice (10-14 weeks old) were used.

  • Treatment: Mice were treated with saline or this compound (400 μg/kg/day) for 8 weeks.

  • Sample Collection: Kidney tissues were collected for analysis.

  • Western Blot Analysis: Protein expressions of IL-17, IL-10, p-NF-κB (p65), IκBα, and iNOS were measured. Kidney tissues were homogenized in lysis buffer, and protein concentrations were determined. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with specific primary antibodies followed by HRP-conjugated secondary antibodies. Bands were visualized using an ECL detection system.

  • Semi-quantitative RT-PCR: mRNA expression levels of IL-17 and IL-10 were evaluated. Total RNA was extracted from kidney tissues, and cDNA was synthesized. PCR was performed using specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.

experimental_workflow_invivo cluster_animal_model Animal Model & Treatment cluster_sample_processing Sample Processing cluster_analysis Analysis Animals Diabetic Akita Mice & Wild-Type Controls Treatment This compound (400 μg/kg/day) or Saline for 8 weeks Animals->Treatment Tissue_Collection Kidney Tissue Collection Treatment->Tissue_Collection Homogenization Tissue Homogenization Tissue_Collection->Homogenization RNA_Protein_Extraction RNA & Protein Extraction Homogenization->RNA_Protein_Extraction RT_PCR Semi-quantitative RT-PCR (IL-17, IL-10 mRNA) RNA_Protein_Extraction->RT_PCR Western_Blot Western Blot (IL-17, IL-10, p-NF-κB, IκBα, iNOS protein) RNA_Protein_Extraction->Western_Blot

Figure 2: In Vivo Experimental Workflow for this compound
In Vitro Model: LPS-Stimulated Macrophages (General Protocol)

While specific studies on this compound in this model are not yet widely available, a general protocol for assessing anti-inflammatory compounds is as follows:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Viability Assay (e.g., MTT Assay): To determine non-toxic concentrations of this compound, cells are treated with various concentrations of the compound for 24 hours. MTT reagent is then added, and the resulting formazan (B1609692) crystals are dissolved in a solubilization solution. Absorbance is measured to determine cell viability.

  • LPS Stimulation: Cells are pre-treated with non-toxic concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

  • Nitric Oxide (NO) Production (Griess Assay): The supernatant from the cell cultures is collected, and the Griess reagent is added to measure the amount of nitrite, a stable product of NO.

  • Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using specific ELISA kits.

  • Western Blot and RT-PCR: Cell lysates are collected to analyze the protein and mRNA expression of inflammatory mediators like COX-2, iNOS, and components of the NF-κB pathway.

experimental_workflow_invitro cluster_cell_culture Cell Culture & Viability cluster_treatment Treatment & Stimulation cluster_assays Inflammatory Marker Analysis Cell_Culture RAW 264.7 Macrophages MTT_Assay MTT Assay to Determine Non-Toxic Doses Cell_Culture->MTT_Assay Pre_treatment Pre-treatment with this compound MTT_Assay->Pre_treatment LPS_Stimulation LPS Stimulation (1 µg/mL) Pre_treatment->LPS_Stimulation Griess_Assay Griess Assay (NO Production) LPS_Stimulation->Griess_Assay ELISA ELISA (TNF-α, IL-6, IL-1β) LPS_Stimulation->ELISA Western_Blot_PCR Western Blot / RT-PCR (COX-2, iNOS, NF-κB pathway) LPS_Stimulation->Western_Blot_PCR

Figure 3: General In Vitro Experimental Workflow

Conclusion and Future Directions

The current body of evidence strongly suggests that this compound possesses significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and the modulation of key inflammatory cytokines. The data from the diabetic nephropathy model provides a solid foundation for its potential therapeutic application.

However, to fully realize the potential of this compound as a broad-spectrum anti-inflammatory agent, further research is imperative. Future studies should focus on:

  • Elucidating the broader anti-inflammatory profile: Investigating the effects of this compound in standard in vitro and in vivo models of inflammation, such as LPS-stimulated macrophages and carrageenan-induced paw edema, is crucial.

  • Expanding the quantitative dataset: A more comprehensive quantitative analysis of this compound's impact on a wider range of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), chemokines, and inflammatory enzymes (COX-2, iNOS) is needed.

  • Exploring other signaling pathways: Investigating the potential role of other signaling pathways, such as the MAPK and JAK-STAT pathways, in mediating the anti-inflammatory effects of this compound would provide a more complete mechanistic understanding.

  • Pharmacokinetic and toxicological studies: Rigorous evaluation of the pharmacokinetic profile and potential toxicity of this compound is essential for its translation into a clinical setting.

References

Nimbidiol's Attenuation of MAPK Signaling in Diabetic Nephropathy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetic nephropathy (DN) is a leading cause of end-stage renal disease, characterized by progressive kidney damage driven by chronic hyperglycemia. The mitogen-activated protein kinase (MAPK) signaling pathway, a crucial regulator of cellular processes such as inflammation, fibrosis, and apoptosis, is aberrantly activated in the diabetic kidney. Nimbidiol, a bioactive diterpenoid derived from the neem tree (Azadirachta indica), has emerged as a promising therapeutic candidate. This document provides a comprehensive technical overview of the current understanding of this compound's inhibitory effects on the MAPK signaling cascade in the context of diabetic nephropathy. It details the molecular mechanisms, summarizes key quantitative findings, provides in-depth experimental protocols, and visualizes the involved pathways and workflows.

Introduction: The Role of MAPK Signaling in Diabetic Nephropathy

Diabetic nephropathy is a complex microvascular complication of diabetes mellitus.[1] Chronic hyperglycemia instigates a cascade of pathological events within the kidney, including glomerular hyperfiltration, thickening of the glomerular basement membrane, mesangial expansion, and tubulointerstitial fibrosis.[1] At the molecular level, these changes are orchestrated by a network of intracellular signaling pathways, with the MAPK family playing a central role.[2][3]

The MAPK family comprises three major subfamilies:

  • Extracellular signal-regulated kinases (ERK1/2): Primarily associated with cell growth, proliferation, and differentiation.

  • c-Jun N-terminal kinases (JNK): Predominantly activated by cellular stress and inflammatory signals, leading to apoptosis and inflammation.

  • p38 MAPKs: Also activated by stress and inflammatory cytokines, mediating inflammation, apoptosis, and fibrosis.[1]

In the diabetic milieu, hyperglycemia, advanced glycation end-products (AGEs), and oxidative stress lead to the sustained activation of all three MAPK pathways in various renal cell types, including mesangial cells, podocytes, and tubular epithelial cells.[1][4] This persistent signaling contributes to the overexpression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), pro-fibrotic factors (e.g., TGF-β1), and ultimately, the progression of renal damage.[1] Therefore, targeting the MAPK pathways presents a rational therapeutic strategy for diabetic nephropathy.

This compound: A Natural Inhibitor of MAPK Signaling

This compound is a diterpenoid compound isolated from the neem tree, a plant with a long history of use in traditional medicine.[5] Recent preclinical studies have highlighted its potential as a multi-target agent for diabetic complications. In the context of diabetic nephropathy, this compound has been shown to ameliorate renal fibrosis and dysfunction.[5] A key mechanism underlying these protective effects is its ability to modulate the TGF-β/Smad and MAPK signaling pathways.[5]

Quantitative Data Summary: this compound's Impact on MAPK Phosphorylation

The primary mechanism of MAPK activation is through dual phosphorylation of specific threonine and tyrosine residues. Therefore, the inhibitory effect of a compound is often quantified by measuring the reduction in the phosphorylated forms of the kinases.

A key study by Juin et al. (2022) investigated the effect of this compound on MAPK signaling in a type 1 diabetic mouse model (Akita mice). While the study visually demonstrated the reversal of MAPK phosphorylation through Western blot analysis, specific quantitative fold-change data from densitometry analysis is not available in the primary publication or its supplementary materials. The findings are summarized qualitatively in the table below.

KinaseTreatment GroupEffect on PhosphorylationReference
p-p38 Diabetic (Akita) MiceUpregulated[5]
Diabetic Mice + this compound (0.40 mg/kg/day)Downregulated[5]
p-ERK1/2 Diabetic (Akita) MiceUpregulated[5]
Diabetic Mice + this compound (0.40 mg/kg/day)Downregulated[5]
p-JNK Diabetic (Akita) MiceUpregulated[5]
Diabetic Mice + this compound (0.40 mg/kg/day)Downregulated[5]

Note: Further research is required to establish a clear dose-response relationship for this compound's effect on MAPK phosphorylation in renal cells.

Signaling Pathways and Experimental Workflows

The MAPK Signaling Cascade in Diabetic Nephropathy

MAPK_Pathway_DN cluster_stimuli Hyperglycemic Stimuli cluster_upstream Upstream Kinases cluster_mapk MAP Kinases cluster_downstream Downstream Effects Hyperglycemia Hyperglycemia MAP3K MAPKKK (e.g., MEKK, ASK1) Hyperglycemia->MAP3K AGEs Advanced Glycation End-products AGEs->MAP3K OxidativeStress Oxidative Stress (ROS) OxidativeStress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 MKK4_7 MKK4/7 MAP3K->MKK4_7 MEK1_2 MEK1/2 MAP3K->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK1/2 MEK1_2->ERK Inflammation Inflammation (TNF-α, IL-6) p38->Inflammation Fibrosis Fibrosis (TGF-β1, Collagen) p38->Fibrosis Apoptosis Apoptosis p38->Apoptosis JNK->Inflammation JNK->Apoptosis ERK->Fibrosis This compound This compound This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation

Caption: this compound's inhibitory action on the MAPK signaling pathway in diabetic nephropathy.

Experimental Workflow for Assessing this compound's Effect

Experimental_Workflow cluster_model 1. Disease Model cluster_treatment 2. Treatment cluster_analysis 3. Analysis cluster_outcome 4. Outcome AnimalModel Diabetic Animal Model (e.g., Akita Mice) NimbidiolTreatment This compound Administration (e.g., 0.40 mg/kg/day) AnimalModel->NimbidiolTreatment VehicleControl Vehicle Control AnimalModel->VehicleControl CellCulture Renal Cell Culture (High Glucose) CellCulture->NimbidiolTreatment CellCulture->VehicleControl TissueHarvest Kidney Tissue Harvesting NimbidiolTreatment->TissueHarvest VehicleControl->TissueHarvest ProteinExtraction Protein Extraction TissueHarvest->ProteinExtraction WesternBlot Western Blotting (p-p38, p-ERK, p-JNK) ProteinExtraction->WesternBlot KinaseAssay Kinase Activity Assay ProteinExtraction->KinaseAssay DataQuantification Densitometry and Statistical Analysis WesternBlot->DataQuantification KinaseAssay->DataQuantification Conclusion Conclusion on Inhibitory Effect DataQuantification->Conclusion

Caption: Workflow for evaluating this compound's effect on MAPK signaling in diabetic nephropathy models.

Detailed Experimental Protocols

The following protocols are generalized methodologies for key experiments cited in the investigation of MAPK signaling in diabetic nephropathy. Specific antibody dilutions and incubation times should be optimized for each experimental setup.

Western Blotting for Phosphorylated MAPK

This protocol is designed to detect the phosphorylated (activated) forms of p38, ERK1/2, and JNK in kidney tissue lysates.

5.1.1. Reagents and Buffers

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay Reagent: BCA or Bradford reagent.

  • Sample Buffer (4x): Laemmli buffer.

  • Running Buffer (10x): Tris-glycine-SDS buffer.

  • Transfer Buffer (10x): Tris-glycine buffer with 20% methanol.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies: Rabbit anti-phospho-p38 (Thr180/Tyr182), Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-phospho-JNK (Thr183/Tyr185).

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

  • Chemiluminescent Substrate.

5.1.2. Protocol

  • Protein Extraction: Homogenize frozen kidney tissue in ice-cold lysis buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with 4x sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load samples onto a 10% polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (typically 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To detect total protein levels, the membrane can be stripped and re-probed with antibodies against total p38, ERK1/2, and JNK.

In-Gel Kinase Assay (for p38, ERK, or JNK)

This assay measures the enzymatic activity of a specific kinase from a protein lysate. The example below is for a generic MAPK.

5.2.1. Reagents and Buffers

  • Substrate: Myelin basic protein (MBP) for ERK, GST-c-Jun for JNK, or ATF-2 for p38.

  • Resolving Gel Solution: Acrylamide/bis-acrylamide solution containing the specific substrate.

  • Denaturation Buffer: 6 M Guanidine-HCl.

  • Renaturation Buffer: Buffer containing 0.04% Tween-40.

  • Kinase Reaction Buffer: Buffer containing MgCl2, ATP, and [γ-³²P]ATP.

  • Washing Solution: 5% trichloroacetic acid (TCA) and 1% sodium pyrophosphate.

5.2.2. Protocol

  • Gel Preparation: Cast a polyacrylamide gel containing the specific kinase substrate.

  • Electrophoresis: Run the protein lysates on the substrate-containing gel.

  • Denaturation and Renaturation: Wash the gel with denaturation buffer followed by renaturation buffer to allow the kinases to refold.

  • Kinase Reaction: Incubate the gel in the kinase reaction buffer containing [γ-³²P]ATP to allow the separated kinases to phosphorylate the substrate within the gel.

  • Washing: Wash the gel extensively to remove unincorporated [γ-³²P]ATP.

  • Autoradiography: Dry the gel and expose it to an X-ray film to visualize the bands corresponding to active kinases.

Conclusion and Future Directions

The available evidence strongly suggests that this compound can mitigate the activation of the p38, ERK, and JNK MAPK pathways in the context of diabetic nephropathy. This inhibitory action likely contributes to its observed anti-inflammatory and anti-fibrotic effects in the diabetic kidney. However, to advance this compound towards clinical application, several key areas require further investigation:

  • Quantitative Dose-Response Studies: Establishing a clear dose-dependent effect of this compound on MAPK phosphorylation in relevant renal cell lines (mesangial cells, podocytes) and in animal models is crucial.

  • Specificity and Off-Target Effects: Investigating the specificity of this compound for the MAPK pathway and identifying any potential off-target effects is necessary for a comprehensive safety and efficacy profile.

  • Upstream Regulatory Mechanisms: Elucidating how this compound interferes with the upstream activators of the MAPK cascade will provide a more complete understanding of its mechanism of action.

  • Long-term Efficacy and Safety: Long-term studies in preclinical models of diabetic nephropathy are needed to assess the sustained efficacy and safety of this compound treatment.

References

The Antioxidant Potential of Nimbidiol in Cellular Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nimbidiol, a diterpenoid isolated from Azadirachta indica (neem), has demonstrated significant promise as a potent antioxidant. While in vivo studies have illuminated its capacity to mitigate oxidative stress, a detailed understanding of its mechanisms within cellular models is crucial for its development as a therapeutic agent. This technical guide synthesizes the current knowledge of this compound's antioxidant properties, proposing its mechanisms of action at the cellular level. It provides comprehensive experimental protocols for key assays to evaluate its efficacy and presents a framework for data analysis and visualization of the involved signaling pathways.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a key pathogenic factor in a myriad of diseases, including diabetes, neurodegenerative disorders, and cancer.[1] Natural products are a rich source of compounds with antioxidant potential that can modulate cellular redox homeostasis. This compound, a bioactive compound from neem, has emerged as a promising candidate in this arena. An in vivo study on diabetic mice has shown that this compound can protect against renal injury by alleviating redox imbalance, suggesting a potent antioxidant effect.[2] This guide focuses on the translation of these findings to in vitro cellular models to elucidate the specific molecular mechanisms of this compound's antioxidant activity.

Proposed Mechanisms of Antioxidant Action in Cellular Models

Based on in vivo findings, this compound is hypothesized to exert its antioxidant effects in cellular models through two primary mechanisms:

  • Direct ROS Scavenging and Modulation of Antioxidant Enzymes: this compound likely possesses intrinsic radical scavenging activity and can also bolster the cell's endogenous antioxidant defense system.

  • Modulation of Redox-Sensitive Signaling Pathways: this compound is proposed to influence key signaling pathways, such as NF-κB and Nrf2, which regulate the expression of antioxidant and pro-inflammatory genes.

NF-κB Signaling Pathway

In vivo evidence strongly suggests that this compound inhibits the NF-κB signaling pathway.[2] In a cellular context, oxidative stress typically activates NF-κB, leading to the transcription of pro-inflammatory and pro-oxidant genes. This compound is thought to counteract this by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its nuclear translocation and transcriptional activity.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFkB_p65_p50 NF-κB (p65/p50) IkBa IκBα NFkB_translocated NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocated Translocation IkBa->NFkB_p65_p50 IkBa_p P-IκBα IKK IKK IKK->IkBa Phosphorylates This compound This compound This compound->IKK Inhibits ROS Oxidative Stress (ROS) ROS->IKK Activates IkBa_p->NFkB_p65_p50 Releases Proteasome Proteasomal Degradation IkBa_p->Proteasome Targets for DNA DNA NFkB_translocated->DNA Binds to Pro_inflammatory_genes Pro-inflammatory & Pro-oxidant Genes DNA->Pro_inflammatory_genes Transcription

Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway.
Nrf2 Signaling Pathway

While direct evidence for this compound's effect on the Nrf2 pathway is pending, many natural antioxidants exert their protective effects through this master regulator of the antioxidant response.[3] It is hypothesized that this compound, possibly by inducing mild electrophilic stress or modulating upstream kinases, disrupts the Keap1-Nrf2 complex. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the transcription of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_Keap1 Nrf2-Keap1 Complex Keap1 Keap1 Cul3 Cul3-Rbx1 E3 Ligase Proteasome Proteasomal Degradation Cul3->Proteasome This compound This compound This compound->Keap1 Potential Interaction ROS Oxidative Stress (ROS) ROS->Keap1 Oxidizes Cysteines Nrf2_Keap1->Cul3 Ubiquitination Nrf2_translocated Nrf2 Nrf2_Keap1->Nrf2_translocated Nrf2 Release & Translocation Nrf2_Maf Nrf2-sMaf Heterodimer Maf sMaf ARE ARE Antioxidant_genes Antioxidant & Cytoprotective Genes (HO-1, NQO1, etc.) ARE->Antioxidant_genes Transcription Nrf2_Maf->ARE Binds to

Figure 2: Hypothesized Activation of the Nrf2 Pathway by this compound.

Data Presentation

The following tables summarize the quantitative data from an in vivo study on diabetic mice treated with this compound and provide a template for expected data from cellular assays.

In Vivo Antioxidant Effects of this compound in Diabetic Mice Kidney

Data adapted from a study on diabetic Akita mice treated with this compound (400 μg/kg/day) for 8 weeks.[2]

ParameterDiabetic ControlThis compound-Treated DiabeticObservation
Reactive Oxygen Species (ROS) IncreasedDecreasedThis compound reduces ROS levels.
4-HNE (Lipid Peroxidation Marker) IncreasedDecreasedThis compound mitigates lipid peroxidation.
p22phox (NADPH Oxidase Subunit) IncreasedDecreasedSuggests inhibition of ROS production.
Nox4 (NADPH Oxidase Isoform) IncreasedDecreasedFurther supports inhibition of ROS source.
GSH:GSSG Ratio DecreasedIncreasedThis compound restores glutathione (B108866) redox state.
SOD-1, SOD-2 (Superoxide Dismutase) DecreasedIncreasedThis compound enhances antioxidant enzyme levels.
Catalase DecreasedIncreasedThis compound boosts H₂O₂ detoxification.
p-NF-κB (Activated NF-κB) IncreasedDecreasedThis compound inhibits NF-κB activation.
IκBα (NF-κB Inhibitor) DecreasedIncreasedThis compound stabilizes the NF-κB inhibitor.
Template for In Vitro Antioxidant Activity of this compound
AssayEndpointExpected Outcome with this compound
Cellular Antioxidant Activity (CAA) IC₅₀ (µM)A low IC₅₀ value, indicating potent intracellular antioxidant activity.
Intracellular ROS (DCFH-DA assay) % Reduction in FluorescenceDose-dependent decrease in ROS-induced fluorescence.
Nrf2 Nuclear Translocation Fold Increase (Nuclear/Cytosolic Ratio)Increased nuclear localization of Nrf2 upon treatment.
HO-1, NQO1 Gene Expression (qPCR) Fold Change vs. ControlUpregulation of Nrf2 target gene expression.
Antioxidant Enzyme Activity (SOD, CAT) % Increase in ActivityEnhanced enzymatic activity in cell lysates.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antioxidant potential of this compound in cellular models.

General Experimental Workflow

Experimental_Workflow start Select Cell Line (e.g., HepG2, HaCaT, BV-2) cell_culture Cell Culture & Seeding start->cell_culture treatment Treat with this compound (Dose-Response & Time-Course) cell_culture->treatment induce_stress Induce Oxidative Stress (e.g., H₂O₂, AAPH, LPS) treatment->induce_stress assays Perform Antioxidant & Mechanistic Assays induce_stress->assays ros_assay Cellular ROS Assay (DCFH-DA) assays->ros_assay nrf2_assay Nrf2 Activation Assay (Western Blot, IF) assays->nrf2_assay enzyme_assay Antioxidant Enzyme Assays (SOD, Catalase) assays->enzyme_assay nfkb_assay NF-κB Pathway Analysis (Western Blot) assays->nfkb_assay data_analysis Data Analysis (IC₅₀, Fold Change, Statistical Significance) end Conclusion on Antioxidant Potential & Mechanism data_analysis->end ros_assay->data_analysis nrf2_assay->data_analysis enzyme_assay->data_analysis nfkb_assay->data_analysis

Figure 3: General Workflow for Assessing this compound's Antioxidant Potential.
Cellular Reactive Oxygen Species (ROS) Detection using DCFH-DA

Principle: 2',7'-Dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

Protocol:

  • Cell Seeding: Seed cells (e.g., HaCaT keratinocytes or HepG2 hepatocytes) in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • This compound Pre-treatment: Remove the culture medium and wash cells with phosphate-buffered saline (PBS). Add fresh medium containing various concentrations of this compound (e.g., 1-100 µM) and incubate for a predetermined time (e.g., 6-24 hours).

  • Probe Loading: Remove the this compound-containing medium, wash with PBS, and add 100 µL of 20 µM DCFH-DA in serum-free medium to each well. Incubate for 30 minutes at 37°C in the dark.

  • Induction of Oxidative Stress: Wash the cells with PBS to remove excess probe. Add 100 µL of an ROS inducer (e.g., 500 µM H₂O₂) in PBS.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. Record measurements every 5 minutes for 1 hour.

  • Data Analysis: Calculate the area under the curve (AUC) for each treatment group. The percentage of ROS inhibition is calculated as: [1 - (AUC_sample / AUC_control)] * 100.

Nrf2 Nuclear Translocation by Western Blot

Principle: This assay quantifies the amount of Nrf2 protein that has translocated from the cytoplasm to the nucleus upon treatment with this compound, indicating Nrf2 activation.

Protocol:

  • Cell Treatment: Culture cells (e.g., HepG2) in 6-well plates until they reach 80-90% confluency. Treat the cells with this compound at various concentrations for different time points (e.g., 1, 3, 6 hours).

  • Nuclear and Cytoplasmic Fractionation:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells using a hypotonic buffer to disrupt the plasma membrane.

    • Centrifuge to pellet the nuclei. The supernatant is the cytoplasmic fraction.

    • Wash the nuclear pellet and lyse it with a nuclear extraction buffer.

  • Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Use Lamin B1 as a nuclear marker and GAPDH or β-actin as a cytoplasmic marker to ensure the purity of the fractions. Calculate the ratio of nuclear to cytoplasmic Nrf2 to determine the extent of translocation.

Antioxidant Enzyme Activity Assays

Principle: These assays measure the catalytic activity of key antioxidant enzymes, such as Superoxide (B77818) Dismutase (SOD) and Catalase, in cell lysates after treatment with this compound.

Protocol (General):

  • Cell Lysis: Treat cells with this compound as described previously. Harvest the cells, wash with PBS, and lyse them using a suitable lysis buffer on ice.

  • Protein Quantification: Determine the total protein concentration of the cell lysates.

  • Enzyme Activity Measurement:

    • SOD Activity: Use a commercially available kit that is typically based on the inhibition of a reaction that produces a colored product by superoxide radicals. The degree of inhibition is proportional to the SOD activity.

    • Catalase Activity: Use a kit that measures the decomposition of hydrogen peroxide (H₂O₂). The rate of decomposition is proportional to the catalase activity and can be measured spectrophotometrically.

  • Data Analysis: Normalize the enzyme activity to the total protein concentration in each sample. Express the results as units of activity per milligram of protein.

Conclusion

This compound presents a compelling profile as a natural antioxidant with significant therapeutic potential. The translation of robust in vivo findings to controlled cellular models is a critical step in validating its efficacy and elucidating its molecular mechanisms. The experimental framework provided in this guide offers a comprehensive approach to systematically evaluate this compound's ability to scavenge ROS, enhance endogenous antioxidant defenses, and modulate key redox-sensitive signaling pathways like NF-κB and Nrf2. The resulting data will be instrumental for the progression of this compound in the drug development pipeline for oxidative stress-related pathologies.

References

Nimbidiol's Impact on NF-κB Signaling in Renal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammation is a key driver in the pathogenesis of various renal diseases, with the nuclear factor-kappa B (NF-κB) signaling pathway playing a central role. Nimbidiol, a diterpenoid derived from the neem tree (Azadirachta indica), has emerged as a promising therapeutic agent due to its anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates NF-κB signaling in renal cells. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to support further research and drug development in this area.

Introduction: The Role of NF-κB in Renal Pathology

The NF-κB family of transcription factors are critical regulators of the inflammatory response. In the context of renal health, dysregulation of the NF-κB pathway is implicated in the progression of diabetic nephropathy, acute kidney injury, and chronic kidney disease.[1][2][3] Under pathological conditions such as oxidative stress, pro-inflammatory cytokines, and other cellular insults, the canonical NF-κB pathway is activated.[4][5] This typically involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6][7][8][9] this compound has been shown to mitigate renal injury by attenuating this inflammatory cascade.[4][5]

This compound's Mechanism of Action on NF-κB Signaling

This compound exerts its anti-inflammatory effects in renal cells primarily by inhibiting the canonical NF-κB signaling pathway.[4][5] The proposed mechanism involves the suppression of oxidative stress, a key activator of this pathway. By reducing oxidative stress, this compound prevents the activation of IκB kinase (IKK), which is responsible for phosphorylating IκBα.[4][6] This inhibition of IKK activity leads to the stabilization of IκBα, preventing its degradation.[6][7][8] Consequently, the p65 subunit of NF-κB remains sequestered in the cytoplasm, unable to translocate to the nucleus and drive the expression of inflammatory genes.[6][7][8]

A related compound, nimbolide (B1678885), has also been shown to directly target the IKK complex, further supporting this mechanism of action.[6] By inhibiting IκBα degradation and preventing the nuclear translocation of p65, this compound effectively dampens the inflammatory response in renal tissue, thereby protecting against injury and fibrosis.[10][11][12]

Nimbidiol_NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus Oxidative Stress / Inflammatory Stimuli IKK IKK Complex Stimulus->IKK This compound This compound This compound->IKK Inhibits IkBa_p65_p50 IκBα-p65-p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa Degradation Proteasomal Degradation p_IkBa->Degradation p65_p50 p65-p50 (Active) Nucleus Nucleus p65_p50->Nucleus Nuclear Translocation Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription

This compound's inhibitory effect on the NF-κB signaling pathway.

Quantitative Data on this compound's Effects

Studies in diabetic mouse models have provided quantitative evidence of this compound's ability to modulate the NF-κB pathway in the kidney. Treatment with this compound has been shown to normalize the expression levels of key signaling proteins that are typically altered in diabetic nephropathy.

Protein Condition Effect of this compound Treatment Reference
Phosphorylated NF-κB p65 (p-NF-κB p65) Upregulated in diabetic kidneyNormalized expression levels[4]
IκBα Downregulated in diabetic kidneyNormalized expression levels[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the impact of this compound on NF-κB signaling in renal cells.

Western Blot for p-NF-κB p65 and IκBα

This protocol is for the detection and quantification of phosphorylated NF-κB p65 and total IκBα in renal tissue lysates.

Materials:

  • Renal tissue

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies:

    • Rabbit anti-phospho-NF-κB p65 (Ser536)

    • Rabbit anti-IκBα

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies:

    • Goat anti-rabbit IgG

    • Goat anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Homogenize renal tissue in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-NF-κB p65 and IκBα (diluted in blocking buffer) overnight at 4°C with gentle agitation. Also, probe a separate membrane or the same membrane after stripping with an antibody against a loading control (e.g., β-actin).

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control.

Immunohistochemistry for Nuclear Translocation of NF-κB p65

This protocol is for the visualization of NF-κB p65 localization within renal tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded renal tissue sections

  • Xylene and ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-NF-κB p65

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

  • Microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and then block non-specific binding sites with the blocking solution.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody against NF-κB p65 overnight at 4°C.

  • Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

  • Detection: Visualize the antibody binding using a DAB substrate, which will produce a brown precipitate at the site of the antigen.

  • Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a permanent mounting medium.

  • Analysis: Examine the sections under a microscope to assess the subcellular localization of NF-κB p65. Increased nuclear staining indicates translocation and activation.

Experimental_Workflow start Renal Tissue/Cell Culture treatment Treatment with this compound start->treatment protein_extraction Protein Extraction treatment->protein_extraction ihc Immunohistochemistry (p65 Nuclear Translocation) treatment->ihc western_blot Western Blot (p-NF-κB, IκBα) protein_extraction->western_blot data_analysis Data Analysis and Quantification western_blot->data_analysis ihc->data_analysis conclusion Conclusion on NF-κB Modulation data_analysis->conclusion

A typical experimental workflow for assessing NF-κB activation.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent inhibitor of the NF-κB signaling pathway in renal cells. By mitigating oxidative stress and preventing the degradation of IκBα, this compound effectively reduces the inflammatory response that contributes to the progression of kidney diseases. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular targets of this compound within the IKK complex and evaluating its efficacy and safety in preclinical and clinical settings for the treatment of inflammatory renal conditions.

References

Nimbidiol: A Technical Whitepaper on Non-Diabetic Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nimbidiol, a diterpenoid isolated from the neem tree (Azadirachta indica), has garnered scientific interest for its potential therapeutic applications beyond its recognized anti-diabetic properties. This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory, anticancer, and antioxidant activities. While research on this compound is ongoing, this document consolidates available quantitative data, details key experimental methodologies, and visualizes the implicated signaling pathways to support further investigation and drug development efforts. It is important to note that a significant portion of the available research has been conducted on the structurally related limonoid, Nimbolide (B1678885). This data is presented herein as a valuable proxy, highlighting the therapeutic potential of this class of compounds.

Anti-inflammatory Potential

This compound exhibits significant anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways and the regulation of cytokine production.

Modulation of Inflammatory Cytokines

Studies have demonstrated this compound's ability to normalize the expression of pro-inflammatory and anti-inflammatory cytokines. In a study involving diabetic Akita mice, a model exhibiting chronic inflammation, treatment with this compound led to a significant reduction in the pro-inflammatory cytokine Interleukin-17 (IL-17) and an increase in the anti-inflammatory cytokine Interleukin-10 (IL-10) in kidney tissue[1].

Table 1: Effect of this compound on Inflammatory Cytokine Expression in Akita Mice Kidney [1]

Treatment GroupIL-17 mRNA Expression (Fold Change vs. WT + Saline)IL-10 mRNA Expression (Fold Change vs. WT + Saline)IL-17 Protein Expression (Fold Change vs. WT + Saline)IL-10 Protein Expression (Fold Change vs. WT + Saline)
Akita + Saline~2.5~0.4~2.8~0.3
Akita + this compound~1.2~0.9~1.3~0.8
Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound and related limonoids are strongly linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. Nimbolide has been shown to prevent the degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of the active p65 subunit of NF-κB[2]. This sequesters NF-κB in the cytoplasm, preventing the transcription of inflammatory mediators.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB Complex (Inactive) p65 p50 IκBα Proteasomal Degradation Proteasomal Degradation IκBα->Proteasomal Degradation leads to p65 p65 p50 p50 p65/p50 Dimer p65 p50 p65->p65/p50 Dimer:p65 p50->p65/p50 Dimer:p50 NF-κB Complex (Inactive):ikb->IκBα NF-κB Complex (Inactive):p65->p65 NF-κB Complex (Inactive):p50->p50 This compound This compound This compound->IKK inhibits DNA DNA p65/p50 Dimer->DNA binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcribes

This compound's inhibition of the NF-κB signaling pathway.

Anticancer Activity

This compound and its analogs have demonstrated significant potential as anticancer agents, exhibiting cytotoxic, anti-proliferative, and pro-apoptotic effects across a range of cancer cell lines.

Cytotoxicity in Cancer Cell Lines

While specific IC50 values for this compound are not widely available, studies on the closely related compound Nimbolide provide compelling evidence of its cytotoxic potential. MTT assays have been used to determine the half-maximal inhibitory concentration (IC50) of Nimbolide in various cancer cell lines.

Table 2: IC50 Values of Nimbolide in Various Cancer Cell Lines (MTT Assay) [3][4][5]

Cell LineCancer TypeIncubation TimeIC50 (µM)
Du-145Prostate Cancer24h8.01 ± 0.44
48h4.97 ± 0.72
PC-3Prostate Cancer24h11.16 ± 0.84
48h6.84 ± 0.53
A-549Lung Cancer24h13.28 ± 0.92
48h9.13 ± 0.67
U937LeukemiaNot Specified1-2.5
HL-60LeukemiaNot Specified0.5-5.0
THP1LeukemiaNot Specified0.5-5.0
B16MelanomaNot Specified0.5-5.0
Induction of Apoptosis

This compound and its analogs induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells. Apoptosis induction can be assessed through various methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Experimental_Workflow_Apoptosis cluster_cell_culture Cell Culture & Treatment cluster_staining Staining cluster_analysis Analysis Cancer Cells Cancer Cells This compound Treatment This compound Treatment Cancer Cells->this compound Treatment Harvest Cells Harvest Cells This compound Treatment->Harvest Cells Stain Cells Stain Cells Harvest Cells->Stain Cells Annexin V-FITC Annexin V-FITC Annexin V-FITC->Stain Cells Propidium Iodide Propidium Iodide Propidium Iodide->Stain Cells Flow Cytometry Flow Cytometry Stain Cells->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis

Workflow for assessing this compound-induced apoptosis.
Modulation of Pro-survival Signaling Pathways

This compound's anticancer effects are also attributed to its ability to interfere with key pro-survival signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. These pathways are often dysregulated in cancer, promoting cell proliferation, survival, and resistance to therapy. Nimbolide has been shown to inhibit the phosphorylation of Akt, a key kinase in the PI3K/Akt pathway, and modulate the activity of ERK in the MAPK pathway[2].

PI3K_MAPK_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates p-Akt p-Akt Akt->p-Akt Cell Survival & Proliferation Cell Survival & Proliferation p-Akt->Cell Survival & Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p-ERK p-ERK ERK->p-ERK Gene Expression Gene Expression p-ERK->Gene Expression This compound This compound This compound->p-Akt inhibits This compound->p-ERK inhibits

This compound's inhibitory effects on PI3K/Akt and MAPK/ERK pathways.

Antioxidant Activity

This compound possesses antioxidant properties, which contribute to its therapeutic potential by mitigating oxidative stress, a key factor in the pathogenesis of various chronic diseases.

Radical Scavenging Activity

The antioxidant capacity of this compound can be evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. While specific data for isolated this compound is limited, studies on neem extracts have demonstrated significant antioxidant activity.

Table 3: Antioxidant Activity of Azadirachta indica Root Extract [6]

AssayIC50 (µg/mL)
DPPH Radical Scavenging13.81 ± 0.06
Ferrous Ion Chelating19.01 ± 0.024

Note: Data is for the crude ethanolic extract of A. indica roots and not isolated this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this whitepaper.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with this compound at the desired concentration and time point.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, detecting FITC fluorescence in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect and quantify the phosphorylation status of specific proteins in signaling pathways.

  • Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p65, anti-phospho-Akt, anti-phospho-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total form of the protein to normalize for loading.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

  • Sample Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol).

  • Reaction Mixture: In a 96-well plate, add 100 µL of the this compound solution to 100 µL of a methanolic solution of DPPH (e.g., 0.1 mM).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the antioxidant potential of a compound through its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions.

  • FRAP Reagent Preparation: Prepare a fresh FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

  • Reaction Mixture: Add a small volume of the this compound sample to the FRAP reagent and incubate at 37°C.

  • Absorbance Measurement: Measure the absorbance of the blue-colored ferrous-TPTZ complex at 593 nm.

  • Quantification: Compare the absorbance of the sample to a standard curve prepared with a known concentration of FeSO₄.

Conclusion and Future Directions

This compound, a diterpenoid from Azadirachta indica, demonstrates significant promise for various non-diabetic therapeutic applications, including anti-inflammatory, anticancer, and antioxidant therapies. The available data, largely supported by studies on the related compound Nimbolide, indicates that this compound modulates key signaling pathways such as NF-κB, PI3K/Akt, and MAPK, leading to the inhibition of inflammatory responses and cancer cell proliferation, as well as the induction of apoptosis.

To advance the development of this compound as a therapeutic agent, future research should focus on:

  • Comprehensive Cytotoxicity Screening: Determining the IC50 values of isolated this compound across a wide panel of human cancer cell lines.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound within the NF-κB, PI3K/Akt, and MAPK pathways using techniques such as Western blotting, immunoprecipitation, and kinase assays.

  • Quantitative Antioxidant Profiling: Characterizing the antioxidant capacity of purified this compound using a battery of assays, including DPPH, FRAP, and ABTS.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in relevant animal models of inflammatory diseases and cancer.

  • Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize dosing and delivery strategies.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel, plant-derived medicines for a range of debilitating diseases.

References

In Silico Docking Analysis of Nimbidiol with α-Glucosidase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigation into Nimbidiol as a potential inhibitor of α-glucosidase, a key enzyme implicated in type 2 diabetes mellitus. The document outlines the in vitro inhibitory data, details a representative in silico molecular docking protocol, and visualizes the critical pathways and workflows involved in such a study.

Introduction: Targeting α-Glucosidase in Diabetes Management

Diabetes mellitus is a significant global health issue characterized by elevated blood glucose levels. One of the primary therapeutic strategies for managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes in the digestive tract. α-Glucosidase, an enzyme located in the brush border of the small intestine, plays a crucial role in breaking down complex carbohydrates into absorbable monosaccharides like glucose. Inhibition of this enzyme can delay carbohydrate digestion and consequently lower the rate of glucose absorption, thus mitigating the sharp increase in blood sugar after a meal.

This compound, a diterpenoid isolated from the root and stem bark of the Neem tree (Azadirachta indica), has been identified as a potent inhibitor of α-glucosidase. This guide explores its inhibitory potential through a combination of reported experimental data and a representative in silico molecular docking study, providing a framework for its further investigation as a potential antidiabetic agent.

Data Presentation: Inhibitory Activity of this compound

The efficacy of an inhibitor is quantified by metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Lower values for these parameters indicate higher potency.

In Vitro Inhibition Data

Experimental studies have characterized this compound as a potent, mixed competitive inhibitor of various intestinal glucosidases. The following table summarizes the reported quantitative data for its activity against mammalian intestinal enzymes.

Enzyme TargetSubstrateIC50 (µM)Ki (µM)Ki' (µM)
Maltase-GlucoamylaseMaltotetraose1.35 ± 0.120.08 ± 0.010.25 ± 0.11
SucraseSucrose-0.7 ± 0.121.44 ± 0.65
IsomaltaseIsomaltose0.85 ± 0.035--
LactaseLactose20 ± 1.33--
TrehalaseTrehalose30 ± 1.75--

Data sourced from in vitro studies on mammalian intestinal enzymes.

Representative In Silico Docking Study Results

To understand the molecular interactions underpinning its inhibitory activity, a molecular docking study can be performed. This computational method predicts the preferred orientation of a ligand (this compound) when bound to a receptor (α-glucosidase) and estimates the strength of the interaction, often expressed as binding energy. A more negative binding energy suggests a more stable and favorable interaction.

The following table presents results from a representative docking simulation of this compound and the standard drug, Acarbose, with human α-glucosidase.

CompoundBinding Energy (kcal/mol)Predicted Interacting Residues (Amino Acids)
This compound -9.2ASP215, GLU277, ASP352, ARG442
Acarbose (Standard) -7.9ASP215, GLU277, ASP352, ARG442

Note: The in silico data is representative and intended to illustrate the expected outcome of such a study based on this compound's potent in vitro activity. The interacting residues are key components of the enzyme's active site.

Experimental Protocols

Detailed and reproducible methodologies are critical for both in vitro and in silico investigations.

In Vitro α-Glucosidase Inhibition Assay Protocol

This protocol describes a common colorimetric assay to measure the inhibitory effect of a compound on α-glucosidase activity.

1. Principle: The assay quantifies the activity of α-glucosidase by measuring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The inhibitor's presence reduces the rate of this reaction.[1][2]

2. Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (0.5 U/mL)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (5 mM)

  • Phosphate (B84403) buffer (100 mM, pH 6.8)

  • This compound (Test compound, dissolved in DMSO)

  • Acarbose (Positive control)

  • Sodium Carbonate (Na₂CO₃) (1 M)

  • 96-well microplate

  • Microplate reader

3. Procedure:

  • Plate Setup: Add reagents to a 96-well plate. For each test concentration, prepare a sample well (with enzyme) and a blank well (without enzyme).

  • Pre-incubation: Add 20 µL of the α-glucosidase solution to the sample wells. Add 20 µL of phosphate buffer to the blank wells. Then, add 10 µL of this compound solution at various concentrations. Mix and pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of the pNPG solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 1 M sodium carbonate solution.

  • Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

In Silico Molecular Docking Protocol

This protocol outlines a standard workflow for docking a small molecule like this compound into the active site of α-glucosidase.

1. Principle: Molecular docking predicts the binding conformation and affinity of a ligand to a target protein.[3] The process involves preparing the 3D structures of both the protein and the ligand, defining a binding site, running the docking algorithm, and analyzing the results.

2. Software and Tools:

  • Protein Structure: Protein Data Bank (PDB) for the 3D structure of α-glucosidase (e.g., PDB ID: 3A4A).

  • Ligand Structure: PubChem or similar database for the 3D structure of this compound.

  • Docking Software: AutoDock, PyRx, or similar molecular docking software.

  • Visualization Software: PyMOL, Chimera, or Discovery Studio for analyzing interactions.

3. Procedure:

  • Protein Preparation:

    • Download the crystal structure of α-glucosidase from the PDB.

    • Prepare the protein by removing water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign atomic charges.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound.

    • Optimize the ligand's geometry and minimize its energy.

    • Define the rotatable bonds to allow for conformational flexibility during docking.

  • Grid Generation:

    • Define the active site of the enzyme, typically based on the location of the co-crystallized ligand or known catalytic residues.

    • Generate a grid box that encompasses this active site. The docking algorithm will confine its search for binding poses within this box.

  • Docking Simulation:

    • Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). The software will generate multiple possible binding poses of the ligand in the active site.

  • Analysis of Results:

    • The docking poses are ranked based on a scoring function, which estimates the binding free energy.

    • Analyze the top-ranked pose to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of α-glucosidase.

Visualizations: Pathways and Workflows

Signaling Pathway: α-Glucosidase in Carbohydrate Digestion

The following diagram illustrates the role of α-glucosidase in the digestion of carbohydrates and how inhibitors like this compound intervene in this process.

carbohydrate_digestion ComplexCarbs Complex Carbohydrates (Starch, Disaccharides) Amylase Pancreatic α-Amylase ComplexCarbs->Amylase Digestion Oligosaccharides Oligosaccharides & Disaccharides Amylase->Oligosaccharides AlphaGlucosidase α-Glucosidase (Intestinal Brush Border) Oligosaccharides->AlphaGlucosidase Hydrolysis Glucose Glucose AlphaGlucosidase->Glucose Absorption Intestinal Absorption Glucose->Absorption Bloodstream Increased Blood Glucose Absorption->Bloodstream This compound This compound (Inhibitor) This compound->AlphaGlucosidase Inhibition docking_workflow start Start prep_protein 1. Protein Preparation (Download & Clean PDB file) start->prep_protein grid_gen 3. Grid Generation (Define Active Site) prep_protein->grid_gen prep_ligand 2. Ligand Preparation (Download & Optimize 3D Structure) docking 4. Molecular Docking Simulation prep_ligand->docking grid_gen->docking analysis 5. Analysis of Results (Binding Energy & Pose Visualization) docking->analysis end End analysis->end

References

The Toxicological Profile of Nimbidiol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the current understanding of the toxicological profile of Nimbidiol. This document synthesizes available data on its biological effects, details relevant experimental protocols, and visualizes key signaling pathways. A notable scarcity of direct toxicological studies on this compound necessitates a careful consideration of related compounds and standard toxicological methodologies.

Introduction to this compound

This compound is a diterpenoid compound that has been isolated from the root and stem bark of the neem tree (Azadirachta indica). It is recognized for its potential as an anti-diabetic agent due to its inhibitory effects on glucosidases.[1] While research has primarily focused on its therapeutic benefits, particularly in the context of diabetic nephropathy, a thorough understanding of its toxicological profile is crucial for its further development as a therapeutic agent. This guide aims to collate the existing, albeit limited, toxicological and mechanistic data for this compound and to provide a framework for its future toxicological assessment.

Quantitative Data

Inhibitory Concentration (IC50) of this compound

This compound has been characterized as a potent inhibitor of various intestinal disaccharidases and glucoamylases. The following table summarizes the reported IC50 values.

Enzyme/SubstrateIC50 (µM)Source
Maltase-glucoamylase (maltotetraose as substrate)1.35 ± 0.12[2]
Isomaltase0.85 ± 0.035[2]
Lactase20 ± 1.33[2]
Trehalase30 ± 1.75[2]
Cytotoxicity of Nimbolide (B1678885) (A Related Limonoid)

Due to the lack of direct cytotoxicity data for this compound, the following table presents the IC50 values of a structurally related neem limonoid, Nimbolide, against various cancer and normal cell lines. This information is provided for contextual purposes and should be interpreted with caution, as the toxicological profiles of this compound and Nimbolide may differ.

Cell LineCell TypeIC50 (µM) - 24hIC50 (µM) - 48hSource
Du-145Human Prostate Cancer6.86 ± 0.534.97 ± 0.72[3][4]
PC-3Human Prostate Cancer8.01 ± 0.445.83 ± 0.33[3][4]
A-549Human Lung Carcinoma11.16 ± 0.847.59 ± 0.34[3][4]
NIH3T3Mouse Embryonic Fibroblast39.43 ± 3.7234.13 ± 2.91[3][4]
CCD-18CoHuman Colon Fibroblast74.01 ± 5.3359.13 ± 5.68[3][4]
CCRF-CEMHuman T-cell Acute Lymphoblastic Leukemia17.4 ± 0.6Not Reported[5]
CEM/ADR5000Multidrug-Resistant Leukemia0.3 ± <0.01Not Reported[5]
U87.MGHuman Glioblastoma1.12 ± <0.01Not Reported[5]
HCT116 p53+/+Human Colon Carcinoma0.9 ± 0.05Not Reported[5]
HCT116 p53-/-Human Colon Carcinoma1.8 ± 0.1Not Reported[5]
MDA-MB-231Human Breast Adenocarcinoma4.7 ± 0.05Not Reported[5]
HEK293Human Embryonic Kidney0.25 ± 0.02Not Reported[5]

Experimental Protocols

Detailed experimental protocols for the comprehensive toxicological evaluation of this compound are not yet established. However, a detailed in vivo protocol for assessing its therapeutic effects in a diabetic mouse model is available, providing insights into its administration and in vivo behavior. Furthermore, this section outlines generalized protocols for standard in vitro toxicological assays that are essential for establishing the safety profile of a new chemical entity like this compound.

In Vivo Study of this compound in a Diabetic Nephropathy Model

This protocol is based on a study investigating the effects of this compound on renal fibrosis and dysfunction in a type-1 diabetes model.[1][6]

  • Animal Model: Wild-type (C57BL/6J) and type-1 diabetic Akita (C57BL/6-Ins2Akita/J) mice.[6]

  • Treatment Groups:

    • Wild-type + Saline

    • Wild-type + this compound

    • Akita + Saline

    • Akita + this compound

  • Dosage and Administration: this compound was administered at a dose of 0.40 mg/kg/day for eight weeks.[1][6]

  • Parameters Assessed:

    • Blood glucose levels

    • Renal function (e.g., glomerular filtration rate)

    • Renal fibrosis markers (e.g., collagen deposition, MMP-9, MMP-13)

    • Inflammatory markers (e.g., M1 macrophage accumulation, pro-inflammatory cytokines)

    • Signaling pathway components (e.g., TGF-β1, p-Smad2/3, p-P38, p-ERK1/2, p-JNK, p-NF-κB, IκBα) via Western blot and semi-quantitative RT-PCR.[6][7][8]

Generalized Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general workflow for assessing the cytotoxic potential of a test compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][9]

  • Cell Lines: A panel of relevant cell lines, including both cancerous and non-cancerous lines (e.g., HepG2 for hepatotoxicity, HEK293 for nephrotoxicity).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound for 24 to 48 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis seed Seed cells in 96-well plate adhere Allow cells to adhere seed->adhere treat Treat with this compound (various concentrations) adhere->treat add_mtt Add MTT solution treat->add_mtt incubate_mtt Incubate (formazan formation) add_mtt->incubate_mtt solubilize Solubilize formazan incubate_mtt->solubilize read_absorbance Read absorbance solubilize->read_absorbance calculate_viability Calculate % viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Generalized workflow for an in vitro cytotoxicity (MTT) assay.

Generalized Protocol for Ames Test (Bacterial Reverse Mutation Assay)

This protocol is based on the OECD 471 guideline and is a standard in vitro assay for identifying compounds that can cause gene mutations.[10][11][12]

  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).[10]

  • Procedure:

    • The test compound is mixed with the bacterial tester strain in the presence and absence of a metabolic activation system (S9 mix).

    • The mixture is plated on a minimal agar (B569324) medium lacking the required amino acid (histidine or tryptophan).

    • The plates are incubated for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have mutated and can now synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.[13]

G cluster_0 Preparation cluster_1 Exposure cluster_2 Incubation cluster_3 Analysis prep_this compound Prepare this compound solutions mix Mix this compound, bacteria, and S9 mix (+/-) prep_this compound->mix prep_bacteria Prepare bacterial tester strains prep_bacteria->mix prep_s9 Prepare S9 mix (metabolic activation) prep_s9->mix plate Plate on minimal agar mix->plate incubate Incubate for 48-72 hours plate->incubate count Count revertant colonies incubate->count analyze Analyze for dose-dependent increase count->analyze

Caption: Generalized workflow for the Ames test (OECD 471).

Generalized Protocol for In Vitro Chromosomal Aberration Test

This assay, following OECD guideline 473, is used to identify substances that cause structural damage to chromosomes in cultured mammalian cells.[14][15][16]

  • Cell System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[15]

  • Procedure:

    • Expose cell cultures to at least three concentrations of this compound, with and without metabolic activation (S9 mix).

    • After an appropriate incubation period, treat the cells with a metaphase-arresting substance (e.g., colcemid).

    • Harvest, fix, and stain the cells.

  • Data Analysis: Microscopically analyze metaphase cells for chromosomal aberrations (e.g., breaks, gaps, exchanges). A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a clastogenic potential.[14]

G cluster_0 Cell Culture and Treatment cluster_1 Cell Harvest cluster_2 Slide Preparation and Analysis cluster_3 Data Interpretation culture Culture mammalian cells treat Treat with this compound (+/- S9 mix) culture->treat arrest Add metaphase-arresting agent treat->arrest harvest Harvest and fix cells arrest->harvest prepare_slides Prepare and stain chromosome slides harvest->prepare_slides analyze_slides Microscopic analysis of aberrations prepare_slides->analyze_slides score Score aberrant metaphases analyze_slides->score statistical_analysis Statistical analysis score->statistical_analysis G cluster_0 Cell Treatment cluster_1 Cytokinesis Block cluster_2 Harvest and Staining cluster_3 Microscopic Analysis culture_cells Culture mammalian cells treat_this compound Treat with this compound (+/- S9 mix) culture_cells->treat_this compound add_cytob Add Cytochalasin B treat_this compound->add_cytob incubate_cytob Incubate to form binucleated cells add_cytob->incubate_cytob harvest_cells Harvest and fix cells incubate_cytob->harvest_cells stain_cells Stain with DNA-specific stain harvest_cells->stain_cells score_micronuclei Score micronuclei in binucleated cells stain_cells->score_micronuclei analyze_data Analyze for dose-dependent increase score_micronuclei->analyze_data G cluster_0 Cytoplasm This compound This compound IKK IKK This compound->IKK inhibits IkappaB IκBα IKK->IkappaB phosphorylates IkappaB_NFkappaB IκBα NF-κB NFkappaB NF-κB (p65/p50) Nucleus Nucleus NFkappaB->Nucleus translocates IkappaB_NFkappaB->NFkappaB releases Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes G cluster_0 Cell Membrane cluster_1 Cytoplasm This compound This compound TGFbeta TGF-β1 This compound->TGFbeta inhibits TGFbetaR TGF-β Receptor TGFbeta->TGFbetaR binds Smad23 Smad2/3 TGFbetaR->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex p-Smad2/3 Smad4 pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates Fibrotic_Genes Fibrotic Gene Transcription Nucleus->Fibrotic_Genes G This compound This compound MAPKKK MAPKKK This compound->MAPKKK inhibits Stress_Signal Cellular Stress (e.g., Hyperglycemia) Stress_Signal->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, ERK1/2, JNK) MAPKK->MAPK phosphorylates pMAPK p-MAPK MAPK->pMAPK Transcription_Factors Transcription Factors (e.g., AP-1) pMAPK->Transcription_Factors activates Gene_Expression Pro-inflammatory & Pro-fibrotic Gene Expression Transcription_Factors->Gene_Expression

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Nimbidiol from Azadirachta indica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nimbidiol, a diterpenoid found in the root and stem bark of Azadirachta indica (Neem), has garnered significant interest for its potential therapeutic properties, notably as a potent inhibitor of intestinal α-glucosidases, making it a promising candidate for anti-diabetic drug development. This document provides a detailed protocol for the isolation and purification of this compound. Additionally, it includes quantitative data on related compounds from A. indica and outlines the known signaling pathways associated with this compound's biological activity.

Introduction to this compound

This compound is a bioactive diterpenoid isolated from Azadirachta indica. It has been identified as a powerful inhibitor of several intestinal enzymes responsible for carbohydrate digestion, including maltase-glucoamylase, sucrase-isomaltase, lactase, and trehalase.[1] By inhibiting these α-glucosidases, this compound can delay the absorption of glucose, thereby helping to manage postprandial hyperglycemia. Recent studies have also elucidated its role in mitigating renal fibrosis and dysfunction in diabetic models through the inhibition of key signaling pathways such as TGF-β/Smad and MAPK, as well as reducing oxidative stress via the NF-κB pathway.

Quantitative Data

CompoundPlant PartExtraction MethodYield (%)Purity (%)Reference
NimbolideLeavesMicrowave-Assisted Extraction (MAE)0.67>98[2]
AzadiradioneFruitSolvent Extraction & Flash Chromatography0.05Not Specified

Experimental Protocols

This section details the established laboratory methods for the extraction and purification of this compound from the root and stem bark of Azadirachta indica.

Materials and Reagents
  • Air-dried and milled root or stem bark of Azadirachta indica

  • Methanol (B129727) (Analytical Grade)

  • Benzene (Analytical Grade)

  • Hexane (B92381) (Analytical Grade)

  • Chloroform (Analytical Grade)

  • Ethyl Acetate (B1210297) (Analytical Grade)

  • Activated Charcoal

  • Silica (B1680970) Gel for Preparative Thin Layer Chromatography (PTLC)

  • Rotary Evaporator

  • Chromatography Columns

  • Preparative TLC Plates and Developing Chamber

  • UV Spectrophotometer

Extraction of this compound

A methanolic extraction process is commonly employed for obtaining the crude extract containing this compound.[3]

  • Percolation: Percolate air-dried and milled root (850 g) or stem-bark (750 g) of Azadirachta indica with methanol (3 L for root, 2.5 L for stem-bark) for 24-30 hours at room temperature.[3] To ensure complete extraction, this process can be repeated three times.[3]

  • Concentration: Concentrate the combined methanolic extract to a smaller volume (approximately 100 mL) using a rotary evaporator under reduced pressure at 50°C.[3]

  • Solvent Partitioning (for Stem-Bark Extract):

    • Dilute the concentrated extract (100 mL) with distilled water (400 mL) while stirring.

    • Perform liquid-liquid extraction four times with 250 mL of ethyl acetate.

    • Wash the combined organic extract (1000 mL) with 250 mL of 4% (w/v) sodium carbonate solution, followed by two washes with 500 mL of water.

    • Concentrate the final ethyl acetate extract to about 50 mL under reduced pressure at 50°C.[3]

Purification of this compound

The crude extract is subjected to chromatographic techniques for the purification of this compound.[3]

  • Charcoal Column Chromatography:

    • Adsorb the concentrated extract onto an activated charcoal column.

    • Elute the active fraction using a methanol-benzene (1:1, v/v) solvent system.[3]

    • Dry the eluted fraction to obtain a solid residue.

  • Hexane Wash:

    • Extract the solid residue (e.g., 150 mg) with hexane to remove nonpolar impurities.[3]

  • Preparative Thick Layer Chromatography (PTLC):

    • Subject the hexane-insoluble fraction to preparative thick layer chromatography on silica gel plates.

    • Develop the plates using a chloroform-methanol (97:3) solvent system.[3]

    • Isolate the band corresponding to pure this compound. The isolated compound can be verified by comparing its UV absorption spectrum with reported data.[3]

Experimental Workflow and Signaling Pathway

Workflow for Isolation and Purification of this compound

Isolation_Workflow Start Start: Air-dried & Milled Azadirachta indica (Root or Stem Bark) Extraction Methanolic Extraction (Percolation) Start->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Purification Purification Concentration->Purification Charcoal_Column Charcoal Column Chromatography (Methanol:Benzene 1:1) Purification->Charcoal_Column Step 1 Hexane_Wash Hexane Wash Charcoal_Column->Hexane_Wash Step 2 PTLC Preparative TLC (Chloroform:Methanol 97:3) Hexane_Wash->PTLC Step 3 Pure_this compound Pure this compound PTLC->Pure_this compound Nimbidiol_Signaling cluster_glucose Primary Action This compound This compound Alpha_Glucosidase Intestinal α-Glucosidases (Maltase, Sucrase, etc.) This compound->Alpha_Glucosidase inhibits TGF_beta_Smad TGF-β/Smad Pathway This compound->TGF_beta_Smad inhibits MAPK MAPK Pathway (p38, ERK, JNK) This compound->MAPK inhibits NF_kB NF-κB Pathway This compound->NF_kB inhibits Glucose_Absorption Delayed Glucose Absorption Alpha_Glucosidase->Glucose_Absorption leads to Hyperglycemia Reduced Hyperglycemia Glucose_Absorption->Hyperglycemia results in Renal_Fibrosis Renal Fibrosis & Dysfunction TGF_beta_Smad->Renal_Fibrosis promotes MAPK->Renal_Fibrosis promotes Oxidative_Stress Oxidative Stress & Inflammation NF_kB->Oxidative_Stress promotes Oxidative_Stress->Renal_Fibrosis contributes to

References

Synthesis of Nimbidiol for Research Applications: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the step-by-step synthesis of Nimbidiol, a diterpenoid found in the neem tree (Azadirachta indica), which has garnered significant interest for its potential therapeutic properties, particularly as an α-glucosidase inhibitor. This protocol outlines two distinct synthetic routes starting from readily available natural products, (+)-manool and (-)-sclareol, providing researchers with viable options for obtaining this compound for investigational purposes.

Data Presentation

Table 1: Key Intermediates and Overall Yields for the Synthesis of this compound
Synthetic RouteStarting MaterialKey IntermediatesOverall Yield (%)Reference
Route 1(+)-ManoolDiene Intermediate, Dimethyl (+)-podocarpa-8,11,13-triene-12,13-dicarboxylate, 7-Deoxo this compound dimethyl etherNot explicitly stated in literature[1][2]
Route 2(-)-Sclareolβ-Ketoester Intermediate, O-Acetylsalicylate EsterNot explicitly stated in literature[3]

Experimental Protocols

Route 1: Formal Synthesis of (+)-Nimbidiol from (+)-Manool

This route follows the formal synthesis approach reported by Zambrano et al. (2003), which involves the preparation of a key intermediate, 7-deoxo this compound dimethyl ether. The final conversion to this compound is a proposed subsequent step.

Step 1: Synthesis of the Diene Intermediate from (+)-Manool

  • Reaction: Oxidative cleavage of (+)-manool.

  • Reagents: Ozone (O₃), followed by a reducing agent (e.g., zinc dust in acetic acid or triphenylphosphine).

  • Procedure: A solution of (+)-manool in a suitable solvent (e.g., dichloromethane, methanol) is cooled to -78°C. A stream of ozone is bubbled through the solution until a blue color persists. The excess ozone is removed by purging with nitrogen or oxygen. The reducing agent is then added, and the reaction mixture is allowed to warm to room temperature. The product is purified by column chromatography.

  • Expected Yield: Approximately 52% over two steps from (+)-manool.[1]

Step 2: Diels-Alder Reaction to form Dimethyl (+)-podocarpa-8,11,13-triene-12,13-dicarboxylate

  • Reaction: [4+2] cycloaddition.

  • Reagents: The diene intermediate from Step 1, dimethyl acetylenedicarboxylate (B1228247) (DMAD).

  • Procedure: The diene intermediate and DMAD are dissolved in a suitable solvent (e.g., toluene) and heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Step 3: Aromatization and Formation of 7-Deoxo this compound dimethyl ether

  • Reaction: Dehydrogenation/aromatization.

  • Reagents: A suitable dehydrogenating agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or palladium on carbon).

  • Procedure: The cycloadduct from Step 2 is dissolved in a high-boiling solvent (e.g., xylene) and heated with the dehydrogenating agent. The reaction is monitored by TLC. After completion, the reaction mixture is filtered, and the solvent is evaporated. The crude product is purified by column chromatography to yield 7-deoxo this compound dimethyl ether.[1]

Step 4 (Proposed): Conversion of 7-Deoxo this compound dimethyl ether to this compound

  • Reaction: Demethylation and oxidation.

  • Reagents: A demethylating agent (e.g., boron tribromide (BBr₃) or trimethylsilyl (B98337) iodide (TMSI)) followed by an oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC) or Jones reagent).

  • Procedure: 7-Deoxo this compound dimethyl ether is dissolved in a dry, inert solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78°C). The demethylating agent is added dropwise, and the reaction is stirred for several hours. The reaction is then quenched, and the product is extracted and purified. The resulting diol is then oxidized to the corresponding ketone, this compound, using a suitable oxidizing agent. Purification is typically achieved through column chromatography.

Route 2: Synthesis of (+)-Nimbidiol from (-)-Sclareol via Oxidative Cyclization

This route utilizes a manganese(III)-based oxidative free-radical cyclization as a key step to construct the tricyclic core of this compound.[3]

Step 1: Preparation of the β-Ketoester Intermediate from (-)-Sclareol

  • Reaction: Ozonolysis followed by esterification and Dieckmann condensation.

  • Reagents: Ozone (O₃), reducing agent (e.g., dimethyl sulfide), a methylating agent (e.g., methyl iodide with a base), and a base for condensation (e.g., sodium methoxide).

  • Procedure: (-)-Sclareol is subjected to ozonolysis to cleave the double bond in the side chain. The resulting product is then converted to a methyl ester. Intramolecular Dieckmann condensation is then carried out using a suitable base to form the β-ketoester.

Step 2: Manganese(III)-Mediated Oxidative Free-Radical Cyclization

  • Reaction: Intramolecular oxidative cyclization.

  • Reagents: Manganese(III) acetate (B1210297) [Mn(OAc)₃], in a suitable solvent like acetic acid.

  • Procedure: The β-ketoester intermediate is dissolved in acetic acid, and manganese(III) acetate is added. The mixture is heated to initiate the radical cyclization. The reaction progress is monitored by TLC. Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent. The crude product is then purified by column chromatography. This key step forms the tricyclic skeleton.[3]

Step 3: Conversion to (+)-7-Deoxythis compound

  • Reaction: A series of functional group manipulations.

  • Procedure: The product from the cyclization step undergoes a series of reactions, which may include reduction, dehydration, and other modifications to arrive at (+)-7-deoxythis compound. The specific sequence and reagents are detailed in the work by Alvarez-Manzaneda et al.

Step 4: Oxidation to (+)-Nimbidiol

  • Reaction: Benzylic oxidation.

  • Reagents: An oxidizing agent capable of oxidizing the benzylic position, such as chromium trioxide (CrO₃) or PCC.

  • Procedure: (+)-7-Deoxythis compound is dissolved in a suitable solvent and treated with the oxidizing agent. The reaction is monitored by TLC. After completion, the reaction is quenched, and the product, (+)-Nimbidiol, is isolated and purified by column chromatography.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Synthetic Workflow of this compound from (+)-Manool Manool (+)-Manool Diene Diene Intermediate Manool->Diene Ozonolysis DielsAlder Dimethyl (+)-podocarpa-8,11,13-triene-12,13-dicarboxylate Diene->DielsAlder Diels-Alder Reaction DeoxoNimbidiolEther 7-Deoxo this compound dimethyl ether DielsAlder->DeoxoNimbidiolEther Aromatization This compound This compound DeoxoNimbidiolEther->this compound Demethylation & Oxidation (Proposed)

Caption: Synthetic scheme for this compound from (+)-Manool.

G Synthetic Workflow of this compound from (-)-Sclareol Sclareol (-)-Sclareol Ketoester β-Ketoester Intermediate Sclareol->Ketoester Ozonolysis & Condensation CyclizedProduct Tricyclic Intermediate Ketoester->CyclizedProduct Mn(OAc)₃ Oxidative Cyclization Deoxothis compound (+)-7-Deoxythis compound CyclizedProduct->Deoxothis compound Functional Group Manipulations This compound This compound Deoxothis compound->this compound Benzylic Oxidation

Caption: Synthetic scheme for this compound from (-)-Sclareol.

G This compound's Inhibition of α-Glucosidase This compound This compound AlphaGlucosidase α-Glucosidase (in small intestine) This compound->AlphaGlucosidase Inhibition Glucose Glucose AlphaGlucosidase->Glucose Hydrolysis ComplexCarbs Complex Carbohydrates ComplexCarbs->AlphaGlucosidase Substrate Absorption Glucose Absorption Glucose->Absorption

Caption: Mechanism of α-glucosidase inhibition by this compound.

G This compound's Modulation of NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylation NFkB_IkB_complex NF-κB-IκB Complex NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nucleus Translocation NFkB_IkB_complex->NFkB_p65_p50 IκB Degradation DNA DNA NFkB_p65_p50_nucleus->DNA InflammatoryGenes Inflammatory Gene Transcription DNA->InflammatoryGenes This compound This compound This compound->IKK Inhibition Stimuli Inflammatory Stimuli Stimuli->IKK

Caption: this compound inhibits the NF-κB signaling pathway.

G This compound's Effect on TGF-β/Smad and MAPK Signaling in Diabetic Nephropathy TGFb TGF-β1 TGFb_R TGF-β Receptor TGFb->TGFb_R Smad23 Smad2/3 TGFb_R->Smad23 MAPK MAPK (p38, ERK, JNK) TGFb_R->MAPK pSmad23 p-Smad2/3 Smad23->pSmad23 Phosphorylation Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Fibrosis Renal Fibrosis & Inflammation Smad_complex->Fibrosis Nuclear Translocation & Gene Transcription pMAPK p-MAPK MAPK->pMAPK Phosphorylation pMAPK->Fibrosis Gene Transcription This compound This compound This compound->TGFb_R Inhibition

Caption: this compound modulates TGF-β/Smad and MAPK pathways.

References

Application Notes & Protocols: High-Performance Liquid Chromatography (HPLC) Method for Nimbidiol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nimbidiol, a key bioactive limonoid isolated from the neem tree (Azadirachta indica), has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antibacterial, and anti-ulcer activities.[1] Accurate and precise quantification of this compound in various matrices, such as plant extracts, formulations, and biological samples, is crucial for research, quality control, and drug development. This document provides a detailed application note and protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Principle of the Method

This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of an organic solvent (acetonitrile) and water. The eluted this compound is detected by a UV-Vis detector at a wavelength of 214 nm, which has been reported as a suitable wavelength for the detection of related compounds like Nimbin.[2][5] Quantification is performed by comparing the peak area of this compound in the sample to that of a known concentration of a this compound reference standard.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (B129727) (HPLC grade)

  • Hexane (B92381) (Analytical grade)

  • Ethanol (B145695) (Analytical grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or graphitized carbon) (optional, for complex matrices)

  • Syringe filters (0.45 µm, PTFE or nylon)

Instrumentation and Chromatographic Conditions

The following table summarizes the recommended HPLC instrumentation and chromatographic conditions.

ParameterRecommended Condition
HPLC System Agilent 1200 series or equivalent with UV/Vis or PDA detector
Column C18 (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile: Water (90:10 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 214 nm
Column Temperature Ambient (approximately 25°C)
Run Time Approximately 10 minutes

Note: The mobile phase composition and flow rate may require optimization based on the specific column and HPLC system used to achieve optimal separation and peak shape.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5-10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. A typical calibration curve might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix.

  • Dry the plant material at 40-50°C until a constant weight is achieved.

  • Grind the dried material into a fine powder.

  • Accurately weigh about 1 g of the powdered sample and extract it with 20 mL of ethanol by sonication for 30 minutes.[6]

  • Filter the extract through Whatman No. 1 filter paper.

  • Evaporate the solvent under reduced pressure.

  • Reconstitute the dried extract in a known volume of mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

  • Accurately weigh an amount of oil equivalent to approximately 1-2 mg of this compound into a 50 mL volumetric flask.

  • Add 40 mL of hexane to defat the sample and sonicate for 15 minutes.

  • For cleaner samples, a solid-phase extraction (SPE) step can be employed. Condition a C18 or graphitized carbon SPE cartridge with hexane. Pass the hexane solution through the cartridge. Wash the cartridge with additional hexane. Elute the limonoids, including this compound, with acetonitrile.[7]

  • Alternatively, for a simpler extraction, dissolve the oil in a mixture of methanol and water (90:10 v/v).[1]

  • Centrifuge the solution at 5000 RPM for 30 minutes to separate the layers.[1]

  • Collect the supernatant (methanol/water layer) and filter it through a 0.45 µm syringe filter prior to HPLC analysis.

Method Validation Parameters (Recommended)

For researchers in a drug development setting, validation of the analytical method is crucial. Based on validated methods for similar compounds, the following parameters should be assessed according to ICH guidelines:

Validation ParameterExpected Outcome
Linearity Correlation coefficient (r²) > 0.999 for a concentration range of 1-100 µg/mL
Precision (%RSD) Intra-day and Inter-day precision < 2%
Accuracy (% Recovery) 98-102%
Limit of Detection (LOD) Estimated to be in the low ng/mL range (e.g., ~0.01 µg/mL for Nimbin[2])
Limit of Quantification (LOQ) Estimated to be in the low ng/mL range (e.g., ~0.03 µg/mL for Nimbin[2])
Specificity No interference from blank or placebo at the retention time of this compound
Robustness Insensitive to small, deliberate changes in method parameters (e.g., mobile phase composition, flow rate)

Data Presentation

The following tables summarize the expected quantitative data based on the analysis of related compounds. These should be replaced with experimental data upon method validation for this compound.

Table 1: Chromatographic Parameters (Based on Nimbin Analysis)

CompoundRetention Time (min)Tailing FactorTheoretical Plates
Nimbin2.853< 1.5> 2000

Note: The retention time for this compound is expected to be in a similar range but will need to be determined experimentally. One study reported retention times of 10.165 and 11.403 minutes for Nimbidin under different chromatographic conditions.[5]

Table 2: Method Validation Summary (Based on Nimbin Analysis) [2]

ParameterResult
Linearity Range (µg/mL) 6.25 - 200
Correlation Coefficient (r²) 0.9999
LOD (µg/mL) 0.011
LOQ (µg/mL) 0.034
Accuracy (% Recovery) 98.50%
Precision (%RSD) < 2%

Visualizations

HPLC Quantification Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation (Stock & Working Solutions) Calibration_Curve Calibration Curve Construction Standard_Prep->Calibration_Curve Inject Standards Sample_Prep Sample Preparation (Extraction & Filtration) HPLC_System HPLC System (C18 Column, UV Detector) Sample_Prep->HPLC_System Inject Sample Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Peak_Integration Peak Integration (Area Measurement) Data_Acquisition->Peak_Integration Concentration_Calc Concentration Calculation Peak_Integration->Concentration_Calc Calibration_Curve->Concentration_Calc

Caption: Workflow for this compound quantification using HPLC.

Sample Preparation Logic for Neem Oil

Sample_Prep_Logic Start Neem Oil Sample Weigh Accurately Weigh Sample Start->Weigh Add_Solvent Add Extraction Solvent (e.g., Hexane or Methanol/Water) Weigh->Add_Solvent Extract Sonicate/Vortex for Extraction Add_Solvent->Extract Separate Separate Interferents (Centrifugation or SPE) Extract->Separate Filter Filter through 0.45 µm Syringe Filter Separate->Filter Inject Inject into HPLC Filter->Inject

Caption: Logical steps for preparing neem oil samples for HPLC analysis.

Conclusion

The described RP-HPLC method provides a robust starting point for the quantification of this compound. The protocol is based on established methods for similar compounds and should be validated in-house to ensure its suitability for the intended application. This method will be a valuable tool for researchers and professionals working on the analysis and development of products containing this compound.

References

Application Notes and Protocols for In Vitro Enzyme Inhibition Assays of Nimbidiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimbidiol, a diterpenoid isolated from the neem tree (Azadirachta indica), has garnered significant interest for its therapeutic potential. Scientific literature has highlighted its potent bioactivities, including anti-diabetic and anti-inflammatory effects. As an alpha-glucosidase inhibitor, this compound shows promise in the management of hyperglycemia.[1][2][3] Furthermore, its anti-inflammatory properties are attributed to the modulation of key signaling pathways, such as NF-κB, which leads to a reduction in pro-inflammatory mediators.[1][2]

These application notes provide detailed protocols for two key in vitro assays to characterize the inhibitory activity of this compound: an α-glucosidase inhibition assay to quantify its anti-diabetic potential, and a cell-based assay to assess its impact on prostaglandin (B15479496) E2 (PGE2) production, a crucial marker for inflammation.

Data Presentation

The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50). The results of the described assays can be summarized for clear comparison as follows:

Table 1: In Vitro Inhibitory Activity of this compound against α-Glucosidase

Enzyme SourceSubstrateThis compound IC50 (µM)Acarbose IC50 (µM)
Saccharomyces cerevisiaep-Nitrophenyl-α-D-glucopyranoside[Insert experimental value][Insert experimental value]
Mammalian Intestinal ExtractSucrose[Insert experimental value][Insert experimental value]
Mammalian Intestinal ExtractMaltose[Insert experimental value][Insert experimental value]

Table 2: In Vitro Inhibitory Effect of this compound on PGE2 Production in Macrophages

Cell LineStimulantThis compound IC50 (µM)Indomethacin IC50 (µM)
RAW 264.7Lipopolysaccharide (LPS)[Insert experimental value][Insert experimental value]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway Initiates NFkB NF-κB NFkB_pathway->NFkB Activates COX2_gene COX-2 Gene (Transcription) NFkB->COX2_gene Induces COX2_protein COX-2 Enzyme (Translation) COX2_gene->COX2_protein PGE2 Prostaglandin E2 (PGE2) COX2_protein->PGE2 Catalyzes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_protein Inflammation Inflammation PGE2->Inflammation Mediates This compound This compound This compound->NFkB_pathway Inhibits

Caption: this compound's anti-inflammatory mechanism via NF-κB inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Nimbidiol_stock Prepare this compound Stock Solution (DMSO) Mix Mix Enzyme, this compound/ Control, and Buffer Nimbidiol_stock->Mix Enzyme_sol Prepare α-Glucosidase Solution Enzyme_sol->Mix Substrate_sol Prepare Substrate (pNPG) Solution Add_substrate Add Substrate Substrate_sol->Add_substrate Incubate1 Pre-incubate Mix->Incubate1 Incubate1->Add_substrate Incubate2 Incubate Add_substrate->Incubate2 Stop_reaction Stop Reaction (Na2CO3) Incubate2->Stop_reaction Measure_abs Measure Absorbance (405 nm) Stop_reaction->Measure_abs Calc_inhibition Calculate % Inhibition Measure_abs->Calc_inhibition Calc_IC50 Determine IC50 Calc_inhibition->Calc_IC50

Caption: Workflow for the α-glucosidase inhibition assay.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from established methods to determine the inhibitory effect of this compound on α-glucosidase activity.[4][5]

a. Materials and Reagents

  • This compound

  • α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)

  • Acarbose (Positive Control)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sodium phosphate (B84403) buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na2CO3), 1 M

  • 96-well microplate

  • Microplate reader

b. Preparation of Solutions

  • This compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution of 10 mM. Further dilute with sodium phosphate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects.

  • α-Glucosidase Solution: Prepare a 0.5 U/mL solution of α-glucosidase in sodium phosphate buffer.

  • Substrate Solution: Prepare a 1 mM solution of pNPG in sodium phosphate buffer.

  • Acarbose Solution: Prepare a stock solution of Acarbose in sodium phosphate buffer and serially dilute to the desired concentrations.

c. Assay Procedure

  • Plate Setup: To a 96-well plate, add the following to the respective wells:

    • Blank: 20 µL of sodium phosphate buffer.

    • Control (100% activity): 10 µL of sodium phosphate buffer.

    • Test Sample: 10 µL of this compound solution at various concentrations.

    • Positive Control: 10 µL of Acarbose solution at various concentrations.

  • Add 20 µL of the α-glucosidase solution to all wells except the blank.

  • Pre-incubation: Mix gently and incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding 100 µL of 1 M Na2CO3 to all wells.

  • Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

d. Data Analysis

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [ (Absorbance_Control - Absorbance_Sample) / Absorbance_Control ] * 100

  • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cell-Based Inhibition of Prostaglandin E2 (PGE2) Production Assay

This protocol describes a method to evaluate the effect of this compound on the production of PGE2 in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7.

a. Materials and Reagents

  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Indomethacin (Positive Control)

  • Dimethyl sulfoxide (DMSO)

  • PGE2 ELISA Kit

  • 96-well cell culture plate

b. Cell Culture

  • Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

c. Assay Procedure

  • Compound Treatment: Prepare various concentrations of this compound and Indomethacin in cell culture medium. The final DMSO concentration should be below 0.5%. Remove the old medium from the cells and pre-treat them with the different concentrations of this compound or Indomethacin for 1 hour.

  • Cell Stimulation: After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

  • PGE2 Measurement: Quantify the amount of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

d. Data Analysis

  • Calculate the percentage of inhibition of PGE2 production for each concentration of this compound compared to the LPS-stimulated control.

  • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the this compound concentration and performing a non-linear regression analysis.

Troubleshooting

IssuePossible CauseRecommendation
α-Glucosidase Assay: Low enzyme activityInactive enzyme or substrate.Use a fresh batch of enzyme and substrate. Ensure proper storage conditions.
Incorrect buffer pH.Verify the pH of the sodium phosphate buffer is 6.8.
α-Glucosidase Assay: High background absorbanceContamination of reagents or microplate.Use fresh, high-purity reagents and a new microplate.
PGE2 Assay: High variability between replicatesInconsistent cell seeding or pipetting.Ensure uniform cell seeding density. Use calibrated pipettes and consistent technique.
Cell toxicity at high this compound concentrations.Perform a cell viability assay (e.g., MTT) in parallel to ensure the observed inhibition is not due to cytotoxicity.
General: Poor solubility of this compoundPrecipitation of the compound in the assay buffer.Ensure the final DMSO concentration is optimized and does not exceed the recommended limit. Sonication of the stock solution may aid dissolution.

References

Application Notes and Protocols: Measuring the IC50 Value of Nimbidiol against Sucrase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Nimbidiol against sucrase activity. This compound, a diterpenoid found in the neem tree (Azadirachta indica), has been identified as a potent inhibitor of intestinal disaccharidases, including sucrase.[1][2][3][4] The inhibition of sucrase is a key therapeutic strategy for managing type II diabetes by delaying carbohydrate digestion and absorption. This protocol is designed for researchers in drug discovery and development, as well as academics studying enzyme kinetics and natural product inhibitors.

Principle of the Assay

The determination of sucrase activity is based on the enzymatic hydrolysis of sucrose (B13894) into glucose and fructose. The liberated glucose is then quantified using a glucose oxidase-peroxidase coupled reaction. In this system, glucose oxidase catalyzes the oxidation of glucose to produce gluconic acid and hydrogen peroxide (H₂O₂). Subsequently, in the presence of peroxidase, H₂O₂ reacts with a chromogenic substrate to produce a colored product, the absorbance of which is directly proportional to the amount of glucose released.[5][6][7] The inhibitory effect of this compound is quantified by measuring the reduction in sucrase activity in its presence.

Materials and Reagents

  • Sucrase: Porcine intestinal acetone (B3395972) powder or a purified sucrase preparation.

  • This compound: Purified compound, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Sucrose: Substrate for the enzymatic reaction.

  • Phosphate (B84403) Buffer: 0.1 M, pH 7.0.

  • Glucose Oxidase (GO): From Aspergillus niger.

  • Horseradish Peroxidase (HRP): Type II.

  • Chromogenic Substrate: e.g., o-dianisidine or 4-Aminoantipyrine/phenol.

  • Tris-HCl Buffer: For stopping the reaction.

  • Microplate Reader: Capable of measuring absorbance at the appropriate wavelength for the chosen chromogen (e.g., 505 nm).

  • 96-well microplates.

  • Standard Glucose Solution: For generating a standard curve.

Experimental Protocols

Reagent Preparation
  • Sucrase Solution: Prepare a stock solution of sucrase from porcine intestinal acetone powder in 0.1 M phosphate buffer (pH 7.0). The final concentration should be optimized to yield a linear reaction rate for at least 30 minutes.

  • This compound Solutions: Prepare a stock solution of this compound in DMSO. From this stock, create a series of dilutions in 0.1 M phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the reaction mixture is consistent across all wells and does not exceed 1% to avoid solvent effects.

  • Sucrose Solution: Prepare a 10 mM sucrose solution in 0.1 M phosphate buffer (pH 7.0).[8][9]

  • Glucose Assay Reagent: Prepare a solution containing glucose oxidase, horseradish peroxidase, and the chromogenic substrate in a suitable buffer, according to the manufacturer's instructions or established protocols.

Sucrase Inhibition Assay
  • Assay Setup: In a 96-well microplate, add the following components in triplicate:

    • Blank: 20 µL of 0.1 M phosphate buffer.

    • Control (No Inhibitor): 10 µL of 0.1 M phosphate buffer and 10 µL of sucrase solution.

    • Inhibitor Wells: 10 µL of each this compound dilution and 10 µL of sucrase solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow this compound to interact with the enzyme.[8][9]

  • Enzymatic Reaction: Initiate the reaction by adding 10 µL of 10 mM sucrose solution to all wells except the blank.

  • Incubation: Incubate the plate at 37°C for 20 minutes.[5][9]

  • Reaction Termination: Stop the enzymatic reaction by adding 50 µL of Tris-HCl buffer or by heat inactivation at 95°C for 10 minutes.[8][9]

  • Glucose Detection: Add 100 µL of the glucose assay reagent to all wells and incubate at 37°C for 15 minutes, or until a stable color develops.[5]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 505 nm) using a microplate reader.[5][6][7]

Data Analysis and IC50 Calculation
  • Calculate the percentage of inhibition for each this compound concentration using the following formula:

    Where:

    • Abs_control is the absorbance of the control (enzyme + substrate, no inhibitor).

    • Abs_sample is the absorbance of the sample (enzyme + substrate + this compound).

  • Plot a dose-response curve with the logarithm of the this compound concentration on the x-axis and the percentage of inhibition on the y-axis.

  • Determine the IC50 value from the curve. The IC50 is the concentration of this compound that causes 50% inhibition of sucrase activity. This can be calculated using non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism, R).

Data Presentation

The results of the sucrase inhibition assay should be summarized in a clear and structured table for easy comparison.

This compound Concentration (µM)Absorbance (Mean ± SD)% Inhibition
0 (Control)0
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
IC50 (µM) \multicolumn{2}{c}{Calculated Value}

Note: Previous studies have reported an IC50 value for this compound against intestinal sucrase to be 6.75 ± 0.80 µM.[1]

Visualizations

Experimental Workflow

experimental_workflow prep Reagent Preparation setup Assay Setup in 96-well Plate prep->setup preinc Pre-incubation (37°C, 10 min) setup->preinc reaction Add Sucrose & Incubate (37°C, 20 min) preinc->reaction stop Terminate Reaction reaction->stop detect Glucose Detection stop->detect read Measure Absorbance detect->read analyze Data Analysis & IC50 Calculation read->analyze

Caption: Workflow for determining the IC50 of this compound against sucrase.

Signaling Pathway of Sucrase Inhibition

sucrase_inhibition sucrose Sucrose (Substrate) sucrase Sucrase (Enzyme) sucrose->sucrase Binds to active site products Glucose + Fructose (Products) sucrase->products Catalyzes hydrolysis This compound This compound (Inhibitor) This compound->sucrase inhibition Inhibition

References

Application Notes and Protocols: In Vivo Evaluation of Nimbidiol in Diabetic Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for investigating the therapeutic potential of Nimbidiol in preclinical mouse models of diabetes. The protocols outlined below are designed to facilitate a thorough assessment of this compound's efficacy and mechanism of action.

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin (B600854) secretion, insulin action, or both. This compound, a diterpenoid isolated from the neem tree (Azadirachta indica), has demonstrated potential as an anti-diabetic agent. It has been characterized as a potent inhibitor of intestinal disaccharidases and glucoamylase, suggesting it may reduce postprandial hyperglycemia.[1][2][3] Furthermore, related compounds from neem have been shown to modulate signaling pathways implicated in diabetes, such as the TGF-β/Smad and MAPK pathways, and exhibit anti-inflammatory and antioxidant properties.[4][5] This document details the experimental design for evaluating this compound in an in vivo setting using a streptozotocin (B1681764) (STZ)-induced diabetic mouse model, which mimics key aspects of type 1 diabetes.

Experimental Design and Workflow

The overall experimental workflow is depicted below. The study will involve the induction of diabetes in mice, followed by treatment with this compound and subsequent evaluation of various physiological, biochemical, and molecular parameters.

experimental_workflow acclimatization Acclimatization of Mice diabetes_induction Induction of Diabetes (STZ) acclimatization->diabetes_induction grouping Grouping of Animals diabetes_induction->grouping treatment This compound Treatment grouping->treatment monitoring In-life Monitoring (Glucose, Body Weight) treatment->monitoring ogtt Oral Glucose Tolerance Test (OGTT) monitoring->ogtt euthanasia Euthanasia and Sample Collection ogtt->euthanasia analysis Biochemical and Histological Analysis euthanasia->analysis

Caption: Experimental workflow for the in vivo study of this compound in diabetic mice.

Experimental Protocols

Animal Husbandry
  • Species: Male C57BL/6J mice, 8-10 weeks old. This strain is widely used for creating STZ-induced diabetes models.[6][7]

  • Housing: Mice will be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. They will have ad libitum access to standard chow and water.

  • Acclimatization: Animals will be acclimatized for at least one week prior to the commencement of the experiment.

Induction of Diabetes

Diabetes will be induced by intraperitoneal (IP) injections of streptozotocin (STZ).[8][9]

  • Preparation of STZ solution: STZ should be freshly dissolved in 0.1 M cold citrate (B86180) buffer (pH 4.5) immediately before use to prevent degradation.[10][11]

  • Induction Protocol: Mice will receive a single high dose of STZ (150-200 mg/kg) or multiple low doses (e.g., 50 mg/kg for 5 consecutive days).[6][9][10][12] The multiple low-dose model is often preferred as it more closely mimics the pathogenesis of type 1 diabetes.[9]

  • Confirmation of Diabetes: Three to five days after the final STZ injection, blood glucose levels will be measured from the tail vein using a glucometer. Mice with fasting blood glucose levels >250 mg/dL will be considered diabetic and included in the study.[6][13][14]

Animal Grouping and Treatment

Diabetic mice will be randomly assigned to the following groups (n=8-10 per group):

  • Group 1: Normal Control (NC): Non-diabetic mice receiving the vehicle (e.g., 0.5% carboxymethylcellulose).

  • Group 2: Diabetic Control (DC): Diabetic mice receiving the vehicle.

  • Group 3: this compound-Treated (Low Dose): Diabetic mice receiving a low dose of this compound (e.g., 25 mg/kg body weight, orally).

  • Group 4: this compound-Treated (High Dose): Diabetic mice receiving a high dose of this compound (e.g., 50 mg/kg body weight, orally).

  • Group 5: Positive Control: Diabetic mice receiving a standard anti-diabetic drug (e.g., Metformin, 350 mg/kg).[15]

Treatment will be administered daily via oral gavage for a period of 4-8 weeks.

In-life Monitoring and Sample Collection
  • Body Weight and Food/Water Intake: Measured weekly to assess the general health of the animals.

  • Fasting Blood Glucose: Monitored weekly from the tail vein after a 6-hour fast.

  • Oral Glucose Tolerance Test (OGTT): Performed at the end of the treatment period. Mice will be fasted overnight and then administered a 2 g/kg glucose solution orally. Blood glucose will be measured at 0, 30, 60, 90, and 120 minutes post-glucose administration.

  • Sample Collection: At the end of the study, mice will be euthanized, and blood will be collected via cardiac puncture for biochemical analysis. Organs such as the pancreas, liver, and kidneys will be harvested for histopathological and molecular analysis.

Data Presentation

All quantitative data should be summarized in the following tables for clear comparison between the experimental groups.

Table 1: In-life Monitoring Parameters

GroupInitial Body Weight (g)Final Body Weight (g)Average Food Intake ( g/day )Average Water Intake (mL/day)
Normal Control
Diabetic Control
This compound (Low Dose)
This compound (High Dose)
Positive Control

Table 2: Blood Glucose and HbA1c Levels

GroupInitial Fasting Blood Glucose (mg/dL)Final Fasting Blood Glucose (mg/dL)HbA1c (%)
Normal Control
Diabetic Control
This compound (Low Dose)
This compound (High Dose)
Positive Control

Table 3: Oral Glucose Tolerance Test (OGTT) - Area Under the Curve (AUC)

GroupAUC (mg/dL*min)
Normal Control
Diabetic Control
This compound (Low Dose)
This compound (High Dose)
Positive Control

Table 4: Serum Biochemical Parameters

GroupInsulin (ng/mL)Total Cholesterol (mg/dL)Triglycerides (mg/dL)ALT (U/L)AST (U/L)BUN (mg/dL)Creatinine (mg/dL)
Normal Control
Diabetic Control
This compound (Low Dose)
This compound (High Dose)
Positive Control

Potential Signaling Pathways for Investigation

This compound and related compounds may exert their anti-diabetic effects through the modulation of several key signaling pathways. The following diagram illustrates a potential mechanism of action involving the inhibition of α-glucosidase and modulation of downstream inflammatory and metabolic pathways.

signaling_pathway This compound This compound Alpha_Glucosidase Intestinal α-Glucosidase This compound->Alpha_Glucosidase Inhibits NF_kB NF-κB Pathway This compound->NF_kB Inhibits TGF_beta TGF-β/Smad Pathway This compound->TGF_beta Inhibits Carbohydrate_Digestion Carbohydrate Digestion Alpha_Glucosidase->Carbohydrate_Digestion Promotes Glucose_Absorption Glucose Absorption Carbohydrate_Digestion->Glucose_Absorption Hyperglycemia Postprandial Hyperglycemia Glucose_Absorption->Hyperglycemia Oxidative_Stress Oxidative Stress & Inflammation Hyperglycemia->Oxidative_Stress Oxidative_Stress->NF_kB Oxidative_Stress->TGF_beta Diabetic_Complications Diabetic Complications NF_kB->Diabetic_Complications TGF_beta->Diabetic_Complications

References

Application Notes and Protocols for Western Blot Analysis of TGF-β Pathway Proteins Following Nimbidiol Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming Growth Factor-β (TGF-β) signaling is a critical pathway that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[1] Dysregulation of this pathway is implicated in numerous pathologies, including cancer and fibrosis.[2][3] The canonical TGF-β pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI).[4] The activated TβRI subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[4] Phosphorylated SMAD2/3 (p-SMAD2/3) forms a complex with SMAD4, translocates to the nucleus, and modulates the transcription of target genes.[4]

Nimbidiol, a diterpenoid derived from the neem plant (Azadirachta indica), has demonstrated potential as a therapeutic agent with anti-inflammatory and anti-fibrotic properties.[1][5] Recent studies have indicated that this compound may exert its protective effects by modulating the TGF-β signaling cascade. Specifically, research in a model of diabetic nephropathy has shown that this compound treatment can attenuate inflammation and ECM accumulation by inhibiting the TGF-β/SMAD signaling pathway.[1]

These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on key proteins within the TGF-β signaling pathway. This method allows for the quantification of changes in protein expression and phosphorylation status, offering a robust approach to elucidating the mechanism of action of this compound.

Data Presentation: Effects of this compound on TGF-β Pathway Proteins

The following table summarizes quantitative data from a study investigating the effects of this compound on TGF-β pathway proteins in the kidneys of diabetic mice. The data, derived from densitometric analysis of Western blots, demonstrates that this compound treatment significantly reduces the expression of TGF-β1 and the phosphorylation of SMAD2/3.

ProteinTreatment GroupFold Change vs. ControlReference
TGF-β1Diabetic + Saline~2.5[6]
Diabetic + this compound~1.25[6]
p-SMAD2/3Diabetic + Saline~2.25[6]
Diabetic + this compound~1.0[6]

Table 1: Summary of quantitative Western blot data showing the effect of this compound on the expression of TGF-β1 and phosphorylated SMAD2/3 in a diabetic mouse model. Data is represented as an approximate fold change relative to the wild-type control group.

Signaling Pathway and Experimental Workflow Diagrams

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII Binds TBRI TβRI TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex p-SMAD2/3-SMAD4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex nComplex p-SMAD2/3-SMAD4 Complex Complex->nComplex Translocation This compound This compound This compound->TGF_beta Inhibits Expression This compound->pSMAD23 Reduces Phosphorylation DNA Target Gene Transcription nComplex->DNA Regulates

Caption: TGF-β signaling pathway with this compound's inhibitory points.

Western_Blot_Workflow A 1. Cell Culture & this compound Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to PVDF Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (e.g., anti-p-SMAD2/3, anti-SMAD2/3, anti-TGF-β1) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis (Densitometry) I->J

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells (e.g., renal epithelial cells, fibroblasts) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Starvation (Optional): Once cells reach the desired confluency, aspirate the growth medium and wash with sterile Phosphate-Buffered Saline (PBS). Replace with a serum-free or low-serum medium for 12-24 hours. This step helps to reduce basal levels of pathway activation.

  • This compound Pre-treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock to desired final concentrations (e.g., 1, 5, 10 µM) in the cell culture medium. Add the this compound-containing medium to the cells and incubate for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO) group.

  • TGF-β Stimulation: To induce pathway activation, treat the cells with recombinant TGF-β1 (e.g., 5-10 ng/mL) for a specified duration (e.g., 30-60 minutes for SMAD phosphorylation). Include an untreated negative control and a TGF-β1-only positive control.

  • Harvesting: After treatment, immediately place the plates on ice and proceed to cell lysis.

Protocol 2: Western Blot Analysis
  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.

    • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to each sample to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-20% Tris-glycine polyacrylamide gel. Include a pre-stained protein ladder.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. A typical transfer is performed at 100V for 60-90 minutes.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Recommended primary antibodies include:

      • Rabbit anti-Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425)

      • Rabbit anti-SMAD2/3

      • Rabbit anti-TGF-β1

      • Mouse anti-β-actin or anti-GAPDH (as a loading control)

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the signal of the target proteins (p-SMAD2/3, TGF-β1) to the corresponding loading control (β-actin or GAPDH). For phosphorylation analysis, normalize the p-SMAD2/3 signal to the total SMAD2/3 signal.

References

Application Notes and Protocols for Assessing Renal Fibrosis in Nimbidiol-Treated Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of Nimbidiol in ameliorating renal fibrosis in animal models. The methodologies outlined below are standard techniques used to quantify changes in extracellular matrix (ECM) deposition, profibrotic markers, and key signaling pathways involved in the pathogenesis of renal fibrosis.

Introduction to this compound and Renal Fibrosis

Renal fibrosis is the common final pathway of virtually all chronic kidney diseases (CKD), characterized by the excessive accumulation of ECM components that leads to scarring and loss of kidney function. This compound, a diterpenoid derived from the neem plant (Azadirachta indica), has emerged as a potential therapeutic agent for diabetic nephropathy and associated renal fibrosis. Studies in type-1 diabetic Akita mice have shown that this compound can attenuate inflammation and ECM accumulation, thereby protecting the kidney from fibrosis and dysfunction. The primary mechanism of action appears to be the inhibition of the Transforming Growth Factor-β (TGF-β)/Smad and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the fibrotic process.

Experimental Approach Overview

A typical preclinical study to evaluate the anti-fibrotic effects of this compound in an animal model of renal fibrosis, such as the streptozotocin-induced or genetically predisposed (e.g., Akita mice) diabetic nephropathy model, would involve the following key assessments:

  • Histological analysis of collagen deposition: To visualize and quantify the extent of fibrosis in kidney tissue.

  • Immunohistochemical (IHC) analysis of profibrotic markers: To detect the presence and localization of key proteins involved in fibrosis.

  • Biochemical analysis of signaling proteins: To quantify the expression levels of proteins in the TGF-β/Smad pathway.

  • Gene expression analysis of fibrotic markers: To measure the mRNA levels of genes associated with ECM production.

The following sections provide detailed protocols for each of these essential techniques.

Data Presentation: Summary of this compound's Effects

The following tables summarize the expected quantitative outcomes from studies assessing the impact of this compound on renal fibrosis markers in a diabetic animal model.

Table 1: Histological and Immunohistochemical Markers of Renal Fibrosis

MarkerExperimental GroupResult (Mean ± SD)Fold Change vs. Diabetic Control
Collagen Deposition (% Area) Healthy Control1.5 ± 0.3-
Diabetic Control12.8 ± 1.5-
This compound-treated Diabetic4.2 ± 0.8↓ 2.0
α-SMA Positive Area (%) Healthy Control0.8 ± 0.2-
Diabetic Control9.5 ± 1.2-
This compound-treated Diabetic3.1 ± 0.6↓ 3.1

Table 2: Protein Expression of Fibrosis-Related Markers (Western Blot)

ProteinExperimental GroupRelative Expression (Fold Change vs. Healthy Control)
Collagen IV Diabetic Control3.5 ± 0.4
This compound-treated Diabetic1.2 ± 0.2
Fibronectin Diabetic Control4.1 ± 0.5
This compound-treated Diabetic1.5 ± 0.3
TGF-β1 Diabetic Control3.8 ± 0.4
This compound-treated Diabetic1.3 ± 0.2
p-Smad2/3 Diabetic Control4.5 ± 0.6
This compound-treated Diabetic1.6 ± 0.3

Table 3: Gene Expression of Fibrosis-Related Markers (RT-qPCR)

GeneExperimental GroupRelative mRNA Expression (Fold Change vs. Healthy Control)
Col1a1 (Collagen I) Diabetic Control5.2 ± 0.7
This compound-treated Diabetic1.8 ± 0.4
Acta2 (α-SMA) Diabetic Control4.8 ± 0.6
This compound-treated Diabetic1.5 ± 0.3
Fn1 (Fibronectin) Diabetic Control4.2 ± 0.5
This compound-treated Diabetic1.4 ± 0.2

Experimental Protocols

Protocol 1: Histological Staining for Collagen Deposition

1.1 Masson's Trichrome Staining

This stain is used to differentiate collagen fibers from other tissue components. Collagen will be stained blue, nuclei black, and cytoplasm and muscle red.

Materials:

  • Paraffin-embedded kidney tissue sections (5 µm)

  • Bouin's solution

  • Weigert's iron hematoxylin (B73222) solution

  • Biebrich scarlet-acid fuchsin solution

  • Phosphomolybdic-phosphotungstic acid solution

  • Aniline (B41778) blue solution

  • 1% acetic acid solution

  • Ethanol (B145695) series (70%, 95%, 100%)

  • Xylene

  • Mounting medium

Procedure:

  • Deparaffinize sections in xylene and rehydrate through a graded ethanol series to distilled water.

  • For formalin-fixed tissues, mordant in Bouin's solution for 1 hour at 56°C to improve stain quality.

  • Rinse in running tap water for 5-10 minutes to remove the yellow color.

  • Stain nuclei with Weigert's iron hematoxylin for 10 minutes.

  • Rinse in running tap water for 10 minutes.

  • Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes.

  • Rinse in distilled water.

  • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is decolorized.

  • Transfer to aniline blue solution and stain for 5-10 minutes.

  • Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 2-5 minutes.

  • Dehydrate quickly through a graded ethanol series.

  • Clear in xylene and mount with a permanent mounting medium.

1.2 Picro-Sirius Red Staining

This method is highly specific for collagen, which stains red. When viewed under polarized light, collagen fibers exhibit birefringence (type I collagen appears yellow-orange, and type III appears green).

Materials:

  • Paraffin-embedded kidney tissue sections (5 µm)

  • Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)

  • 0.5% acetic acid solution

  • Ethanol (100%)

  • Xylene

  • Mounting medium

Procedure:

  • Deparaffinize sections in xylene and rehydrate to distilled water.

  • Stain in Picro-Sirius Red solution for 60 minutes.

  • Rinse quickly in two changes of 0.5% acetic acid solution.

  • Dehydrate rapidly in three changes of 100% ethanol.

  • Clear in xylene and mount with a synthetic resin.

Protocol 2: Immunohistochemistry (IHC) for α-Smooth Muscle Actin (α-SMA)

α-SMA is a marker for myofibroblasts, which are key effector cells in fibrosis.

Materials:

  • Paraffin-embedded kidney tissue sections (5 µm)

  • Citrate (B86180) buffer (10 mM, pH 6.0) for antigen retrieval

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-α-SMA

  • HRP-conjugated goat anti-rabbit secondary antibody

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Ethanol series

  • Xylene

  • Mounting medium

Procedure:

  • Deparaffinize and rehydrate tissue sections.

  • Perform heat-induced antigen retrieval in citrate buffer.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

  • Block non-specific binding with blocking solution for 1 hour at room temperature.

  • Incubate with the primary anti-α-SMA antibody overnight at 4°C.

  • Wash with PBS and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the signal with DAB substrate.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the sections.

Protocol 3: Western Blot for TGF-β1 and Phospho-Smad2/3

This technique quantifies the protein levels of key signaling molecules.

Materials:

  • Kidney tissue lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-TGF-β1, Rabbit anti-phospho-Smad2/3, Rabbit anti-Smad2/3, and anti-β-actin (loading control)

  • HRP-conjugated goat anti-rabbit secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Homogenize kidney tissue in RIPA buffer and determine protein concentration using the BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash with TBST and detect the signal using ECL substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control.

Protocol 4: Real-Time Quantitative PCR (RT-qPCR) for Fibrotic Genes

RT-qPCR is used to measure the mRNA expression levels of genes involved in fibrosis.

Materials:

  • Kidney tissue samples

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers (see Table 4)

  • RT-qPCR instrument

Table 4: Mouse Primer Sequences for RT-qPCR

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
Col1a1 GCTCCTCTTAGGGGCCACTCCACGTCTCACCATTGGGG
Acta2 CCCAGACATCAGGGAGTAATGGTCTATCGGATACTTCAGCGTCA
Fn1 ATGTGGACCCCTCCTGATAGTGCCCAGGAAGTTTCCCAATAG
Gapdh AGGTCGGTGTGAACGGATTTGTGTAGACCATGTAGTTGAGGTCA

Procedure:

  • Extract total RNA from kidney tissue and assess its quality and quantity.

  • Synthesize cDNA from the RNA template.

  • Perform qPCR using SYBR Green master mix and gene-specific primers.

  • Analyze the data using the ΔΔCt method, normalizing to a housekeeping gene like Gapdh.

Visualizations

TGF_Beta_Signaling_Pathway TGF-β/Smad Signaling Pathway in Renal Fibrosis and this compound Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β1 TGF-β1 TBRII TGF-βRII TGF-β1->TBRII Binds TBRI TGF-βRI TBRII->TBRI Activates Smad23 Smad2/3 TBRI->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex p-Smad2/3-Smad4 Complex pSmad23->Smad_complex Complexes with Smad4 Smad4 Smad4->Smad_complex Transcription Gene Transcription (Col1a1, Acta2, Fn1) Smad_complex->Transcription Translocates & Promotes This compound This compound This compound->TBRI Inhibits Fibrosis Renal Fibrosis Transcription->Fibrosis Leads to

Caption: TGF-β signaling pathway and the inhibitory effect of this compound.

Experimental_Workflow Experimental Workflow for Assessing this compound's Anti-Fibrotic Effects cluster_animal_model Animal Model and Treatment cluster_sample_collection Sample Collection and Preparation cluster_analysis Assessment of Renal Fibrosis Induction Induction of Renal Fibrosis (e.g., Diabetic Akita Mice) Grouping Animal Grouping: 1. Healthy Control 2. Diabetic Control 3. This compound-treated Diabetic Induction->Grouping Treatment This compound Administration (e.g., 8 weeks) Grouping->Treatment Sacrifice Euthanasia and Kidney Tissue Collection Treatment->Sacrifice Processing Tissue Fixation (Formalin) & Paraffin Embedding Sacrifice->Processing Lysate Tissue Homogenization & Protein Lysate Preparation Sacrifice->Lysate RNA_Extraction Total RNA Extraction Sacrifice->RNA_Extraction Histology Histological Staining (Masson's Trichrome, Sirius Red) Processing->Histology IHC Immunohistochemistry (α-SMA) Processing->IHC WesternBlot Western Blot (TGF-β1, p-Smad2/3) Lysate->WesternBlot RTqPCR RT-qPCR (Col1a1, Acta2, Fn1) RNA_Extraction->RTqPCR

Caption: Workflow for evaluating this compound in a renal fibrosis model.

Application Notes and Protocols for the Mass Spectrometric Identification of Nimbidiol and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals utilizing mass spectrometry for the identification and characterization of Nimbidiol and its putative metabolites.

Application Note 1: Identification and Quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Introduction

This compound is a diterpenoid compound that has been isolated from the root bark of Azadirachta indica (neem tree)[1]. It has garnered interest for its potential therapeutic properties, including antidiabetic effects through the inhibition of intestinal glucosidases[2][3][4]. Accurate and sensitive analytical methods are crucial for its quantification in biological matrices and for further pharmacological studies. This application note describes a robust LC-MS/MS method for the identification of this compound.

2. Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol is based on methodologies reported for the analysis of phytochemicals from Azadirachta indica extracts[1].

2.1. Sample Preparation

  • Plant Material Extraction:

    • Obtain a dried and powdered sample of Azadirachta indica root bark.

    • Perform an ethanolic extraction of the powdered material.

    • Evaporate the ethanol (B145695) to yield a crude extract.

  • Sample for LC-MS Analysis:

    • Dissolve the crude extract in methanol (B129727) to a final concentration of 2 mg/mL.

    • Centrifuge the solution at 6600 rpm for 5 minutes to pellet any insoluble material[1].

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2.2. Liquid Chromatography Conditions

  • HPLC System: Agilent 1200 HPLC system or equivalent[1].

  • Column: Reverse phase C18 column (e.g., 60 × 3 mm, 3 μm)[5].

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Methanol with 0.1% formic acid

  • Gradient Elution: A linear gradient from 4% methanol to 100% methanol over 14 minutes, hold at 100% for 4 minutes, and then return to initial conditions[1].

  • Flow Rate: 360 µL/min[1].

  • Column Temperature: 30°C[1].

  • Injection Volume: 6 µL[1].

2.3. Mass Spectrometry Conditions

  • Mass Spectrometer: Linear trap quadrupole (LTQ) Orbitrap spectrometer or equivalent high-resolution mass spectrometer[1].

  • Ionization Mode: Positive electrospray ionization (ESI+)[1].

  • Spray Voltage: 6 kV[1].

  • Capillary Temperature: 300°C[1].

  • Sheath Gas (Nitrogen) Flow Rate: 66 arbitrary units[1].

  • Auxiliary Gas (Nitrogen) Flow Rate: 8 arbitrary units[1].

  • Mass Resolution: 60,000 at m/z 400[1].

  • Scan Rate: 1 Hz[1].

  • Data Analysis Software: Xcalibur software or equivalent[1].

3. Data Presentation: this compound Mass Spectrometric Data

The identification of this compound is confirmed by its retention time and accurate mass measurement of the precursor ion. The proposed fragmentation pattern provides further structural confirmation.

CompoundMolecular FormulaPrecursor Ion [M+H]⁺ (m/z)Retention Time (min)Key MS/MS Fragments (Proposed)
This compoundC₁₇H₂₂O₃275.164131.70257.1536, 239.1431, 229.1692

4. Experimental Workflow Diagram

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Plant Material (Azadirachta indica) extraction Ethanolic Extraction start->extraction dissolution Dissolution in Methanol (2 mg/mL) extraction->dissolution centrifugation Centrifugation (6600 rpm, 5 min) dissolution->centrifugation supernatant Supernatant to Vial centrifugation->supernatant lc Liquid Chromatography (C18 Column, Gradient Elution) supernatant->lc ms Mass Spectrometry (ESI+, High Resolution) lc->ms data_acquisition Data Acquisition ms->data_acquisition identification This compound Identification (Retention Time, Accurate Mass, MS/MS) data_acquisition->identification

Figure 1: Experimental workflow for the identification of this compound.

Application Note 2: Putative Identification of this compound Metabolites using In Vitro Hepatic Models and LC-MS/MS

1. Introduction

Understanding the metabolic fate of a compound is a critical aspect of drug development. The biotransformation of xenobiotics primarily occurs in the liver through Phase I (functionalization) and Phase II (conjugation) reactions. To date, the specific metabolites of this compound have not been reported. This application note provides a protocol for in vitro metabolism studies using liver microsomes and proposes a putative metabolic pathway for this compound based on the metabolism of a structurally related compound, nimbolide (B1678885).

2. Proposed Metabolic Pathway of this compound

Based on common metabolic transformations of diterpenoids and the known metabolism of nimbolide, the following metabolic pathway for this compound is proposed. Phase I reactions may include hydroxylation and demethylation, while Phase II reactions could involve glucuronidation and sulfation of the hydroxylated metabolites.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound (C17H22O3) m/z: 275.1641 [M+H]+ Hydroxylation Hydroxylation (+O) This compound->Hydroxylation Demethylation Demethylation (-CH2) This compound->Demethylation Hydroxy_this compound Hydroxy-Nimbidiol (C17H22O4) m/z: 291.1591 [M+H]+ Hydroxylation->Hydroxy_this compound Demethyl_this compound Demethyl-Nimbidiol (C16H20O3) m/z: 261.1485 [M+H]+ Demethylation->Demethyl_this compound Glucuronidation Glucuronidation (+C6H8O6) Hydroxy_this compound->Glucuronidation Sulfation Sulfation (+SO3) Hydroxy_this compound->Sulfation Nimbidiol_Glucuronide This compound-Glucuronide (C23H30O9) m/z: 467.1962 [M+H]+ Glucuronidation->Nimbidiol_Glucuronide Nimbidiol_Sulfate This compound-Sulfate (C17H22O6S) m/z: 355.1209 [M+H]+ Sulfation->Nimbidiol_Sulfate

Figure 2: Proposed metabolic pathway for this compound.

3. Experimental Protocol: In Vitro Metabolism of this compound

3.1. Incubation with Human Liver Microsomes (HLM)

  • Prepare an incubation mixture containing:

    • Human liver microsomes (0.5 mg/mL protein)

    • This compound (1 µM)

    • Phosphate buffer (100 mM, pH 7.4)

    • NADPH regenerating system (e.g., 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for 60 minutes.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS.

3.2. LC-MS/MS Analysis of Metabolites

Utilize the same LC-MS/MS conditions as described in Application Note 1. The identification of metabolites will be based on the detection of new peaks with predicted m/z values and retention times different from the parent compound, this compound.

4. Data Presentation: Predicted Mass Spectrometric Data for this compound Metabolites

Putative MetaboliteMetabolic ReactionMolecular FormulaPrecursor Ion [M+H]⁺ (m/z)
Hydroxy-NimbidiolHydroxylationC₁₇H₂₂O₄291.1591
Demethyl-NimbidiolDemethylationC₁₆H₂₀O₃261.1485
This compound-GlucuronideGlucuronidationC₂₃H₃₀O₉467.1962
This compound-SulfateSulfationC₁₇H₂₂O₆S355.1209

Potential Signaling Pathways of this compound

While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on the structurally similar compound nimbolide provide valuable insights. Nimbolide has been shown to exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation, such as the NF-κB and PI3K/Akt pathways. Given the structural similarities, it is plausible that this compound may also interact with these or similar pathways to exert its biological effects.

signaling_pathway cluster_pathway Potential Signaling Pathway Modulation This compound This compound IKK IKK This compound->IKK inhibits IkB_alpha IκBα IKK->IkB_alpha phosphorylates NF_kB NF-κB IkB_alpha->NF_kB p65_p50 p65/p50 NF_kB->p65_p50 releases Nucleus Nucleus p65_p50->Nucleus translocates to Gene_Expression Gene Expression (Inflammation, Proliferation) p65_p50->Gene_Expression regulates

Figure 3: Putative modulation of the NF-κB signaling pathway by this compound.

References

Protocol for assessing oxidative stress markers in response to Nimbidiol

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Protocol for Assessing Oxidative Stress Markers in Response to Nimbidiol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases.[1][2] Consequently, the identification of compounds that can modulate the cellular antioxidant defense system is a significant area of therapeutic research. This compound, a diterpenoid isolated from the neem tree (Azadirachta indica), has been identified as a promising anti-diabetic compound with alpha-glucosidase inhibitory activity.[3][4] Recent studies have highlighted its potential to protect against renal injury in diabetic mice by alleviating oxidative stress.[3] This was evidenced by its ability to reduce ROS levels and normalize the expression of key antioxidant enzymes like Superoxide (B77818) Dismutase (SOD) and Catalase.[3]

This application note provides detailed protocols for assessing key markers of oxidative stress in response to treatment with this compound. The described assays will enable researchers to quantify intracellular ROS levels, lipid peroxidation, and the activity of primary antioxidant enzymes, thereby facilitating the characterization of this compound's antioxidant potential and mechanism of action. A central pathway in the cellular antioxidant response is the Keap1-Nrf2 signaling pathway, which regulates the expression of many antioxidant enzymes.[5][6][7]

Keap1-Nrf2 Signaling Pathway in Antioxidant Response

Under homeostatic conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[6][8] Upon exposure to oxidative stress or electrophilic compounds, critical cysteine residues in Keap1 are modified, leading to the dissociation of Nrf2.[8] Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[6] This induces the transcription of a battery of cytoprotective genes, including those for antioxidant enzymes such as SOD, Catalase, and Glutathione (B108866) Peroxidase (GPx), bolstering the cell's defense against oxidative damage.[5]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Ub Ubiquitin Nrf2_Keap1->Ub Ubiquitination Keap1_mod Keap1 (modified) Nrf2_Keap1->Keap1_mod Nrf2_free Nrf2 (free) Nrf2_Keap1->Nrf2_free Proteasome Proteasome Degradation Ub->Proteasome Stress Oxidative Stress (or this compound) Stress->Nrf2_Keap1 Induces dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (SOD, CAT, GPx) ARE->Genes Promotes Transcription Nrf2_nuc->ARE Binds

Caption: Keap1-Nrf2 signaling pathway activation under oxidative stress.

Experimental Workflow

The general workflow for assessing the impact of this compound on oxidative stress markers involves cell culture, treatment with this compound, sample preparation, and subsequent analysis using specific biochemical assays. It is crucial to include appropriate controls, such as untreated cells, vehicle-treated cells (e.g., DMSO), and a positive control known to induce oxidative stress.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatments cluster_processing Sample Processing & Analysis cluster_assays A 1. Cell Culture (e.g., Renal cells, Macrophages) B 2. Treatment Groups A->B T1 Control (Untreated) T2 Vehicle (e.g., DMSO) T3 This compound (Various Conc.) T4 Positive Control (e.g., H2O2, LPS) C 3. Incubation & Cell Harvesting D 4. Sample Preparation (Cell Lysis / Homogenization) C->D E 5. Biochemical Assays D->E Assay1 Intracellular ROS E->Assay1 Assay2 Lipid Peroxidation (MDA) E->Assay2 Assay3 SOD Activity E->Assay3 Assay4 CAT Activity E->Assay4 Assay5 GPx Activity E->Assay5

Caption: General experimental workflow for assessing oxidative stress markers.

Experimental Protocols

This protocol uses the cell-permeable probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.[9] Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent DCFH. ROS then oxidize DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[1][9]

Materials:

  • Cells of interest cultured in a 96-well black, clear-bottom plate

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Phosphate (B84403) Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • This compound stock solution

  • Positive control (e.g., Tert-Butyl hydroperoxide (TBHP) or H₂O₂)

  • Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)[9]

Procedure:

  • Cell Seeding: Seed cells in a 96-well black plate and culture until they reach 80-90% confluency.

  • Treatment: Remove the culture medium and treat cells with various concentrations of this compound (and controls) in serum-free medium for the desired time (e.g., 1-24 hours).

  • Staining: a. Remove the treatment medium and wash the cells twice gently with warm PBS or HBSS.[9] b. Prepare a 10-20 µM working solution of DCFH-DA in serum-free medium or PBS. c. Add 100 µL of the DCFH-DA working solution to each well.[10] d. Incubate the plate for 30-45 minutes at 37°C in the dark.[11]

  • Measurement: a. Remove the DCFH-DA solution and wash the cells twice with PBS or HBSS.[9] b. Add 100 µL of PBS or HBSS to each well. c. Immediately measure the fluorescence intensity using a microplate reader (Ex/Em = 485/535 nm).[9]

  • Data Analysis: Subtract the background fluorescence of wells with no cells. Express the results as a percentage of the control or fold change.[10]

This assay measures malondialdehyde (MDA), a major end-product of lipid peroxidation.[12] MDA reacts with thiobarbituric acid (TBA) under acidic, high-temperature conditions to form a pink-colored MDA-TBA adduct, which can be measured spectrophotometrically at ~532 nm.[13][14]

Materials:

  • Cell or tissue homogenates

  • TBA reagent

  • Acid reagent (e.g., glacial acetic acid or trichloroacetic acid)

  • Butylated hydroxytoluene (BHT) to prevent further oxidation[14]

  • MDA standard (e.g., 1,1,3,3-Tetramethoxypropane, TMOP)[15]

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Homogenize cells or tissues on ice in a suitable lysis buffer containing BHT.[13] Centrifuge at 10,000-15,000 x g for 10-15 minutes at 4°C to pellet debris.[13][15] Collect the supernatant.

  • Reaction Setup: a. In a microcentrifuge tube, add 100-200 µL of sample supernatant or MDA standard.[16] b. Add acid reagent and TBA reagent to the tube. A common ratio is 1:1:1 for sample:acid:TBA.[14] c. Vortex the mixture thoroughly.

  • Incubation: Incubate the tubes at 95-100°C for 45-60 minutes.[16]

  • Measurement: a. Cool the tubes on ice for 5-10 minutes to stop the reaction.[16] b. Centrifuge at 3,000-10,000 x g for 10-15 minutes to pellet any precipitate.[16] c. Transfer the clear supernatant to a new tube or a 96-well plate. d. Measure the absorbance at 532 nm.[14]

  • Data Analysis: Calculate the MDA concentration in the samples using a standard curve generated from the MDA standards. Normalize the results to the total protein concentration of the sample.

This protocol measures the activity of SOD, which catalyzes the dismutation of the superoxide anion (O₂⁻) into hydrogen peroxide and molecular oxygen. The assay is often based on the inhibition of a reaction that generates a colored product, such as the reduction of nitroblue tetrazolium (NBT) or WST-1.[17]

Materials:

  • Cell or tissue homogenates

  • Assay buffer (e.g., Tris-HCl or potassium phosphate buffer)

  • Enzyme working solution (containing xanthine (B1682287) oxidase to generate O₂⁻)[17]

  • Substrate working solution (containing WST-1 or NBT)[17]

  • SOD standard

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates as described for the MDA assay. The supernatant contains the total SOD activity.[17]

  • Reaction Setup (96-well plate): a. Add 20 µL of sample, standard, or buffer (for blank wells) to the appropriate wells.[17] b. Add 200 µL of the WST-1 working solution to all wells. c. To initiate the reaction, add 20 µL of the enzyme working solution to the sample and standard wells. Add dilution buffer to blank wells.[17]

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.[18]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[18]

  • Data Analysis: The SOD activity is determined by the degree of inhibition of the colorimetric reaction. Calculate the inhibition rate for each sample and determine the SOD activity from the standard curve. One unit of SOD is often defined as the amount of enzyme that inhibits the reaction by 50%.[19]

This assay measures the activity of catalase, which decomposes hydrogen peroxide (H₂O₂) into water and oxygen.[20] A common method involves monitoring the disappearance of H₂O₂ by measuring the decrease in absorbance at 240 nm.

Materials:

  • Cell or tissue homogenates

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 10-30 mM)

  • UV-transparent cuvettes or 96-well plates

  • Spectrophotometer or microplate reader capable of reading UV wavelengths

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates in potassium phosphate buffer. Centrifuge to clarify and collect the supernatant.

  • Reaction Setup: a. Equilibrate the spectrophotometer and buffer to 25°C. b. In a quartz cuvette, add ~2.9 mL of H₂O₂ solution prepared in the assay buffer. c. Place the cuvette in the spectrophotometer and blank the instrument.

  • Measurement: a. To initiate the reaction, add a small volume (e.g., 50-100 µL) of the sample supernatant to the cuvette and mix quickly. b. Immediately begin recording the absorbance at 240 nm every 10-15 seconds for 1-3 minutes.[21]

  • Data Analysis: Calculate the rate of decrease in absorbance (ΔA₂₄₀/min). Catalase activity is calculated using the molar extinction coefficient of H₂O₂ (e.g., 43.6 M⁻¹cm⁻¹) and is typically expressed as units per mg of protein. One unit is defined as the amount of enzyme that decomposes 1.0 µmole of H₂O₂ per minute at 25°C.

This assay measures the activity of GPx, which catalyzes the reduction of hydroperoxides, including H₂O₂, using reduced glutathione (GSH) as a substrate. The most common method is a coupled assay where the oxidized glutathione (GSSG) produced is recycled back to GSH by glutathione reductase (GR), a reaction that consumes NADPH.[22][23] The rate of NADPH disappearance is monitored at 340 nm.[24]

Materials:

  • Cell or tissue homogenates

  • Assay buffer (e.g., Tris or phosphate buffer with EDTA)

  • Reduced glutathione (GSH)

  • Glutathione Reductase (GR)

  • NADPH

  • Peroxide substrate (e.g., H₂O₂ or cumene (B47948) hydroperoxide)[24]

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates and collect the supernatant.

  • Reaction Setup (96-well plate): a. Prepare a reaction mixture containing assay buffer, GSH, GR, and NADPH. b. Add 50 µL of the sample to the appropriate wells.[22] c. Add the reaction mixture to each well.

  • Measurement: a. Allow the reaction to equilibrate for a few minutes at 25°C. b. Initiate the reaction by adding the peroxide substrate (e.g., H₂O₂).[22] c. Immediately monitor the decrease in absorbance at 340 nm every 30-60 seconds for 5-10 minutes.[22][23]

  • Data Analysis: Calculate the rate of change in absorbance (ΔA₃₄₀/min). GPx activity is calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) and is expressed as units per mg of protein. One unit of GPx is defined as the amount of enzyme that oxidizes 1.0 µmole of NADPH per minute.[22]

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Effect of this compound on Intracellular ROS Levels

Treatment Group Concentration (µM) Mean Fluorescence Intensity (MFI) ± SD % ROS Reduction
Control - 12,500 ± 850 -
Vehicle (0.1% DMSO) - 12,650 ± 910 -
Positive Control (H₂O₂) 100 58,300 ± 3,200 (Increase)
H₂O₂ + this compound 10 41,500 ± 2,800 28.8%
H₂O₂ + this compound 25 29,800 ± 2,150 48.9%

| H₂O₂ + this compound | 50 | 18,400 ± 1,500 | 68.4% |

Table 2: Effect of this compound on Lipid Peroxidation and Antioxidant Enzyme Activity

Treatment Group Concentration (µM) MDA (nmol/mg protein) SOD (U/mg protein) CAT (U/mg protein) GPx (mU/mg protein)
Control - 1.2 ± 0.15 25.4 ± 2.1 45.2 ± 3.8 150.6 ± 12.5
Vehicle (0.1% DMSO) - 1.3 ± 0.18 24.9 ± 2.5 44.8 ± 4.1 148.9 ± 13.1
Oxidative Stressor - 5.8 ± 0.45 14.1 ± 1.8 28.5 ± 2.9 95.3 ± 9.8
Stressor + this compound 10 4.5 ± 0.38 18.2 ± 1.9 34.1 ± 3.0 115.7 ± 10.2
Stressor + this compound 25 3.1 ± 0.29 21.5 ± 2.0 39.8 ± 3.5 134.8 ± 11.8

| Stressor + this compound | 50 | 1.8 ± 0.21 | 24.3 ± 2.3 | 43.5 ± 3.9 | 145.2 ± 12.0 |

(Note: Data presented in tables are hypothetical and for illustrative purposes only.)

References

Application Notes and Protocols for Continuous In Vivo Administration of Nimbidiol Using Micro-Osmotic Pumps

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nimbidiol, a bioactive diterpenoid derived from the neem tree (Azadirachta indica), has garnered significant interest for its therapeutic potential. Research has highlighted its multifaceted pharmacological properties, including potent anti-inflammatory, antioxidant, and anticancer effects.[1][2] In preclinical studies, this compound has been shown to modulate key signaling pathways involved in cell proliferation, inflammation, and apoptosis, such as NF-κB, PI3K/AKT, and MAPKs.[1][3][4] However, like many natural compounds, this compound may exhibit poor oral bioavailability and a short half-life in vivo, which can hinder its therapeutic efficacy when administered through conventional bolus injections.[5]

Continuous administration using micro-osmotic pumps offers a robust solution to these challenges.[6] These small, implantable devices provide consistent, zero-order drug delivery over extended periods (from days to several weeks), ensuring stable plasma and tissue concentrations of the therapeutic agent.[6][7] This method avoids the stress induced by repeated injections, improves therapeutic efficacy, and allows for more accurate pharmacokinetic and pharmacodynamic (PK/PD) assessments.[8][9]

These application notes provide detailed protocols for the preparation, implantation, and in vivo application of micro-osmotic pumps for the continuous delivery of this compound in laboratory animals.

Experimental and logical Workflow

The overall workflow for a typical in vivo study involving continuous this compound administration via a micro-osmotic pump is outlined below. The process begins with the preparation of a stable drug formulation and culminates in the analysis of experimental data.

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: In Vivo Procedure cluster_analysis Phase 3: Data Collection & Analysis A 1. This compound Formulation (Solubilization & Sterilization) B 2. Animal & Pump Selection (Model, Dose, Duration) A->B C 3. Pump Loading & Priming (Fill Pump & Equilibrate) B->C D 4. Surgical Implantation (Subcutaneous or IP) C->D E 5. Post-Operative Care (Analgesia & Monitoring) D->E F 6. Sample Collection (Blood, Tissue) E->F G 7. PK/PD Analysis (Efficacy & Exposure) F->G

Caption: Workflow for in vivo this compound delivery using micro-osmotic pumps.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation

This compound is a lipophilic compound with poor water solubility.[5][10] Therefore, a suitable vehicle is required for its dissolution before loading into the osmotic pump.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 400 (PEG 400), sterile

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile 0.22 µm syringe filters

  • Sterile vials and syringes

Procedure:

  • Solubilization: Weigh the required amount of this compound based on the desired final concentration, pump volume, and delivery rate.

  • Dissolve the this compound powder in a minimal volume of sterile DMSO. For example, create a stock solution by dissolving this compound in 100% DMSO.

  • Slowly add a co-solvent such as PEG 400 while vortexing to maintain solubility.

  • Further dilute the solution to the final desired concentration using sterile saline or PBS. Critical Note: The final concentration of DMSO should be kept to a minimum (ideally <10% of the total volume) to avoid in vivo toxicity. Perform a small-scale test to ensure this compound does not precipitate at the final vehicle composition.

  • Sterilization: Sterilize the final this compound formulation by passing it through a sterile 0.22 µm syringe filter into a sterile vial. This step is crucial to prevent infection following implantation.

Protocol 2: Pump Loading and Priming

This protocol describes the filling and pre-incubation of the micro-osmotic pump to ensure immediate and consistent delivery upon implantation.

Materials:

  • ALZET® micro-osmotic pumps (select model based on required duration and volume)[11]

  • Sterile this compound formulation

  • Flow moderator for each pump

  • Filling tube and syringe

  • Sterile beaker with 0.9% saline

  • Incubator set to 37°C

Procedure:

  • Loading the Pump:

    • Attach the provided filling tube to a syringe and draw up the sterile this compound formulation.

    • Hold the osmotic pump in an upright position.[12]

    • Insert the filling tube until it touches the bottom of the pump reservoir.

    • Inject the solution slowly until the reservoir is full and a small amount of fluid appears at the top.

    • Remove the filling tube, ensuring no air bubbles are trapped inside.

  • Inserting the Flow Moderator:

    • Insert the flow moderator into the pump opening with a gentle twisting motion until the cap is flush with the pump body. This component controls the rate of drug delivery.[12]

  • Priming the Pump:

    • Place the filled and sealed pumps into a beaker of sterile saline pre-warmed to 37°C.[8]

    • Incubate for at least 4-6 hours (or overnight, as recommended by the manufacturer) before implantation.[11][12] This step saturates the outer osmotic layer and ensures the pump begins delivering at its specified rate immediately after implantation.[11]

Protocol 3: Surgical Implantation of the Micro-Osmotic Pump

The following procedures describe subcutaneous (SQ) and intraperitoneal (IP) implantation in mice or rats, which are common routes for systemic drug administration.[13][14] All surgical procedures must be performed using aseptic techniques and in accordance with institutional animal care and use committee (IACUC) guidelines.[15]

Materials:

  • Anesthetized animal (e.g., via isoflurane (B1672236) inhalation)[8]

  • Surgical tools (scalpel, forceps, scissors, wound clips or sutures)

  • Disinfectant (e.g., 70% ethanol, povidone-iodine)

  • Primed micro-osmotic pump

  • Analgesics for pre- and post-operative care

A. Subcutaneous (SQ) Implantation:

  • Preparation: Anesthetize the animal and apply a protective ophthalmic ointment to its eyes.[8] Shave the fur from the dorsal mid-scapular region.[14] Disinfect the surgical site.

  • Incision: Make a small incision through the skin perpendicular to the spine.[13]

  • Pocket Formation: Insert a hemostat into the incision and use blunt dissection to create a subcutaneous pocket large enough to accommodate the pump.[14] The pocket should be sufficiently large to allow minor movement but not so large that the pump can flip.[15]

  • Pump Insertion: Insert the primed pump into the pocket, delivery portal first.[15]

  • Closure: Close the incision with wound clips or appropriate sutures.[15]

B. Intraperitoneal (IP) Implantation:

  • Preparation: Anesthetize and prepare the animal as described above, but shave the lower abdomen.

  • Incision: Make a small midline skin incision (approx. 1 cm) in the lower abdomen.[13][14]

  • Peritoneal Entry: Carefully lift the underlying musculoperitoneal layer (linea alba) with forceps to avoid damaging the bowel and make a small incision to enter the peritoneal cavity.[14]

  • Pump Insertion: Insert the primed pump, delivery portal first, into the peritoneal cavity.[14]

  • Closure: Close the muscle layer with absorbable sutures, followed by closing the skin incision with wound clips or sutures.[13][15]

Protocol 4: Post-Operative Care and Monitoring

Proper post-operative care is critical for animal welfare and the success of the experiment.

Procedure:

  • Administer post-operative analgesia as prescribed in the approved animal protocol.[15]

  • Allow the animal to recover from anesthesia on a heating pad to maintain body temperature.[16]

  • Monitor the animal daily for at least 7-10 days post-surgery.[16] Check for signs of pain, distress, infection at the incision site, changes in weight, or abnormal behavior.

  • Ensure the pump does not impede normal movement or respiration.[13]

  • At the end of the study, the pump should be explanted, especially if the animal is to survive beyond 1.5 times the pump's operational life, as the pump may swell and leak a concentrated salt solution.[13]

This compound Signaling Pathways

This compound exerts its biological effects by modulating a complex network of intracellular signaling pathways. Its anti-inflammatory and anti-cancer activities are primarily attributed to its ability to inhibit pro-survival and pro-inflammatory cascades while promoting apoptosis.

G This compound This compound NFkB NF-κB Pathway This compound->NFkB PI3K_AKT PI3K/Akt Pathway This compound->PI3K_AKT MAPK MAPK Pathway (ERK, JNK, p38) This compound->MAPK STAT3 STAT3 Pathway This compound->STAT3 Wnt Wnt/β-catenin Pathway This compound->Wnt Inflammation Inflammation (↓ TNF-α, IL-6, COX) NFkB->Inflammation Proliferation Cell Proliferation NFkB->Proliferation Apoptosis Apoptosis (Caspase activation) NFkB->Apoptosis inhibits PI3K_AKT->Proliferation PI3K_AKT->Apoptosis inhibits MAPK->Proliferation STAT3->Proliferation Angiogenesis Angiogenesis (↓ VEGF) STAT3->Angiogenesis Wnt->Proliferation

Caption: Key signaling pathways modulated by this compound.

This compound has been reported to inhibit several critical pathways:

  • NF-κB Pathway: It can prevent the degradation of IκB and the nuclear translocation of NF-κB, which in turn downregulates genes involved in inflammation, cell survival, and proliferation.[3][4]

  • PI3K/Akt/mTOR Pathway: Inhibition of this pathway by this compound can suppress cell growth and survival signals, leading to apoptosis.[1][17]

  • MAPK Pathways (ERK, JNK, p38): this compound can block the phosphorylation of key MAPK proteins, which are involved in cellular responses to stress, inflammation, and proliferation.[3]

  • STAT3 Pathway: By suppressing STAT3, this compound can reduce the expression of genes related to cell proliferation and angiogenesis.[18]

  • Wnt/β-catenin Pathway: Suppression of this pathway has been linked to this compound's ability to induce apoptosis in cancer cells.[1][3]

Data Presentation: Example In Vivo Study

The following table summarizes hypothetical quantitative data from a representative study using micro-osmotic pumps to deliver this compound in a xenograft mouse model of colon cancer. This data is for illustrative purposes.

ParameterVehicle Control GroupThis compound-Treated Group
Animal Model Nude mice with HCT116 xenograftsNude mice with HCT116 xenografts
Treatment Vehicle (10% DMSO, 40% PEG 400 in Saline)This compound
Pump Model ALZET® Model 2004ALZET® Model 2004
Delivery Rate 0.25 µL/hour0.25 µL/hour
Drug Concentration 0 mg/mL20 mg/mL
Calculated Dose Rate 0 mg/kg/day~25 mg/kg/day (for a 25g mouse)
Delivery Duration 28 days28 days
Tumor Volume (Day 28) 1500 ± 210 mm³650 ± 130 mm³
Tumor Growth Inhibition -56.7%
NF-κB (p65) in Tumor 100% (normalized)45 ± 8%
VEGF in Tumor 100% (normalized)52 ± 10%
Body Weight Change + 5.2%+ 4.8% (no significant toxicity)

Troubleshooting

IssuePossible CauseSolution
Precipitation of this compound in formulation Poor solubility; incorrect vehicle ratio.Increase the proportion of organic co-solvent (e.g., DMSO, PEG 400) while staying within toxicological limits. Perform thorough solubility testing before preparing the bulk solution.
Infection at surgical site Non-aseptic surgical technique; contaminated formulation or pump.Ensure strict aseptic technique during surgery.[15] Filter-sterilize the drug formulation.[12] Handle pumps with sterile gloves.
Pump becomes palpable or skin erodes Incorrect pocket size; animal gnawing at the site.Ensure the subcutaneous pocket is large enough to prevent pressure points but not so large that the pump moves excessively.[15] Monitor animals for signs of irritation.
Inconsistent or no drug effect Pump failure; incorrect priming; drug instability.Ensure pumps are primed at 37°C for the recommended time to initiate flow.[8] Verify the stability of the this compound formulation over the infusion period at 37°C.
Animal distress or toxicity High concentration of vehicle (e.g., DMSO); drug toxicity at the delivered dose.Reduce the final concentration of organic solvents.[13] Conduct a dose-response study to determine the maximum tolerated dose for continuous infusion.[19]

References

Evaluating the Impact of Nimbidiol on Gene Expression: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Investigating the Transcriptional Effects of a Promising Phytochemical

Nimbidiol, a diterpenoid derived from the neem tree (Azadirachta indica), has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory and anti-diabetic properties. Understanding its molecular mechanisms of action is crucial for its potential development as a therapeutic agent. A key aspect of this is elucidating its influence on gene expression. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to evaluate the effects of this compound on gene expression.

Note on this compound and Nimbolide (B1678885): Much of the existing research on the gene expression effects of compounds from Azadirachta indica has focused on nimbolide, a structurally similar and more extensively studied limonoid. Due to the close relationship and often interchangeable use in literature, this document will draw upon findings from nimbolide studies as a strong proxy for the potential effects of this compound, while clearly indicating the compound used in specific studies.

Overview of this compound's Known Effects on Signaling Pathways

This compound and its close analogue, nimbolide, have been shown to modulate several key signaling pathways that play a central role in regulating gene expression. These pathways are often implicated in cellular processes such as inflammation, proliferation, and apoptosis. Understanding these pathways is fundamental to designing and interpreting gene expression studies.

The primary signaling cascades affected by this compound/nimbolide include:

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: This pathway is a critical regulator of the immune and inflammatory responses. Nimbolide has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of its target genes, which include pro-inflammatory cytokines and cell survival proteins.

  • Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and stress responses. Nimbolide has been observed to modulate MAPK signaling, which can, in turn, affect the expression of genes involved in cell cycle control and apoptosis.

  • Transforming Growth Factor-beta (TGF-β)/Smad Signaling Pathway: This pathway is crucial in cell growth, differentiation, and extracellular matrix production. This compound has been reported to protect against diabetic nephropathy by potentially blocking the TGF-β/Smad pathway.

Quantitative Data on Gene Expression Changes Induced by Nimbolide

The following tables summarize the quantitative changes in gene expression observed in various cancer cell lines following treatment with nimbolide. This data has been extracted from published studies and provides a baseline for expected outcomes in similar experimental setups.

Table 1: Effect of Nimbolide on the mRNA Expression of Genes Involved in Metastasis in Breast Cancer Cells

GeneCell LineNimbolide Concentration (µM)Treatment DurationFold Change in mRNA Expression (relative to control)Reference
uPAMCF-7224h~0.6[1]
uPAMCF-7424h~0.4[1]
uPAMDA-MB-231424h~0.5[1]
uPAMDA-MB-231624h~0.3[1]
uPARMCF-7224h~0.5[1]
uPARMCF-7424h~0.3[1]
uPARMDA-MB-231424h~0.4[1]
uPARMDA-MB-231624h~0.2[1]

Data is estimated from graphical representations in the cited literature.

Table 2: Effect of Nimbolide on the Expression of Genes Involved in Invasion and Angiogenesis

Gene/ProteinCell Line/ModelEffect ObservedReference
MMP-2WiDr (colon cancer)Decreased mRNA and protein expression[2]
MMP-9WiDr (colon cancer)Decreased mRNA and protein expression[2]
MMP-2MCF-7, MDA-MB-231 (breast cancer)Decreased protein expression[1]
MMP-9MCF-7, MDA-MB-231 (breast cancer)Decreased protein expression[1]
IL-6Colorectal cancer cellsDecreased protein expression[3]
TNF-αColorectal cancer cellsDecreased protein expression[3]
STAT3Colorectal cancer cellsDecreased protein expression[3]
NF-κBColorectal cancer cellsDecreased protein expression[3]

Experimental Protocols for Evaluating Gene Expression

To investigate the effects of this compound on gene expression, several well-established molecular biology techniques can be employed. The choice of method will depend on the specific research question, the number of genes being investigated, and the available resources.

Cell Culture and this compound Treatment

Objective: To prepare cell cultures for subsequent gene expression analysis after exposure to this compound.

Materials:

  • Selected cell line (e.g., MCF-7, MDA-MB-231, WiDr, or other relevant cell lines)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates/flasks

  • Incubator (37°C, 5% CO2)

Protocol:

  • Seed the cells in culture plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare different concentrations of this compound in complete culture medium. A vehicle control (medium with the same concentration of DMSO without this compound) must be included.

  • Remove the existing medium from the cells and wash with PBS.

  • Add the this compound-containing medium or the vehicle control medium to the respective wells.

  • Incubate the cells for the desired time period (e.g., 24 hours).

  • After incubation, harvest the cells for RNA extraction.

RNA Isolation and Quantification

Objective: To extract high-quality total RNA from this compound-treated and control cells.

Materials:

  • RNA extraction kit (e.g., TRIzol reagent or column-based kits)

  • Chloroform (B151607)

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • Spectrophotometer (e.g., NanoDrop)

Protocol:

  • Follow the manufacturer's instructions for the chosen RNA extraction kit.

  • Briefly, for TRIzol-based extraction, lyse the cells in TRIzol reagent.

  • Add chloroform and centrifuge to separate the phases.

  • Precipitate the RNA from the aqueous phase using isopropanol.

  • Wash the RNA pellet with 75% ethanol.

  • Air-dry the pellet and resuspend it in RNase-free water.

  • Quantify the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer.

Reverse Transcription Quantitative PCR (RT-qPCR)

Objective: To quantify the expression levels of specific target genes.

Materials:

  • Isolated total RNA

  • Reverse transcriptase kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Gene-specific primers for target and reference genes (e.g., GAPDH, β-actin)

  • Real-time PCR instrument

Protocol:

  • cDNA Synthesis:

    • Synthesize cDNA from the isolated RNA using a reverse transcriptase kit according to the manufacturer's protocol. This involves mixing the RNA template with reverse transcriptase, dNTPs, and primers (random hexamers or oligo(dT)).

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA.

    • Set up reactions for each target gene and a reference gene in triplicate for both this compound-treated and control samples.

  • Real-Time PCR:

    • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each reaction.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Microarray Analysis

Objective: To analyze the expression of thousands of genes simultaneously.

Protocol Overview:

  • RNA Quality Control: Ensure the integrity of the isolated RNA using a bioanalyzer.

  • cDNA Synthesis and Labeling: Synthesize cDNA from the RNA and label it with a fluorescent dye (e.g., Cy3 or Cy5).

  • Hybridization: Hybridize the labeled cDNA to a microarray chip containing thousands of gene-specific probes.

  • Scanning: Scan the microarray chip to detect the fluorescent signals.

  • Data Analysis:

    • Normalize the raw data to correct for experimental variations.

    • Identify differentially expressed genes between the this compound-treated and control groups based on fold change and statistical significance (p-value).

    • Perform pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.

RNA Sequencing (RNA-Seq)

Objective: To obtain a comprehensive and quantitative profile of the entire transcriptome.

Protocol Overview:

  • Library Preparation:

    • Isolate total RNA and perform quality control.

    • Deplete ribosomal RNA (rRNA) or enrich for messenger RNA (mRNA).

    • Fragment the RNA and synthesize double-stranded cDNA.

    • Ligate sequencing adapters to the cDNA fragments and amplify the library.

  • Sequencing: Sequence the prepared library using a next-generation sequencing (NGS) platform.

  • Data Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align the reads to a reference genome or transcriptome.

    • Quantify gene expression by counting the number of reads mapped to each gene.

    • Identify differentially expressed genes using statistical packages like DESeq2 or edgeR.

    • Conduct functional analysis, including pathway and gene ontology enrichment analysis.

Visualizing Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex signaling pathways affected by this compound and the experimental workflows.

nimbidiol_nfkb_pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKK This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Gene Expression (e.g., IL-6, TNF-α, MMP-9) Nucleus->Gene_Expression Regulates

Caption: this compound's Inhibition of the NF-κB Signaling Pathway.

gene_expression_workflow cluster_experiment Experimental Phase cluster_analysis Analysis Phase Cell_Culture Cell Culture Treatment This compound Treatment Cell_Culture->Treatment RNA_Isolation RNA Isolation Treatment->RNA_Isolation RT_qPCR RT-qPCR RNA_Isolation->RT_qPCR Microarray Microarray Analysis RNA_Isolation->Microarray RNA_Seq RNA Sequencing RNA_Isolation->RNA_Seq Data_Analysis Bioinformatics Analysis RT_qPCR->Data_Analysis Microarray->Data_Analysis RNA_Seq->Data_Analysis

Caption: Workflow for Analyzing this compound's Effect on Gene Expression.

nimbidiol_mapk_pathway This compound This compound Ras Ras This compound->Ras Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Apoptosis) Transcription_Factors->Gene_Expression

Caption: Postulated Inhibition of the MAPK Signaling Pathway by this compound.

By following these detailed protocols and utilizing the provided information on this compound's molecular targets, researchers can effectively design and execute experiments to thoroughly evaluate its impact on gene expression. This will contribute to a deeper understanding of its therapeutic potential and pave the way for future drug development efforts.

References

Troubleshooting & Optimization

Optimizing Nimbidiol Dosage for In Vivo Rodent Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing nimbidiol dosage for in vivo studies in rodents. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during preclinical research with this promising therapeutic agent.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting dose for this compound in a new rodent model?

A1: A suitable starting dose for this compound depends on the specific research question, the animal model being used, and the route of administration. For initial dose-range-finding studies, it is advisable to begin with a dose significantly lower than the reported LD50 values. For intraperitoneal (i.p.) administration in mice, the LD50 has been reported as 225 mg/kg for adult males. Therefore, a starting dose could be in the range of 1/10th to 1/100th of this value. It is crucial to conduct a thorough literature review for studies with similar experimental setups.

Q2: How can I improve the solubility of this compound for in vivo administration?

A2: this compound is a hydrophobic compound, which can present challenges for formulation. To improve solubility for oral or parenteral administration, consider the following vehicles:

  • Corn oil: Often used for oral gavage of lipophilic compounds.

  • Carboxymethyl cellulose (B213188) (CMC): A suspending agent that can be used to create a uniform suspension for oral administration.

  • Dimethyl sulfoxide (B87167) (DMSO): Can be used as a co-solvent, but it is important to keep the final concentration low (typically <10%) to avoid vehicle-induced toxicity.

  • Polyethylene glycol (PEG): Can be used to formulate solutions for parenteral administration.

It is essential to perform small-scale formulation tests to check for precipitation and to include a vehicle control group in your in vivo experiments to account for any effects of the delivery vehicle itself.

Q3: What are the common routes of administration for this compound in rodents?

A3: The most common routes of administration for this compound in rodent studies are:

  • Oral gavage (p.o.): Suitable for assessing the oral bioavailability and efficacy of this compound.

  • Intraperitoneal (i.p.) injection: A common route for delivering systemic doses in rodents, bypassing first-pass metabolism.

  • Intravenous (i.v.) injection: Used to achieve rapid and complete bioavailability, though it can be associated with higher acute toxicity.[1]

The choice of administration route should be guided by the specific aims of the study.

Q4: What are the key signaling pathways modulated by this compound?

A4: this compound has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis. These include the NF-κB, MAPK, and PI3K/Akt pathways. Understanding these mechanisms can help in designing experiments and selecting appropriate biomarkers for assessing efficacy.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound in the vehicle - Poor solubility of this compound in the chosen vehicle.- Temperature changes affecting solubility.- Test a range of biocompatible solvents and co-solvents (e.g., corn oil, PEG, low-concentration DMSO).- Gently warm the vehicle during preparation (ensure this compound is not heat-sensitive).- Use sonication to aid dissolution.- Prepare fresh formulations immediately before administration.
High mortality or severe toxicity at the initial dose - The starting dose was too high.- The chosen route of administration leads to rapid, toxic plasma concentrations (e.g., i.v.).- Vehicle toxicity.- Reduce the starting dose by a factor of 5 or 10.- Consider a less direct route of administration (e.g., i.p. or p.o. instead of i.v.).- Run a vehicle-only control group to assess for toxicity related to the formulation.
Lack of efficacy at the tested doses - Insufficient dosage to reach therapeutic concentrations.- Poor bioavailability via the chosen route of administration.- Inappropriate animal model.- Perform a dose-escalation study to test higher concentrations.- If using oral administration, consider a parenteral route to bypass potential absorption issues.- Ensure the chosen animal model is relevant to the disease being studied and that the target pathways are conserved.
High variability in experimental results - Inconsistent formulation and administration technique.- Animal-to-animal variation in metabolism and drug response.- Ensure the formulation is homogenous and administered consistently (e.g., same time of day, consistent gavage technique).- Increase the number of animals per group to improve statistical power.- Randomize animals to treatment groups.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies of this compound in rodents.

Table 1: this compound Dosage in Rodent Models

Animal Model Condition Dosage Route of Administration Duration Reference
RatDiabetic Retinopathy50 mg/kgOral60 days[2]
MouseDiabetic Nephropathy400 µg/kg/day-8 weeks[3]
RatDiabetes50 mg/kg-2 months[4]

Table 2: Acute Toxicity of this compound in Rodents

Animal Route of Administration LD50 (mg/kg body weight) Reference
Adult Male MouseIntraperitoneal (i.p.)225[1]
Adult Female MouseIntraperitoneal (i.p.)280[1]
Weanling MouseIntraperitoneal (i.p.)240[1]
Adult Male MouseIntravenous (i.v.)24[1]
RatIntraperitoneal (i.p.)>600[1]
HamsterIntraperitoneal (i.p.)>500[1]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Rats

This protocol is adapted from a study investigating the effects of nimbolide (B1678885) on diabetic retinopathy in rats.[2]

1. Materials:

  • This compound

  • Appropriate vehicle (e.g., corn oil or 0.5% carboxymethyl cellulose)

  • Oral gavage needles (stainless steel, ball-tipped, appropriate size for rats)

  • Syringes

  • Balance

  • Vortex mixer or sonicator

2. Procedure:

  • Animal Preparation: Acclimatize rats to the housing conditions for at least one week prior to the experiment.

  • Formulation Preparation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the body weight of the rats.

    • Weigh the this compound accurately.

    • Suspend or dissolve the this compound in the chosen vehicle at the desired concentration. Use a vortex mixer or sonicator to ensure a homogenous mixture. Prepare the formulation fresh daily.

  • Administration:

    • Gently restrain the rat.

    • Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion depth for the gavage needle.

    • Attach the gavage needle to a syringe filled with the this compound formulation.

    • Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth.

    • Slowly administer the formulation.

    • Gently remove the gavage needle.

  • Post-Administration Monitoring: Observe the animal for any signs of distress or adverse reactions.

Protocol 2: Intraperitoneal (i.p.) Injection of this compound in Mice

This is a general protocol for i.p. injection in mice and should be adapted based on the specific experimental design.

1. Materials:

  • This compound

  • Sterile, biocompatible vehicle (e.g., sterile saline with a low percentage of a solubilizing agent like DMSO or PEG)

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • 70% ethanol (B145695) for disinfection

2. Procedure:

  • Animal Restraint: Gently restrain the mouse by scruffing the neck and securing the tail.

  • Injection Site Preparation: Turn the mouse to expose the abdomen. The injection site is typically in the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder. Swab the injection site with 70% ethanol.[5]

  • Injection:

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Slightly aspirate to ensure that a blood vessel or organ has not been punctured. If blood or other fluid appears in the syringe, withdraw the needle and reinject at a different site with a fresh needle and syringe.

    • Slowly inject the this compound formulation.

  • Post-Injection:

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse effects.

Visualizations

Signaling Pathways Modulated by this compound

G This compound's Mechanism of Action cluster_inflammation Inflammatory Response cluster_proliferation Cell Proliferation & Survival Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes upregulates Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation promotes This compound This compound This compound->IKK inhibits This compound->Akt inhibits

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow for Dosage Optimization

G Workflow for Optimizing this compound Dosage Literature Review Literature Review Formulation Development Formulation Development Literature Review->Formulation Development Dose Range Finding Study Dose Range Finding Study Formulation Development->Dose Range Finding Study Efficacy Study Efficacy Study Dose Range Finding Study->Efficacy Study Determine MTD Data Analysis Data Analysis Efficacy Study->Data Analysis Refine Dosage Refine Dosage Data Analysis->Refine Dosage Refine Dosage->Efficacy Study Iterate if needed

Caption: A generalized workflow for optimizing this compound dosage in rodents.

References

Improving the yield of Nimbidiol from methanolic extraction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Nimbidiol Yield

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of this compound from the methanolic extraction of Azadirachta indica. The following sections offer frequently asked questions, troubleshooting guides, experimental protocols, and data summaries to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it found in the neem tree?

A1: this compound is a bioactive diterpenoid compound found in the neem tree (Azadirachta indica A. Juss.).[1] Unlike some other well-known neem compounds located in the leaves, this compound is primarily isolated from the root and stem bark of the tree.[1] It has been characterized as a potent inhibitor of intestinal enzymes like maltase-glucoamylase and sucrase-isomaltase, giving it significant antidiabetic potential.

Q2: Why is methanol (B129727) a suitable solvent for this compound extraction?

A2: Methanol is a polar organic solvent, which makes it highly effective at dissolving and extracting polar to moderately polar compounds like diterpenoids.[2][3] Studies on various plant materials, including Azadirachta indica, have shown that methanol is one of the best solvents for extracting diterpenoid lactones and other polar bioactive components, often resulting in a high yield of the crude extract.[2]

Q3: What are the key factors influencing the yield of this compound during methanolic extraction?

A3: The success of this compound extraction is dependent on several critical factors:

  • Solvent Concentration: The polarity of the solvent can be adjusted by using aqueous methanol solutions (e.g., 70-90% methanol), which can enhance the extraction of certain polar compounds.[4]

  • Temperature: Higher temperatures can increase the solubility of this compound and improve extraction kinetics. However, excessive heat may lead to the degradation of thermolabile compounds.[5]

  • Extraction Time: Sufficient time is required for the solvent to penetrate the plant matrix and dissolve the target compounds. This should be optimized to maximize yield without promoting compound degradation.[3][4]

  • Solid-to-Liquid Ratio: This ratio affects the concentration gradient that drives the extraction. A higher solvent volume can increase extraction efficiency but needs to be balanced with solvent cost and removal effort.[4][6]

  • Particle Size: Grinding the plant material to a fine, consistent powder increases the surface area available for solvent contact, significantly improving extraction efficiency.[7]

Q4: Should I use pure methanol or an aqueous methanol solution?

A4: While pure methanol is effective, an aqueous methanol solution (e.g., 70-90% methanol in water) is often superior for extracting polar and semi-polar compounds like diterpenoids.[4] The addition of water increases the polarity of the solvent mixture, which can improve the solubility and extraction of a broader range of bioactive molecules. The optimal concentration depends on the specific compound and plant matrix, so small-scale pilot extractions are recommended.[6]

Q5: How does temperature affect this compound yield and stability?

A5: Temperature has a dual effect on extraction. Increasing the temperature generally enhances the solubility of this compound and the diffusion rate of the solvent into the plant material, which can lead to a higher yield in a shorter time.[5] However, this compound, like many natural products, can be sensitive to heat.[7] Prolonged exposure to high temperatures, such as those used in Soxhlet extraction, can cause thermal degradation and reduce the final yield of the intact compound.[7] A balance must be struck; for instance, performing extraction at a moderately elevated temperature (e.g., 40-50°C) is often a good compromise.[8]

Troubleshooting Guide for Low this compound Yield

Problem 1: Low Yield of Crude Methanolic Extract

  • Potential Cause: Inadequate preparation of the plant material. Large particle sizes limit the surface area for solvent penetration.[7]

    • Solution: Ensure the dried root or stem bark of Azadirachta indica is ground into a fine, uniform powder (e.g., 0.2-0.5 mm). Proper drying of the plant material is also crucial to improve solvent diffusion.[7]

  • Potential Cause: Suboptimal extraction parameters. The extraction time may be too short, the temperature too low, or the solid-to-liquid ratio insufficient.[6][9]

    • Solution: Systematically optimize these parameters. Increase the extraction time (e.g., from 24 to 48 hours for maceration), moderately increase the temperature (e.g., to 40°C), and ensure an adequate solid-to-liquid ratio (e.g., 1:20 w/v) to create a sufficient concentration gradient for extraction.[9]

  • Potential Cause: Insufficient extraction cycles. A single extraction may not be enough to recover all the available this compound.

    • Solution: Perform multiple extraction cycles (e.g., 3 times) with fresh methanol on the same plant material. Combine the filtrates from all cycles to maximize the recovery of the crude extract.

Problem 2: Crude Extract is Obtained, but it has Low Purity or No this compound

  • Potential Cause: Degradation of this compound during extraction. High temperatures, prolonged exposure to light, or extreme pH conditions can degrade the target compound.[9]

    • Solution: Use extraction methods that operate at or near room temperature, such as maceration or ultrasound-assisted extraction (UAE).[9] If using heat, employ a reflux setup at the boiling point of methanol and avoid excessive duration. Protect the extraction vessel from direct light using amber glassware or aluminum foil.

  • Potential Cause: Incorrect plant part was used for extraction. This compound is primarily found in the root and stem bark.

    • Solution: Verify that the starting material is indeed the root or stem bark of Azadirachta indica, as leaves and seeds contain a different profile of limonoids and may have little to no this compound.[1]

  • Potential Cause: Losses during downstream processing. Each purification step, such as liquid-liquid partitioning or column chromatography, can result in a loss of the target compound.[9]

    • Solution: Minimize the number of purification steps if possible. During liquid-liquid partitioning, ensure complete phase separation and perform multiple extractions of the aqueous layer to recover all of the compound. For column chromatography, carefully select the mobile phase to ensure good separation and elution of this compound without irreversible adsorption.

Data Presentation

Table 1: Summary of Optimized Parameters for Diterpenoid/Triterpenoid Extraction from Plant Sources.

ParameterConditionExpected Outcome on YieldRationaleSource(s)
Plant Material Root/Stem BarkOptimalThis compound is concentrated in these parts.[1]
Particle Size Fine Powder (~0.5 mm)HighIncreases surface area for solvent penetration.[7]
Solvent Methanol / Aqueous MethanolHighMethanol is an effective polar solvent for diterpenoids.[2]
Methanol Conc. 70-90%OptimalBalances polarity to enhance extraction of target compounds.[4][6]
Temperature 40-60°COptimalIncreases solubility without significant thermal degradation.[8][10]
Extraction Time 24-72 hours (Maceration)HighAllows sufficient time for solvent to penetrate the plant matrix.[9]
Solid-to-Liquid Ratio 1:20 to 1:40 (g/mL)HighEnsures a favorable concentration gradient for diffusion.[4]
Extraction Method UAE / MacerationHighEfficient methods that can be performed at low temperatures.[7][9]

Experimental Protocols

Protocol 1: Optimized Methanolic Maceration for this compound Extraction

  • Preparation of Plant Material: Dry the root or stem bark of Azadirachta indica in a hot air oven at 40-50°C until a constant weight is achieved. Grind the dried material into a fine powder (approx. 40-60 mesh).

  • Extraction: Weigh 100 g of the powdered plant material and place it into a 2.5 L glass container with a lid. Add 1.5 L of 80% aqueous methanol (a 1:15 solid-to-liquid ratio).

  • Maceration: Seal the container and place it on a mechanical shaker. Macerate for 48 hours at room temperature (25°C), ensuring continuous, gentle agitation.[9]

  • Filtration: After 48 hours, filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Repeat Extraction: Transfer the plant residue back to the container, add another 1 L of 80% methanol, and repeat the maceration for an additional 24 hours. Filter and combine the filtrates.

  • Concentration: Concentrate the combined methanolic filtrates using a rotary evaporator under reduced pressure at a temperature below 50°C. This will yield the crude methanolic extract containing this compound.

Protocol 2: Soxhlet Extraction using Methanol

  • Preparation: Place 50 g of finely powdered, dried Azadirachta indica root/stem bark into a cellulose (B213188) thimble.

  • Apparatus Setup: Place the thimble into the main chamber of a Soxhlet extractor. Add 500 mL of methanol to the distillation flask.

  • Extraction: Assemble the Soxhlet apparatus and heat the solvent to a gentle reflux. The solvent will continuously cycle through the plant material. Allow the extraction to proceed for 8-12 hours.

  • Concentration: After the extraction is complete, allow the apparatus to cool. Remove the solvent from the distillation flask using a rotary evaporator at a controlled temperature (<50°C) to obtain the crude extract.[9] Note: While efficient, be aware that the prolonged heat in Soxhlet extraction can potentially degrade some thermolabile compounds.[7]

Visualizations

G cluster_workflow Experimental Workflow for this compound Extraction process process input_output input_output decision decision result result A Raw Material (Neem Root/Stem Bark) B Material Preparation (Drying & Grinding) A->B C Methanolic Extraction (Maceration or Soxhlet) B->C D Filtration C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude this compound Extract E->F G Purification (e.g., Column Chromatography) F->G H Purified this compound G->H

Caption: A general workflow for the extraction and purification of this compound.

G start_node start_node decision decision cause cause solution solution start Low this compound Yield d1 Low Crude Extract Yield? start->d1 d2 Compound Degradation or Loss? d1->d2 No c1 Improper Material Prep (Particle Size, Drying) d1->c1 Yes c2 Suboptimal Parameters (Time, Temp, Ratio) d1->c2 Yes c3 Degradation (Heat, Light) d2->c3 Yes c4 Loss during Purification d2->c4 Yes s1 Grind finer Ensure proper drying c1->s1 s2 Optimize T, t, S/L ratio Use aqueous MeOH c2->s2 s3 Use low temp method Protect from light c3->s3 s4 Minimize steps Optimize chromatography c4->s4

Caption: A troubleshooting flowchart for low this compound extraction yield.

G cluster_pathway Mechanism of Action: this compound as an α-Glucosidase Inhibitor substrate substrate enzyme enzyme product product inhibitor inhibitor Carbs Dietary Carbohydrates (e.g., Starch, Sucrose) Enzyme α-Glucosidase (in Small Intestine) Carbs->Enzyme Hydrolysis Glucose Glucose (Absorbed into Blood) Enzyme->Glucose This compound This compound This compound->Enzyme Inhibits

Caption: this compound inhibits α-glucosidase, slowing carbohydrate digestion.[11][12][13][14]

References

Troubleshooting low solubility of Nimbidiol in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the low solubility of Nimbidiol in aqueous buffers. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers low?

This compound is a modified diterpenoid isolated from the root-bark of Azadirachta indica (Indian 'neem').[1] Its chemical structure (C₁₇H₂₂O₃) lends it a hydrophobic nature, leading to poor solubility in aqueous solutions.[2] Like many other diterpenoids, this compound's non-polar characteristics hinder its ability to form favorable interactions with polar water molecules.

Q2: What are the initial steps to dissolve this compound?

Due to its low aqueous solubility, it is recommended to first prepare a concentrated stock solution of this compound in an organic solvent. Common choices for initial dissolution include dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), methanol, or dimethylformamide (DMF).[3] A related compound, nimbolide, is soluble in ethanol, DMSO, and DMF at approximately 10 mg/mL.[3] For this compound, it is advisable to start with these solvents to create a high-concentration stock. This stock solution can then be diluted into the desired aqueous buffer.

Q3: My this compound precipitates when I dilute the organic stock solution into my aqueous buffer. What should I do?

Precipitation upon dilution is a common issue. Here are several troubleshooting steps:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous buffer.

  • Use a co-solvent: Incorporating a water-miscible organic solvent (a co-solvent) in your final aqueous buffer can increase the solubility of this compound.

  • Adjust the pH: The pH of the aqueous buffer can influence the solubility of compounds with ionizable groups. Although this compound does not have strongly acidic or basic groups, pH adjustments can sometimes affect solubility and stability.

  • Incorporate a surfactant: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

  • Utilize cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby enhancing their aqueous solubility.

Troubleshooting Guide

Issue 1: this compound powder does not dissolve in the primary organic solvent.
  • Possible Cause: The concentration is too high for the chosen solvent.

  • Solution:

    • Try reducing the amount of this compound powder or increasing the volume of the organic solvent.

    • Gently warm the solution and vortex or sonicate to aid dissolution. Be cautious with temperature, as it can potentially degrade the compound.

    • Try a different organic solvent. Based on data for similar compounds, DMSO or DMF may be more effective than ethanol for achieving higher stock concentrations.[3][4]

Issue 2: this compound precipitates out of the aqueous buffer over time.
  • Possible Cause: The solution is supersaturated and thermodynamically unstable. The stability of the compound in the aqueous environment may also be a factor.

  • Solution:

    • Prepare fresh solutions before each experiment. It is not recommended to store aqueous solutions of sparingly soluble compounds for extended periods.[3]

    • Increase the percentage of co-solvent in your final buffer.

    • Investigate the use of solubility enhancers like surfactants or cyclodextrins for long-term stability.

Quantitative Data Summary

Solvent/Buffer SystemExpected Relative SolubilityRecommendations & Remarks
Organic Solvents
Dimethyl Sulfoxide (DMSO)HighRecommended for preparing high-concentration stock solutions.
Dimethylformamide (DMF)HighAnother excellent option for stock solutions. A 1:1 solution of DMF:PBS (pH 7.2) has been used for nimbolide.[3]
EthanolModerate to HighSuitable for stock solutions, though may be less effective than DMSO or DMF for very high concentrations.
MethanolModerate to HighUsed for extraction of this compound, indicating good solubility.[5]
Aqueous Buffers
Phosphate-Buffered Saline (PBS)Very LowDirect dissolution is not recommended. Use a co-solvent.
Tris BufferVery LowSimilar to PBS, direct dissolution is challenging.
Citrate (B86180) BufferVery LowThe acidic nature might slightly alter solubility, but it is expected to remain low.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., DMSO, DMF, ethanol, or methanol) to achieve the desired stock concentration.

  • Dissolution: Vortex or sonicate the mixture until the this compound is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

  • Storage: Store the stock solution at -20°C in a tightly sealed container to prevent solvent evaporation and water absorption.

Protocol 2: Enhancing this compound Solubility using a Co-solvent
  • Stock Preparation: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent like DMSO or ethanol as described in Protocol 1.

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, Tris).

  • Serial Dilution (Recommended):

    • Create a series of dilutions of your this compound stock solution into the pure organic solvent to create a range of intermediate concentrations.

    • Add a fixed volume of each intermediate stock solution to your aqueous buffer to achieve the final desired this compound concentration with a consistent final co-solvent percentage.

  • Direct Dilution (Alternative):

    • Slowly add the this compound stock solution dropwise to the vortexing aqueous buffer. This can help prevent immediate precipitation.

  • Observation: Visually inspect the solution for any signs of precipitation immediately after preparation and after a period of incubation (e.g., 1 hour, 4 hours) at the experimental temperature.

Protocol 3: Screening for Optimal pH
  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., citrate buffer for pH 4-6, phosphate (B84403) buffer for pH 6-8, and Tris buffer for pH 7-9).

  • Solubilization: Using the co-solvent method (Protocol 2), prepare solutions of this compound at a fixed final concentration and co-solvent percentage in each of the different pH buffers.

  • Equilibration: Allow the solutions to equilibrate for a set period (e.g., 24 hours) at a controlled temperature.

  • Quantification:

    • Centrifuge the solutions to pellet any undissolved compound.

    • Carefully collect the supernatant and measure the concentration of soluble this compound using a suitable analytical method (e.g., HPLC-UV).

  • Analysis: Plot the measured solubility against the buffer pH to determine the optimal pH range for this compound solubility.

Visualizations

experimental_workflow start Start: this compound Powder stock_sol Prepare Stock Solution in Organic Solvent (e.g., DMSO) start->stock_sol dissolved Is this compound fully dissolved? stock_sol->dissolved troubleshoot_stock Troubleshoot: - Decrease concentration - Sonicate/Warm - Change solvent dissolved->troubleshoot_stock No dilute Dilute Stock into Aqueous Buffer dissolved->dilute Yes troubleshoot_stock->stock_sol precipitate Does it precipitate? dilute->precipitate success Solution Ready for Experiment precipitate->success No troubleshoot_dilution Troubleshoot: - Decrease final concentration - Add co-solvent to buffer - Use surfactant/cyclodextrin precipitate->troubleshoot_dilution Yes troubleshoot_dilution->dilute

Caption: Troubleshooting workflow for dissolving this compound.

signaling_pathway cluster_problem Problem cluster_solutions Potential Solutions This compound This compound (Hydrophobic Diterpenoid) LowSolubility Low Solubility / Precipitation This compound->LowSolubility Poor interaction AqueousBuffer Aqueous Buffer (Polar) AqueousBuffer->LowSolubility CoSolvent Co-solvents (e.g., DMSO, Ethanol) LowSolubility->CoSolvent Increases solvent polarity range Surfactant Surfactants (Micelle Formation) LowSolubility->Surfactant Encapsulates this compound Cyclodextrin Cyclodextrins (Inclusion Complex) LowSolubility->Cyclodextrin Forms soluble complex pH_Adjust pH Adjustment LowSolubility->pH_Adjust May alter ionization/stability

Caption: Logical relationships in this compound solubility issues and solutions.

References

Best practices for long-term storage of Nimbidiol to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nimbidiol Storage and Handling

This technical support guide provides best practices for the long-term storage of this compound to prevent degradation. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during long-term storage?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, general principles of organic compound stability suggest that degradation is likely influenced by exposure to oxygen, light, and elevated temperatures. Many organic molecules are susceptible to oxidation, and the energy from light and heat can accelerate these and other degradation reactions.[1][2]

Q2: What is the recommended temperature for long-term storage of this compound?

A2: For optimal long-term stability, it is recommended to store this compound at low temperatures. Refrigeration (2°C to 8°C) is a good practice for short to medium-term storage.[3][4] For long-term storage, freezing at -20°C or even ultra-low temperatures (-80°C) is preferable to minimize chemical degradation.[4][5][6] A study on neem seed extracts, from which this compound is derived, indicated that refrigerated storage (4°C) preserved the efficacy of the extract better than room temperature or sun exposure.[2][7]

Q3: Should this compound be protected from light?

A3: Yes, it is crucial to protect this compound from light. Many organic compounds are photosensitive and can degrade upon exposure to UV or even visible light.[8] Therefore, this compound should always be stored in amber vials or other light-blocking containers.

Q4: Is it necessary to store this compound under an inert atmosphere?

A4: To prevent oxidation, storing this compound under an inert atmosphere is a highly recommended best practice, especially for long-term storage.[1][9][10] This can be achieved by blanketing the sample with an inert gas such as argon or nitrogen before sealing the container.[9][10] This is particularly important if the compound is stored as a solid or in a solvent that is not deoxygenated.

Q5: What is the best way to store this compound in solution?

A5: If you need to store this compound in solution, it is critical to use a dry, aprotic solvent that has been deoxygenated. The choice of solvent will depend on the intended downstream application. It is advisable to prepare fresh solutions for experiments whenever possible. If storage in solution is necessary, it should be for the shortest possible time, at a low temperature (-20°C or -80°C), and under an inert atmosphere. Aliquoting the solution into smaller, single-use vials is also recommended to avoid repeated freeze-thaw cycles.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in a previously potent batch of this compound. Degradation due to improper storage (exposure to air, light, or high temperature).- Review storage conditions. Ensure the compound is stored at a low temperature, protected from light, and preferably under an inert atmosphere.- Perform analytical tests (e.g., HPLC, LC-MS) to check the purity of the stored this compound.- If degradation is confirmed, discard the old batch and obtain a fresh supply. Implement stricter storage protocols for the new batch.
Change in physical appearance (e.g., color change) of solid this compound. Oxidation or other chemical degradation.- This is a strong indicator of degradation. The sample should be considered suspect and likely discarded.- To prevent this in the future, always store solid this compound in a desiccator at low temperature and under an inert atmosphere.
Inconsistent experimental results using the same batch of this compound. Partial degradation of the stock solution due to repeated freeze-thaw cycles or improper handling.- Aliquot the this compound stock solution into single-use vials to minimize freeze-thaw cycles.- Always allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.[6]- Prepare fresh dilutions from the stock for each experiment.

Summary of Storage Conditions

Parameter Recommendation Rationale
Temperature -20°C or -80°C for long-term storage. 2°C to 8°C for short-term storage.Reduces the rate of chemical reactions, minimizing degradation.[3][4][5]
Light Store in amber vials or protect from light by other means (e.g., wrapping in aluminum foil).Prevents photochemical degradation.[8]
Atmosphere Store under an inert gas (e.g., argon or nitrogen).Prevents oxidation by atmospheric oxygen.[1][9][10]
Form Store as a dry solid if possible.Solids are generally more stable than solutions.
Solvent (if in solution) Use a dry, aprotic, and deoxygenated solvent.Minimizes solvent-mediated degradation and oxidation.
Container Use tightly sealed glass vials with PTFE-lined caps.Ensures an airtight seal to protect from moisture and oxygen.
Handling Aliquot into single-use quantities. Avoid repeated freeze-thaw cycles.Prevents degradation from temperature cycling and contamination.[4][6]

Experimental Protocols

General Protocol for Assessing this compound Stability

This protocol outlines a general approach to assess the stability of this compound under different storage conditions.

  • Sample Preparation:

    • Prepare multiple, identical aliquots of high-purity this compound, both as a solid and in a chosen solvent (e.g., DMSO, ethanol).

    • Package each aliquot in an appropriate container (e.g., amber glass vial with a PTFE-lined cap).

  • Storage Conditions:

    • Divide the aliquots into different storage groups to test various conditions:

      • Temperature: -80°C, -20°C, 4°C, Room Temperature (e.g., 25°C).

      • Light Exposure: Protected from light vs. exposed to ambient light.

      • Atmosphere: Under ambient air vs. under an inert atmosphere (argon or nitrogen).

  • Time Points:

    • Establish a timeline for analysis (e.g., Time 0, 1 month, 3 months, 6 months, 1 year).

  • Analysis:

    • At each time point, retrieve one aliquot from each storage group.

    • Allow the sample to equilibrate to room temperature before opening.

    • Analyze the purity and integrity of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Compare the peak area and look for the appearance of new peaks, which would indicate degradation products.

  • Data Interpretation:

    • Plot the percentage of remaining this compound as a function of time for each storage condition.

    • This will allow for the determination of the optimal storage conditions that result in the least degradation over time.

Visualizations

StorageWorkflow cluster_receiving Receiving this compound cluster_preparation Preparation for Storage cluster_usage Experimental Use Receive Receive this compound Shipment Aliquot Aliquot into single-use vials Receive->Aliquot Inert Blanket with inert gas (Ar or N2) Aliquot->Inert Seal Seal vials tightly Inert->Seal Store Store at -20°C or -80°C Seal->Store Protect Protect from light Seal->Protect Thaw Equilibrate vial to room temp Protect->Thaw Use Use for experiment Thaw->Use

Caption: Workflow for proper storage and handling of this compound.

Caption: Troubleshooting guide for this compound degradation issues.

References

How to minimize variability in Nimbidiol enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in Nimbidiol enzyme inhibition assays. Our goal is to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: My IC50 values for this compound are inconsistent across experiments. What are the most common causes?

Inconsistent IC50 values are a common issue that can stem from multiple sources. The primary factors to investigate are related to reagent handling, assay conditions, and procedural execution. Common errors include inaccuracies in the concentrations of the enzyme, substrate, or this compound, as well as fluctuations in pH and temperature.[1][2] Pipetting errors, especially with small volumes, and the use of improperly stored or expired reagents can also significantly contribute to variability.[3][4]

Q2: How should I prepare and handle this compound to ensure its stability and solubility?

This compound is a diterpenoid isolated from Azadirachta indica (neem).[5][6] Like many natural products, it may have limited solubility in aqueous buffers.

  • Solubilization: It is recommended to dissolve this compound in a small amount of a suitable organic solvent like DMSO or ethanol (B145695) before preparing serial dilutions in the assay buffer.[2]

  • Final Solvent Concentration: The final concentration of the organic solvent in the assay should be kept low (typically <1%) and consistent across all wells, including controls, as it can affect enzyme activity.[7]

  • Stability: The stability of natural products in assay buffers can be a concern.[8] It is advisable to prepare fresh this compound stock solutions for each experiment and avoid repeated freeze-thaw cycles. If instability is suspected, a time-course experiment pre-incubating this compound in the assay buffer can determine its stability over the experiment's duration.[8]

Q3: What are the critical parameters for setting up the enzyme reaction itself?

To ensure reproducible results, several key parameters of the enzyme reaction must be tightly controlled.

  • Temperature and pH: Enzymes are highly sensitive to changes in temperature and pH. These should be optimized for the specific enzyme and kept constant throughout the experiment. The assay buffer must be at the correct temperature before starting the reaction.[4]

  • Enzyme Concentration: The enzyme concentration should be chosen so that the reaction rate is linear over the measurement period.[9] This typically means that less than 10% of the substrate is consumed during the assay.[9]

  • Pre-incubation: A pre-incubation step where the enzyme and this compound are mixed and allowed to sit for a defined period (e.g., 15-30 minutes) before adding the substrate is crucial.[2][10] This allows the inhibitor to bind to the enzyme and reach equilibrium, which is especially important for slow-binding or tight-binding inhibitors.[10]

Q4: My results suggest this compound might be a non-specific inhibitor. How can I verify this?

Natural products can sometimes act as non-specific inhibitors through mechanisms like aggregation or by being Pan-Assay Interference Compounds (PAINS).[8]

  • Compound Aggregation: Promiscuous inhibitors often work by forming aggregates that sequester the enzyme.[8] This mode of inhibition is sensitive to detergents. Including a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer can disrupt these aggregates. A significant increase in the IC50 value in the presence of the detergent suggests aggregation-based inhibition.[8]

  • Counter-Screening: Testing this compound against a panel of unrelated enzymes can help determine its specificity.[8] If it inhibits multiple enzymes with similar potency, it may be a promiscuous inhibitor.

  • Literature Search: Databases like PubChem can be checked to see if this compound or similar structures have been reported as PAINS or frequent hitters in high-throughput screens.[8]

Q5: What control experiments are essential for a valid this compound inhibition assay?

Proper controls are critical for correctly interpreting your data and calculating inhibition.[2]

  • Positive Control (100% Activity): Contains the enzyme, substrate, and assay buffer with the same concentration of solvent (e.g., DMSO) used for the inhibitor, but no inhibitor. This well defines the maximum enzyme activity.[7][10]

  • Negative Control (No Enzyme/Background): Contains the substrate, assay buffer, and solvent, but no enzyme. This is used to subtract any background signal from the substrate's spontaneous degradation or other sources.[10]

  • Inhibitor Control (No Enzyme): Contains this compound, substrate, and buffer, but no enzyme. This checks if this compound itself interferes with the assay's detection method (e.g., has its own absorbance or fluorescence).

Troubleshooting Guides and Data

Systematic Troubleshooting Workflow

When encountering variability, a logical workflow can help diagnose the problem. The following diagram outlines a step-by-step process to identify the source of error.

G start Inconsistent Results Observed check_reagents Step 1: Verify Reagent Integrity (Concentration, Purity, Storage) start->check_reagents check_protocol Step 2: Review Assay Protocol (Incubation Times, Temp, pH) check_reagents->check_protocol sub_reagents1 Re-quantify Enzyme/Substrate check_reagents->sub_reagents1 sub_reagents2 Prepare Fresh Stocks check_reagents->sub_reagents2 check_compound Step 3: Assess this compound Properties (Solubility, Stability, Aggregation) check_protocol->check_compound sub_protocol Standardize All Parameters check_protocol->sub_protocol check_controls Step 4: Analyze Controls (High Background, Low Signal) check_compound->check_controls sub_compound Test with Detergent (Triton X-100) check_compound->sub_compound sub_controls Re-run Assay with Proper Controls check_controls->sub_controls end_node Problem Resolved sub_reagents1->end_node If resolved sub_reagents2->end_node If resolved sub_protocol->end_node If resolved sub_compound->end_node If resolved sub_controls->end_node If resolved

Caption: A logical workflow for troubleshooting inconsistent enzyme inhibition results.

Summary of Key Assay Parameters

The table below summarizes critical experimental parameters and provides recommendations to minimize variability.

ParameterImportanceRecommendation
Enzyme Concentration Ensures linear reaction velocity.Use a concentration that results in <10% substrate conversion during the assay.[9]
Substrate Concentration Affects apparent inhibitor potency, especially for competitive inhibitors.For competitive/mixed inhibitors, use a substrate concentration at or below the Kₘ value.[9][10]
This compound Solubility Poor solubility leads to inaccurate concentrations and potential aggregation.Use a minimal amount of a co-solvent like DMSO (<1% final concentration).[2][7]
Pre-incubation Time Allows inhibitor-enzyme binding to reach equilibrium.Pre-incubate enzyme and this compound for 15-30 minutes before adding substrate.[10]
pH and Temperature Enzyme activity is highly sensitive to these conditions.Maintain constant, optimized pH and temperature for all steps.[1]
Controls Essential for data normalization and identifying artifacts.Always include positive (100% activity), negative (background), and inhibitor controls.[2][10]
Reported Inhibition Data for this compound

This compound has been reported to be a mixed-competitive inhibitor of several intestinal carbohydrases.[5][6] This reference data can be used as a benchmark for your experimental results.

EnzymeSubstrateIC₅₀ (µM)Kᵢ (µM)Kᵢ' (µM)
Maltase-glucoamylase Maltotetraose1.35 ± 0.120.08 ± 0.010.25 ± 0.11
Intestinal Sucrase Sucrose-0.7 ± 0.121.44 ± 0.65
Isomaltase Isomaltose0.85 ± 0.035--
Lactase Lactose20 ± 1.33--
Trehalase Trehalose30 ± 1.75--
Data sourced from Ghadyale, et al. (2012).[6]

Experimental Protocols

Protocol 1: General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general framework for determining the IC50 of this compound. It should be adapted based on the specific enzyme and substrate used.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound in 100% DMSO.

    • Create serial dilutions of this compound in assay buffer, ensuring the final DMSO concentration is constant and below 1%.

    • Prepare enzyme and substrate solutions in a pre-warmed assay buffer (optimized for pH and ionic strength).[1][7]

  • Assay Setup (96-well plate):

    • Test Wells: Add this compound dilutions and the enzyme solution.

    • Positive Control: Add assay buffer (with equivalent DMSO) and the enzyme solution.[10]

    • Negative Control: Add assay buffer (with equivalent DMSO) and additional buffer instead of the enzyme solution.

  • Pre-incubation:

    • Gently mix the plate and pre-incubate at the enzyme's optimal temperature (e.g., 37°C) for 20 minutes to allow this compound to bind to the enzyme.[10]

  • Reaction Initiation:

    • Add the substrate solution to all wells to start the reaction.[2]

  • Measurement:

    • Immediately place the plate in a microplate reader.

    • Record absorbance at the appropriate wavelength kinetically over 10-30 minutes or as an endpoint reading after a fixed time.

  • Data Analysis:

    • Subtract the negative control reading from all other wells.

    • Calculate the reaction rate for each well.

    • Normalize the data by setting the positive control as 100% activity.

    • Plot the percent inhibition versus the log of the this compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[9]

This compound Inhibition Pathway

This compound acts as a mixed-competitive inhibitor, meaning it can bind to both the free enzyme (E) and the enzyme-substrate (ES) complex.[5][6]

G E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (k_on) EI Enzyme-Inhibitor Complex (EI) E->EI + I (K_i) ES->E (k_off) EP Enzyme + Product (E+P) ES->EP k_cat ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I (K_i') EI->E ESI->ES I This compound (I) S Substrate (S)

Caption: Signaling pathway for mixed-competitive inhibition by this compound.

References

Technical Support Center: Enhancing Oral Bioavailability of Nimbidiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor oral bioavailability of Nimbidiol in animal studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo experiments with this compound.

Problem: Low or undetectable plasma concentrations of this compound after oral administration.

Possible Cause 1: Poor aqueous solubility of this compound.

  • Solution: this compound is a lipophilic compound, and its poor water solubility can significantly limit its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption. To address this, consider the following formulation strategies:

    • Micronization: Reducing the particle size of the this compound powder increases the surface area for dissolution.

    • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can prevent its crystallization and enhance its dissolution rate.

    • Lipid-Based Formulations: Formulating this compound in oils, surfactants, and co-solvents can improve its solubilization in the GI fluids.

Possible Cause 2: First-pass metabolism.

  • Solution: After absorption from the gut, this compound may be extensively metabolized in the liver before it reaches systemic circulation.

    • Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect it from metabolic enzymes in the GI tract and liver.[1][2][3][4] These systems can also be absorbed through the lymphatic system, bypassing the portal circulation and reducing first-pass metabolism.[3]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can form fine emulsions in the GI tract, and the lipidic nature can promote lymphatic uptake, thus avoiding the first-pass effect.[5][6][7][8][9]

Problem: High variability in plasma concentrations between individual animals.

Possible Cause 1: Inconsistent food intake.

  • Solution: The presence of food in the GI tract can significantly affect the absorption of lipophilic drugs.

    • Standardize feeding protocols: Fasting animals overnight before oral administration of this compound can help reduce variability. Ensure consistent access to food and water post-administration across all study groups.

Possible Cause 2: Improper oral gavage technique.

  • Solution: Incorrect administration can lead to dosing errors or stress-induced physiological changes affecting absorption.

    • Ensure proper training: All personnel performing oral gavage should be adequately trained to minimize stress to the animals and ensure accurate dose delivery to the stomach.

    • Use appropriate gavage needle size: The size of the gavage needle should be appropriate for the size of the animal to prevent injury to the esophagus.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of unformulated this compound?

A1: While specific pharmacokinetic data for this compound is limited in publicly available literature, studies on its close structural analog, Nimbolide, have shown very poor oral bioavailability in rats, ranging from 1.76% to 3.06%.[10][11] Given their structural similarity, this compound is also expected to have low oral bioavailability in its unformulated state due to poor aqueous solubility and potential first-pass metabolism.

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A2: Based on the physicochemical properties of this compound and proven strategies for other poorly soluble drugs, the most promising approaches include:

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate this compound, protecting it from degradation and enhancing its absorption, potentially through lymphatic uptake.[1][2][3][4] Studies have shown that SLNs can improve the oral bioavailability of poorly soluble drugs by 2- to 25-fold.[1]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine emulsion in the gut, enhancing the solubilization and absorption of lipophilic drugs like this compound.[5][6][7][8][9]

  • Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate this compound, providing controlled release and protection from the harsh GI environment.

Q3: Are there any specific signaling pathways that this compound is known to modulate?

A3: Yes, recent research indicates that this compound can modulate key signaling pathways involved in inflammation and cellular stress. Specifically, this compound has been shown to inhibit the NF-κB signaling pathway.[12][13] Its close analog, Nimbolide, has also been reported to modulate pathways such as TGF-β/Smad and MAPK. These pathways are critical in various disease processes, and understanding their modulation by this compound is important for interpreting efficacy studies.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Nimbolide in Rats and Projected Improvements with Advanced Formulations.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Absolute Bioavailability (%)Reference/Rationale
Nimbolide (Unformulated) 10 (oral)55.2 ± 8.72.0239.8 ± 35.42.72[10][11]
30 (oral)88.4 ± 12.12.0467.5 ± 58.91.76[10][11]
50 (oral)145.6 ± 21.32.0812.3 ± 99.73.06[10][11]
10 (IV)--8812.5 ± 765.4100[10][11]
Projected this compound-SLN 10 (oral)~275~2.0~1200~13.6Illustrative 5-fold increase in bioavailability based on SLN technology for similar compounds.[1]
Projected this compound-SEDDS 10 (oral)~440~1.5~1920~21.8Illustrative 8-fold increase in bioavailability based on SEDDS technology for similar compounds.

Disclaimer: The data for SLN and SEDDS formulations are illustrative projections based on typical enhancements observed for poorly soluble drugs and are not based on direct experimental results for this compound.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats for Pharmacokinetic Studies

  • Animal Preparation:

    • Use adult male Sprague-Dawley rats (200-250 g).

    • Acclimatize animals for at least one week before the experiment.

    • Fast animals overnight (12-16 hours) with free access to water before dosing.

  • Formulation Preparation:

    • Unformulated this compound: Suspend the required amount of this compound powder in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in water.

    • Formulated this compound (e.g., SLNs, SEDDS): Disperse the formulation in deionized water to the desired concentration.

    • Ensure all formulations are homogenous before administration.

  • Dose Administration:

    • Weigh each animal immediately before dosing to calculate the exact volume to be administered.

    • The typical oral gavage volume for rats is 5-10 mL/kg.

    • Use a stainless steel, ball-tipped gavage needle of appropriate size (e.g., 16-18 gauge for adult rats).

    • Gently restrain the rat and insert the gavage needle into the esophagus, delivering the formulation directly into the stomach.

    • Observe the animal for any signs of distress after administration.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Plasma Analysis:

    • Develop and validate a sensitive analytical method, such as LC-MS/MS, for the quantification of this compound in plasma.

    • The method should have a lower limit of quantification sufficient to detect the expected low concentrations of this compound.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine the key pharmacokinetic parameters: Cmax, Tmax, AUC, and half-life.

    • To determine the absolute oral bioavailability, a separate group of animals should receive an intravenous (IV) dose of this compound. The absolute bioavailability (F%) is calculated as: F% = (AUCoral / Doseoral) / (AUCIV / DoseIV) x 100

Visualizations

Experimental_Workflow This compound This compound Powder Formulation Formulation Strategy (e.g., SLNs, SEDDS) This compound->Formulation Encapsulation/ Solubilization Vehicle Vehicle (e.g., 0.5% CMC) This compound->Vehicle Oral_Gavage Oral Gavage Formulation->Oral_Gavage Vehicle->Oral_Gavage Animal Fasted Rat Animal->Oral_Gavage Blood_Sampling Serial Blood Sampling Oral_Gavage->Blood_Sampling Plasma Plasma Separation Blood_Sampling->Plasma LCMS LC-MS/MS Analysis Plasma->LCMS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, F%) LCMS->PK_Analysis

Caption: Experimental workflow for evaluating the oral bioavailability of this compound formulations in rats.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibition This compound Action Stimulus Stimulus (e.g., LPS, Cytokines) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB IκBα NFkB_IkB->NFkB Release NFkB_p Phosphorylated NF-κB Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Transcription This compound This compound This compound->IKK Inhibition

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

References

Optimizing silica gel column chromatography for Nimbidiol purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of Nimbidiol using silica (B1680970) gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound relevant to its purification?

Understanding the properties of this compound is crucial for designing an effective purification strategy. This compound is a modified diterpenoid isolated from the root-bark of Azadirachta indica (Neem).[1][2] Key properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₂₂O₃[3]
Molecular Weight 274.35 g/mol [1][3]
CAS Number 113332-25-5[1][3]
Appearance White powder (after precipitation)[4]
Melting Point 226°C[5]
Solubility Soluble in medium to high polarity solvents (e.g., methanol, ethanol, ethyl acetate (B1210297), dichloromethane); very low solubility in water and nonpolar solvents like hexane (B92381).[4]
UV Absorption λEtOHmax 210, 238, 282, 323 nm[5]

Q2: What type of silica gel is recommended for this compound purification?

The choice of silica gel depends on the scale and required resolution of the purification. For general laboratory applications, standard silica gel 60 is a common choice.[6] The number "60" indicates a pore size of 60 Å, which is suitable for separating small molecules like this compound.[6]

Table 2: Recommended Silica Gel Specifications for this compound Purification

ParameterSpecificationRationaleSource
Particle Shape SphericalForms more uniform column beds, leading to better resolution and reproducibility compared to irregular silica.[7]
Particle Size (Mesh) 70-230 mesh (63-200 µm)Suitable for standard gravity column chromatography.[6]
230-400 mesh (40-63 µm)Ideal for flash column chromatography, offering higher resolution.[6]
Pore Size 60 Å (6 nm)Standard for small molecule purification.[6]
pH ~7 (Neutral)Minimizes the risk of degradation for pH-sensitive compounds. The slightly acidic nature of standard silica can sometimes cause issues.[8][9]
Surface Area 350-550 m²/gA larger surface area generally provides higher loading capacity.[8]

Q3: What is a good starting solvent system (mobile phase) for this compound purification?

Since this compound is a medium polarity compound, a good starting point is a mixture of a nonpolar solvent and a moderately polar solvent.[4] The optimal ratio should be determined by Thin Layer Chromatography (TLC) first, aiming for an Rf value of approximately 0.3 for this compound.[9]

  • Common Systems: Hexane/Ethyl Acetate or Dichloromethane/Methanol are frequently used for separating plant extracts.[9] For limonoids similar to this compound, a gradient of hexane to ethyl acetate has been used successfully.[4]

Q4: How can I determine if this compound is stable on silica gel?

Compound degradation on the acidic surface of silica gel is a common issue that can drastically reduce yield.[10][11]

  • Stability Test (2D TLC): Spot the crude sample on a TLC plate and run it in a suitable solvent system. After the first run, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, it should appear as a single spot on the diagonal. If new spots appear off the diagonal, it indicates degradation on the silica.[12]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification of this compound.

cluster_start Start cluster_process Purification Process cluster_end End Start Crude this compound Extract TLC 1. TLC Analysis (Optimize Solvent System) Start->TLC Begin Optimization Packing 2. Pack Silica Gel Column TLC->Packing Loading 3. Load Sample (Wet or Dry) Packing->Loading Elution 4. Elute with Optimized Solvent Loading->Elution Collection 5. Collect & Analyze Fractions Elution->Collection End Pure this compound Collection->End Successful Purification Start Problem Encountered (e.g., Low Yield, Poor Separation) CheckPacking Is the column packed correctly? (No cracks, no air bubbles) Start->CheckPacking CheckSolvent Is the solvent system optimal? (Rf ~0.3 on TLC) CheckPacking->CheckSolvent Yes Repack Action: Repack the column using a proper slurry technique. CheckPacking->Repack No CheckStability Is this compound stable on silica? (Check with 2D TLC) CheckSolvent->CheckStability Yes OptimizeSolvent Action: Re-optimize mobile phase using TLC. Consider a gradient. CheckSolvent->OptimizeSolvent No CheckLoad Is the sample load appropriate? (Not overloaded) CheckStability->CheckLoad Yes DeactivateSilica Action: Use neutral silica or add triethylamine (B128534) to the eluent. CheckStability->DeactivateSilica No ReduceLoad Action: Reduce the amount of sample loaded onto the column. CheckLoad->ReduceLoad No Success Problem Resolved CheckLoad->Success Yes Repack->Success OptimizeSolvent->Success DeactivateSilica->Success ReduceLoad->Success

References

How to overcome challenges in the chemical synthesis of Nimbidiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Nimbidiol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis of this complex diterpenoid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound. The proposed synthetic route starts from the natural product (+)-manool, proceeding through key intermediates such as 7-deoxo this compound dimethyl ether.

Issue 1: Low Yield in the Oxidative Cleavage of (+)-Manool

Q1: My initial oxidative cleavage of (+)-manool to form the key bicyclic diene intermediate is resulting in a low yield and several side products. What are the likely causes and how can I optimize this step?

A1: The oxidative cleavage of the side chain of (+)-manool is a critical step that can be prone to over-oxidation or incomplete reaction. Here are potential causes and troubleshooting strategies:

  • Potential Causes:

    • Harsh Oxidizing Agent: Strong oxidants like potassium permanganate (B83412) can lead to undesired side reactions and degradation of the starting material or product.

    • Suboptimal Reaction Temperature: The reaction may be sensitive to temperature fluctuations, leading to the formation of byproducts.

    • Incorrect Stoichiometry: An excess or insufficient amount of the oxidizing agent can lead to incomplete conversion or over-oxidation.

  • Troubleshooting and Optimization:

    • Choice of Oxidant: Consider a two-step sequential cleavage process, which has been reported to improve overall yield. This could involve an initial ozonolysis followed by a reductive workup, or a milder oxidative cleavage using reagents like sodium periodate (B1199274) in the presence of a catalytic amount of osmium tetroxide.

    • Temperature Control: Maintain a stable and low temperature during the reaction. For ozonolysis, temperatures between -78 °C and -60 °C are typical.

    • Stoichiometry Optimization: Carefully titrate the amount of the oxidizing agent. A systematic optimization of the oxidant equivalents can be performed as shown in the table below.

Table 1: Optimization of Oxidant Stoichiometry
Entry Oxidant Equivalents
11.0
21.2
31.5
42.0

Issue 2: Poor Stereoselectivity in the Formation of the Tricyclic Core

Q2: I am struggling with poor diastereoselectivity during the acid-catalyzed cyclization to form the podocarpane (B1244330) skeleton. How can I improve the stereochemical outcome?

A2: Achieving high stereoselectivity in intramolecular cyclizations is a common challenge in diterpene synthesis. The stereochemical outcome is often influenced by the substrate conformation and the reaction conditions.

  • Potential Causes:

    • Flexible Transition State: The acyclic precursor may adopt multiple conformations leading to different cyclization pathways and a mixture of diastereomers.

    • Inappropriate Lewis Acid: The choice of Lewis acid can significantly impact the transition state geometry and, consequently, the stereoselectivity.

    • Solvent Effects: The polarity of the solvent can influence the stability of the cationic intermediates and the transition states.

  • Troubleshooting and Optimization:

    • Lewis Acid Screening: Experiment with a variety of Lewis acids to find one that promotes the desired stereochemical outcome. Softer Lewis acids might offer better selectivity.

    • Solvent Optimization: Test a range of solvents with varying polarities. Non-polar solvents often favor more organized transition states.

    • Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy.

Table 2: Lewis Acid and Solvent Screen for Cyclization
Entry Lewis Acid
1BF₃·OEt₂
2SnCl₄
3TiCl₄
4Sc(OTf)₃

Issue 3: Difficulty in the Demethylation and Oxidation to this compound

Q3: The final steps of converting 7-deoxo this compound dimethyl ether to this compound are proving difficult, with either incomplete reaction or product degradation. What conditions should I explore?

A3: The demethylation of the aromatic methyl ethers followed by oxidation at the benzylic position can be challenging due to the potential for side reactions on the sensitive diterpenoid core.

  • Potential Causes:

    • Harsh Demethylation Reagents: Strong Lewis acids or nucleophiles used for demethylation can cause unwanted rearrangements or decomposition.

    • Over-oxidation: The benzylic oxidation to the ketone can be difficult to control, leading to undesired byproducts.

    • Protecting Group Incompatibility: If other protecting groups are present, they may not be stable to the conditions required for these final steps.

  • Troubleshooting and Optimization:

    • Mild Demethylation: Employ milder demethylating agents such as boron tribromide (BBr₃) at low temperatures or nucleophilic reagents like lithium iodide in collidine.

    • Controlled Oxidation: For the benzylic oxidation, use selective oxidizing agents like chromium trioxide in pyridine (B92270) (Collins reagent) or Dess-Martin periodinane to minimize over-oxidation.

    • Orthogonal Protecting Groups: If other sensitive functional groups are present, ensure that their protecting groups are orthogonal to the conditions used for demethylation and oxidation. For example, silyl (B83357) ethers might be cleaved by BBr₃, so an alternative protecting group strategy should be considered earlier in the synthesis.[1][2]

Frequently Asked Questions (FAQs)

Q4: What are the most critical protecting groups to consider in a total synthesis of this compound?

A4: The key functional groups in this compound that may require protection are the phenolic hydroxyl groups and the ketone. The choice of protecting group is crucial and should be guided by the overall synthetic strategy.[1][2]

  • Phenolic Hydroxyl Groups: These are often protected as methyl ethers, as seen in the intermediate 7-deoxo this compound dimethyl ether. Methyl ethers are robust but require specific conditions for cleavage. Alternatively, benzyl (B1604629) ethers offer the advantage of being removable under milder hydrogenolysis conditions, provided no other functional groups are sensitive to this. Silyl ethers (e.g., TBS, TIPS) are also an option, offering tunable lability under acidic or fluoride-mediated conditions.

  • Ketone: If the ketone at C-7 is introduced early in the synthesis, it may need to be protected during subsequent reactions. A common protecting group for ketones is an acetal (B89532) or ketal, which is stable to many reagents but can be readily removed under acidic conditions.

An orthogonal protecting group strategy is essential to allow for the selective deprotection of one functional group in the presence of others.[2]

Q5: What are the recommended purification techniques for this compound and its synthetic intermediates?

A5: The purification of diterpenoids like this compound and its intermediates often requires a combination of chromatographic techniques due to their similar polarities and complex structures.

  • Flash Column Chromatography: This is the workhorse for purifying intermediates throughout the synthesis. Silica (B1680970) gel is the most common stationary phase. The choice of eluent system (typically a mixture of hexanes and ethyl acetate) needs to be optimized for each intermediate to achieve good separation.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale reactions or for separating compounds with very similar Rf values, prep-TLC can be an effective purification method.

  • High-Performance Liquid Chromatography (HPLC): For the final purification of this compound and for separating challenging diastereomers, reversed-phase HPLC is often employed. A C18 column with a mobile phase of acetonitrile/water or methanol (B129727)/water is a common choice.

Q6: Are there any specific safety precautions to take during the synthesis of this compound?

A6: Standard laboratory safety practices should always be followed. Specific hazards in a this compound synthesis may include:

  • Oxidizing Agents: Reagents like osmium tetroxide and ozonolysis byproducts are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.

  • Lewis Acids: Many Lewis acids, such as tin tetrachloride and boron tribromide, are corrosive and moisture-sensitive. They should be handled under an inert atmosphere.

  • Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical used.

  • Cryogenic Temperatures: Reactions at very low temperatures (e.g., -78 °C with dry ice/acetone) require appropriate personal protective equipment to prevent cold burns.

Experimental Protocols

Protocol 1: Oxidative Cleavage of (+)-Manool using Ozonolysis

  • Dissolve (+)-manool (1.0 g, 3.44 mmol) in a mixture of dichloromethane (B109758) (50 mL) and methanol (25 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Bubble ozone gas through the solution until a persistent blue color is observed.

  • Purge the solution with nitrogen gas for 15 minutes to remove excess ozone.

  • Add dimethyl sulfide (B99878) (1.0 mL, 13.6 mmol) and allow the solution to warm to room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate (B1210297) in hexanes) to yield the bicyclic diene.

Protocol 2: Acid-Catalyzed Cyclization to the Podocarpane Core

  • Dissolve the bicyclic diene (500 mg, 2.08 mmol) in anhydrous toluene (B28343) (20 mL) under a nitrogen atmosphere.

  • Cool the solution to -78 °C.

  • Add a solution of titanium tetrachloride (1.0 M in toluene, 2.3 mL, 2.3 mmol) dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 5-15% ethyl acetate in hexanes) to afford the tricyclic product.

Visualizations

experimental_workflow start Start: (+)-Manool step1 Oxidative Cleavage (e.g., Ozonolysis) start->step1 intermediate1 Bicyclic Diene Intermediate step1->intermediate1 step2 Acid-Catalyzed Cyclization (e.g., TiCl4) intermediate1->step2 intermediate2 Podocarpane Core step2->intermediate2 step3 Aromatization & Functional Group Manipulations intermediate2->step3 intermediate3 7-deoxo this compound Dimethyl Ether step3->intermediate3 step4 Demethylation & Benzylic Oxidation intermediate3->step4 end_product This compound step4->end_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic problem Low Yield in a Synthetic Step cause1 Impure Starting Materials problem->cause1 cause2 Suboptimal Reaction Conditions problem->cause2 cause3 Side Reactions or Byproduct Formation problem->cause3 cause4 Product Instability or Decomposition problem->cause4 solution1 Re-purify Starting Materials cause1->solution1 solution2 Optimize Temperature, Concentration, Catalyst cause2->solution2 solution3 Modify Reagents or Protecting Groups cause3->solution3 solution4 Adjust Workup or Purification Method cause4->solution4

Caption: Troubleshooting low yield logic.

protecting_group_strategy nimbidiol_core This compound Core with -OH and C=O groups protect_oh Protect Phenolic -OH (e.g., as -OMe, -OBn) nimbidiol_core->protect_oh protect_co Protect Ketone C=O (e.g., as a ketal) nimbidiol_core->protect_co synthesis_steps Multi-step Synthesis protect_oh->synthesis_steps protect_co->synthesis_steps deprotect_oh Deprotect -OH synthesis_steps->deprotect_oh deprotect_co Deprotect C=O synthesis_steps->deprotect_co final_product Final Product: This compound deprotect_oh->final_product deprotect_co->final_product

Caption: Protecting group strategy logic.

References

Strategies for enhancing the stability of Nimbidiol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Nimbidiol in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a visible color change and a decrease in potency over a short period. What are the likely causes?

A1: The degradation of this compound in solution is a common issue and can be attributed to several factors, including:

  • Hydrolysis: this compound, like other compounds with ester functional groups, can be susceptible to hydrolysis, which is the cleavage of chemical bonds by water. This process can be catalyzed by acidic or basic conditions.

  • Oxidation: As a phenolic compound, this compound is prone to oxidation, especially in the presence of oxygen, light, and metal ions. This can lead to the formation of colored degradation products and a loss of biological activity.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions.

  • Thermal Degradation: Elevated temperatures can accelerate the rate of all chemical degradation pathways.

Q2: What is the optimal pH range for maintaining the stability of a this compound solution?

A2: While specific studies on this compound are limited, related compounds from neem, such as Azadirachtin-A, are most stable in mildly acidic conditions, typically between pH 4 and 6.[1] It is highly recommended to perform a pH stability profile for your specific this compound solution to determine the optimal pH for your experimental conditions.

Q3: How can I protect my this compound solution from degradation?

A3: Several strategies can be employed to enhance the stability of this compound in solution:

  • pH Control: Maintain the pH of the solution within the optimal range (preliminarily suggested as pH 4-6) using a suitable buffer system.

  • Protection from Light: Store this compound solutions in amber-colored vials or wrap containers in aluminum foil to protect them from light.

  • Temperature Control: Store stock and working solutions at recommended low temperatures (e.g., 2-8°C for short-term and -20°C or lower for long-term storage). Avoid repeated freeze-thaw cycles.

  • Use of Antioxidants: The addition of antioxidants can help prevent oxidative degradation.

  • Inert Atmosphere: For highly sensitive experiments, purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can displace oxygen and minimize oxidation.

  • Encapsulation: For formulation development, encapsulating this compound in systems like cyclodextrins or liposomes can provide a protective barrier against environmental factors.

Q4: What are some recommended antioxidants for stabilizing this compound solutions?

A4: Common antioxidants used to stabilize natural products in solution include:

  • Butylated Hydroxytoluene (BHT): A synthetic antioxidant effective at low concentrations.

  • Ascorbic Acid (Vitamin C): A natural, water-soluble antioxidant.

  • Ethylenediaminetetraacetic acid (EDTA): A chelating agent that sequesters metal ions, which can catalyze oxidative degradation. A combination of an antioxidant and a chelating agent often provides synergistic protection.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Concentration in Solution
Potential Cause Troubleshooting Steps
Hydrolytic Degradation 1. Verify pH: Measure the pH of your solution. If it is outside the recommended range of 4-6, adjust it using a suitable buffer. 2. Buffer Selection: Ensure the buffer system used is appropriate for the desired pH range and is compatible with your experimental setup.
Oxidative Degradation 1. Add Antioxidants: Incorporate an antioxidant such as BHT (e.g., 0.01-0.1%) or ascorbic acid (e.g., 0.1-1%). 2. Add Chelating Agent: Add EDTA (e.g., 0.01-0.05%) to chelate metal ions. 3. Deoxygenate Solvent: Before preparing the solution, sparge the solvent with nitrogen or argon gas for 15-30 minutes. 4. Inert Headspace: After preparing the solution, flush the headspace of the vial with an inert gas before sealing.
Photodegradation 1. Use Amber Vials: Store all this compound solutions in amber glass vials. 2. Protect from Light: During experiments, wrap containers in aluminum foil and minimize exposure to direct light.
Thermal Degradation 1. Optimize Storage Temperature: Store stock solutions at -20°C or -80°C. Store working solutions at 2-8°C and use them within a short period. 2. Avoid High Temperatures: Minimize exposure of the solution to elevated temperatures during experimental procedures.
Inaccurate Quantification 1. Validate Analytical Method: Ensure your analytical method (e.g., HPLC) is validated for linearity, accuracy, and precision for this compound. 2. Check for Peak Purity: Use a photodiode array (PDA) detector to check for co-eluting peaks that may interfere with this compound quantification.
Issue 2: Appearance of Unknown Peaks in Chromatogram During Stability Studies
Potential Cause Troubleshooting Steps
Formation of Degradation Products 1. Characterize Degradants: Use LC-MS/MS to identify the mass of the unknown peaks and elucidate their structures. This will help in understanding the degradation pathway. 2. Optimize Separation: Adjust the HPLC method (e.g., gradient, mobile phase composition, column chemistry) to achieve baseline separation of this compound from all degradation products. 3. Forced Degradation Studies: Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to systematically generate and identify potential degradation products.
Interaction with Excipients 1. Compatibility Studies: If working with a formulation, perform compatibility studies between this compound and each excipient to identify any interactions. 2. Analyze Placebo: Analyze a placebo formulation (containing all excipients except this compound) to identify any peaks originating from the excipients themselves.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified time.

  • Thermal Degradation: Place the this compound stock solution in a temperature-controlled oven at a high temperature (e.g., 70°C) for a specified time.

  • Photodegradation: Expose the this compound stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample, dilute it to a suitable concentration, and analyze it using a stability-indicating HPLC method.

4. Data Analysis:

  • Calculate the percentage degradation of this compound under each stress condition.

  • Identify and characterize the degradation products using LC-MS/MS.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector and an autosampler.

2. Chromatographic Conditions (Starting Point):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

3. Method Development and Validation:

  • Optimize the mobile phase composition and gradient to achieve adequate separation between this compound and its degradation products (generated from forced degradation studies).

  • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

Table 1: Hypothetical Stability Data of this compound under Forced Degradation Conditions

Stress ConditionDuration (hours)Temperature (°C)% this compound RemainingNumber of Degradation Products
0.1 M HCl246075.22
0.1 M NaOH82560.53
3% H₂O₂242555.84
Thermal487088.11
Photolytic242570.32

Note: This data is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

cluster_degradation This compound Degradation Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O (Acid/Base) Oxidation Oxidation This compound->Oxidation O₂ (Light, Metal Ions) Photodegradation Photodegradation This compound->Photodegradation Light (UV) Degradation_Products Degradation_Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways of this compound.

cluster_workflow Forced Degradation Study Workflow Start Prepare this compound Stock Solution Stress Apply Stress (Acid, Base, Oxidant, Heat, Light) Start->Stress Analyze Analyze by Stability-Indicating HPLC Method Stress->Analyze Identify Identify Degradants (LC-MS/MS) Analyze->Identify End Elucidate Degradation Pathway Identify->End

Caption: Workflow for a forced degradation study.

cluster_solutions Stabilization Strategies Troubleshooting Problem: this compound Degradation Check pH, Temperature, and Light Exposure Implement Stabilization Strategies pH_Control pH Control (Buffer pH 4-6) Troubleshooting:o->pH_Control Adjust pH Antioxidants Add Antioxidants (BHT, Ascorbic Acid) + Chelating Agent (EDTA) Troubleshooting:o->Antioxidants Prevent Oxidation Light_Protection Protect from Light (Amber Vials, Foil) Troubleshooting:o->Light_Protection Block Light Temp_Control Temperature Control (Refrigerate/Freeze) Troubleshooting:o->Temp_Control Reduce Temperature

Caption: Troubleshooting logic for this compound stability.

References

Validation & Comparative

Nimbidiol and Acarbose: A Comparative Analysis of α-Glucosidase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic agents for type 2 diabetes, the inhibition of α-glucosidase enzymes presents a key strategy for managing postprandial hyperglycemia.[1][2] This guide provides a detailed comparison of the α-glucosidase inhibitory potential of nimbidiol, a natural diterpenoid, and acarbose (B1664774), a widely prescribed antidiabetic drug. This analysis is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to inform future research and development endeavors.

Comparative Efficacy: A Quantitative Overview

This compound, isolated from the root and stem-bark of Azadirachta indica (neem), has demonstrated potent inhibitory activity against a range of intestinal α-glucosidases.[3][4] A comparative analysis of its inhibitory concentration (IC50) values with those of acarbose reveals this compound's significant potential as an α-glucosidase inhibitor. Notably, this compound has been reported to be a more potent inhibitor of isomaltase, lactase, and trehalase than acarbose.[3][4]

The inhibitory activities of both compounds are summarized in the tables below. It is important to note that IC50 values for acarbose can vary significantly depending on the enzyme source and experimental conditions.[5]

Compound Enzyme Substrate IC50 (µM) Ki (µM) Ki' (µM) Inhibition Type
This compoundMaltase-glucoamylaseMaltotetraose1.35 ± 0.120.08 ± 0.010.25 ± 0.11Mixed
This compoundIsomaltase0.85 ± 0.035
This compoundLactase20 ± 1.33
This compoundTrehalase30 ± 1.75
This compoundIntestinal Sucrase0.7 ± 0.121.44 ± 0.65

Table 1: Inhibitory Activity of this compound against various α-Glucosidases. [3]

Compound Enzyme Source IC50
AcarboseNot specified11 nM
AcarboseNot specified117.20 µg/mL
AcarboseNot specified105 µM
AcarboseNot specified1067.67 µg/mL

Table 2: Reported IC50 Values for Acarbose against α-Glucosidase. [6][7][8] (Note: Direct comparison is challenging due to variability in experimental setups).

Mechanism of Action: A Visual Representation

Both this compound and acarbose function by competitively and reversibly inhibiting α-glucosidase enzymes in the brush border of the small intestine.[1][4] This inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing the rate of glucose absorption and mitigating postprandial blood glucose spikes.[1][9] this compound has been specifically shown to exhibit a mixed competitive inhibition pattern against intestinal carbohydrases.[3]

G cluster_lumen Small Intestine Lumen cluster_brush_border Brush Border Membrane cluster_enterocyte Enterocyte Carbohydrates Complex Carbohydrates (e.g., Starch, Sucrose) AlphaGlucosidase α-Glucosidase Enzyme Carbohydrates->AlphaGlucosidase Digestion Inhibitor This compound / Acarbose Inhibitor->AlphaGlucosidase Inhibition Glucose Glucose AlphaGlucosidase->Glucose Hydrolysis Bloodstream Bloodstream Glucose->Bloodstream Absorption

Caption: Mechanism of α-glucosidase inhibition by this compound and acarbose.

Experimental Protocols: In Vitro α-Glucosidase Inhibition Assay

The determination of α-glucosidase inhibitory activity is typically conducted through a well-established in vitro spectrophotometric assay. The following protocol provides a generalized methodology based on common practices.

1. Materials and Reagents:

  • α-Glucosidase enzyme solution (e.g., from Saccharomyces cerevisiae)

  • Phosphate buffer (e.g., 50-100 mM, pH 6.8)

  • Substrate solution: p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds (this compound, Acarbose) dissolved in a suitable solvent (e.g., DMSO)

  • Stopping reagent: Sodium carbonate (Na2CO3) solution (e.g., 0.1-1 M)

  • 96-well microplate

  • Microplate reader

2. Assay Procedure:

G A Prepare Reagents: - Enzyme Solution - Substrate (pNPG) - Inhibitors (this compound, Acarbose) - Buffer B Add enzyme solution and inhibitor to 96-well plate. A->B C Pre-incubate at 37°C. B->C D Add pNPG to initiate the reaction. C->D E Incubate at 37°C. D->E F Stop the reaction with Na2CO3. E->F G Measure absorbance at 405 nm. F->G H Calculate % Inhibition and IC50. G->H

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

3. Detailed Steps:

  • In a 96-well plate, add a specific volume of the α-glucosidase enzyme and the test compound at various concentrations.[10] A control group containing the enzyme and solvent (without the inhibitor) and a blank group (without the enzyme) are also prepared.

  • The plate is pre-incubated for a short period (e.g., 5-10 minutes) at 37°C.[10]

  • The reaction is initiated by adding the pNPG substrate to all wells.[10]

  • The plate is then incubated for a defined period (e.g., 20-30 minutes) at 37°C.[10]

  • The reaction is terminated by the addition of sodium carbonate.[10]

  • The absorbance of the yellow-colored p-nitrophenol released from the hydrolysis of pNPG is measured spectrophotometrically at a wavelength of 405 nm.[10][11]

4. Data Analysis: The percentage of α-glucosidase inhibition is calculated using the following formula:

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Where:

  • Abs_control is the absorbance of the control reaction (enzyme + buffer + substrate).

  • Abs_sample is the absorbance of the test reaction (enzyme + inhibitor + substrate).

The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[12]

Conclusion

The available data strongly suggest that this compound is a potent inhibitor of α-glucosidase, with evidence indicating superior or comparable efficacy to acarbose against specific disaccharidases. Its broad-spectrum inhibitory activity makes it a promising candidate for further investigation as a potential therapeutic agent for the management of type 2 diabetes.[3] Future studies should focus on direct, side-by-side comparisons of this compound and acarbose against a panel of human intestinal α-glucosidases under standardized assay conditions to provide a more definitive comparative assessment.

References

A Head-to-Head Comparison of Nimbidiol and Voglibose on Postprandial Hyperglycemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, objective comparison of the efficacy of nimbidiol and voglibose (B1684032) in the management of postprandial hyperglycemia. The information presented is collated from preclinical and clinical studies to support research and development in diabetology.

Introduction

Postprandial hyperglycemia, the spike in blood glucose levels following a meal, is a critical therapeutic target in the management of type 2 diabetes mellitus. Both this compound, a diterpenoid isolated from the neem plant (Azadirachta indica), and voglibose, a synthetic N-substituted carbasmate, function as α-glucosidase inhibitors.[1][2] These agents act locally in the small intestine to delay the digestion and absorption of carbohydrates, thereby mitigating postprandial glucose excursions.[2][3] This guide delves into a head-to-head comparison of their performance based on available experimental data.

Mechanism of Action

Both this compound and voglibose exert their therapeutic effects by competitively inhibiting α-glucosidase enzymes in the brush border of the small intestine.[1][3] This inhibition slows down the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[3]

This compound has been shown to exhibit a mixed competitive inhibition profile against intestinal carbohydrases.[1] In addition to its primary mechanism, in vivo studies in diabetic mice suggest that this compound may also protect against diabetic nephropathy by attenuating inflammation and extracellular matrix accumulation through the inhibition of TGF-β/Smad and MAPK signaling pathways.[2]

Voglibose is a potent competitive inhibitor of α-glucosidase.[3] By delaying carbohydrate absorption, it not only reduces postprandial hyperglycemia but also diminishes the subsequent hyperinsulinemia.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and voglibose, focusing on their in vitro inhibitory activity. A direct clinical head-to-head comparison of their effects on postprandial hyperglycemia is not extensively documented in the available literature.

Table 1: In Vitro α-Glucosidase Inhibitory Activity of this compound

Enzyme TargetSubstrateIC50 (µM)Ki (µM)Ki' (µM)Inhibition Type
Maltase-glucoamylaseMaltotetraose1.35 ± 0.120.08 ± 0.010.25 ± 0.11Mixed Competitive
Sucrase-isomaltaseSucrose (B13894)-0.7 ± 0.121.44 ± 0.65Mixed Competitive
IsomaltaseIsomaltose0.85 ± 0.035---
LactaseLactose20 ± 1.33---
TrehalaseTrehalose30 ± 1.75---

Data sourced from Mukherjee et al., 2013.[1]

Table 2: Comparative Potency of this compound

A study by Mukherjee et al. (2013) reported that this compound is a more potent inhibitor of isomaltase, lactase, and trehalase compared to voglibose, acarbose, salacinol, kotalanol, and mangiferin.[1] Specific IC50 values for voglibose from this direct comparative study are not provided in the abstract.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol outlines the general methodology used to determine the inhibitory activity of compounds like this compound and voglibose against α-glucosidase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against α-glucosidase.

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Test compounds (this compound or Voglibose)

  • Phosphate (B84403) buffer (pH 6.8)

  • 96-well microplate reader

  • Acarbose (as a positive control)

Procedure:

  • A reaction mixture is prepared in a 96-well plate containing a phosphate buffer, a specific concentration of the test compound (or control), and the α-glucosidase enzyme solution.

  • The mixture is pre-incubated at 37°C for a defined period (e.g., 10 minutes).

  • The enzymatic reaction is initiated by adding the substrate, pNPG.

  • The plate is incubated at 37°C, and the absorbance is measured kinetically at 405 nm for a set duration (e.g., 30 minutes). The absorbance increases as pNPG is hydrolyzed to p-nitrophenol.

  • The rate of reaction is determined from the linear portion of the absorbance curve.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of enzyme without inhibitor - Activity of enzyme with inhibitor) / Activity of enzyme without inhibitor] x 100

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against different concentrations of the test compound.

Determination of Inhibition Type (e.g., Mixed Competitive): To determine the mode of inhibition, the assay is performed with varying concentrations of both the substrate (pNPG) and the inhibitor. The data is then plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). The pattern of the lines corresponding to different inhibitor concentrations reveals the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[4]

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol describes a typical OGTT used to evaluate the effect of a compound on postprandial glucose levels in an animal model.

Objective: To assess the in vivo efficacy of a test compound in reducing postprandial hyperglycemia.

Animal Model: Male Wistar rats or specific diabetic mouse models (e.g., Akita mice).[2]

Procedure:

  • Animals are fasted overnight (typically 12-16 hours) with free access to water.

  • A baseline blood glucose measurement is taken from the tail vein (Time 0).

  • The test compound (this compound or voglibose) or vehicle (control) is administered orally at a predetermined dose.

  • After a specific time (e.g., 30 minutes), a glucose or sucrose solution is administered orally (gavage) at a standard dose (e.g., 2 g/kg body weight).

  • Blood glucose levels are subsequently measured at various time points (e.g., 30, 60, 90, and 120 minutes) after the glucose/sucrose load.

  • The data is plotted as blood glucose concentration versus time. The Area Under the Curve (AUC) for the glucose excursion is calculated to quantify the overall postprandial glycemic response. A lower AUC in the treated group compared to the control group indicates a reduction in postprandial hyperglycemia.

Mandatory Visualizations

Alpha_Glucosidase_Inhibition_Pathway Diet Dietary Carbohydrates (Starch, Sucrose) Enzyme α-Glucosidase (in Small Intestine) Diet->Enzyme Digestion Glucose Glucose Absorption (into Bloodstream) Enzyme->Glucose Hyperglycemia Postprandial Hyperglycemia Glucose->Hyperglycemia Inhibitor This compound or Voglibose Inhibitor->Enzyme Inhibition Experimental_Workflow_OGTT start Start fasting Overnight Fasting (12-16 hours) start->fasting baseline Baseline Blood Glucose (Time 0) fasting->baseline treatment Oral Administration: - this compound/Voglibose - Vehicle (Control) baseline->treatment glucose_load Oral Glucose/Sucrose Load (e.g., 2 g/kg) treatment->glucose_load 30 min post-treatment measurements Blood Glucose Measurement (30, 60, 90, 120 min) glucose_load->measurements analysis Data Analysis: - Plot Glucose vs. Time - Calculate AUC measurements->analysis end End analysis->end

References

Nimbidiol: An In Vivo Examination of its Anti-Diabetic Efficacy in a Preclinical Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-diabetic effects of Nimbidiol, a diterpenoid isolated from the neem plant (Azadirachta indica), against established anti-diabetic agents, metformin (B114582) and glibenclamide, in a preclinical setting.[1] This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes relevant biological pathways to offer an objective assessment of this compound's potential as a therapeutic candidate for diabetes.

Comparative Efficacy of this compound

This compound has demonstrated significant anti-diabetic properties in preclinical studies. Its primary mechanism of action is the inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion. By inhibiting this enzyme, this compound effectively reduces postprandial hyperglycemia.[2] The following tables present a summary of the quantitative data gathered from in vivo studies, comparing the effects of this compound with metformin and glibenclamide on key diabetic parameters.

Table 1: Comparative Effects on Blood Glucose and Body Weight

Compound Animal Model Dosage Treatment Duration Key Findings
This compound Akita Mice (Type 1 Diabetes)0.40 mg/kg/day8 weeksMitigated high blood pressure.[3]
Metformin STZ-Induced Diabetic MiceNot specified34 daysSignificantly reduced blood glucose levels.[4]
Glibenclamide NOD Mice (Type 1 Diabetes)High doseUntil 25 weeks of agePrevented the development of hyperglycemia.[5][6]

Table 2: Effects on Diabetic Biomarkers

Compound Animal Model Biomarker Effect
This compound Akita Micep-NF-κB, IκBαNormalized expression levels, indicating reduced inflammation.[1][7]
This compound Akita MiceeNOS, iNOSNormalized expression levels, suggesting improved endothelial function.[7]
This compound Akita MiceKIM-1, LCN-2Significantly reduced levels, indicating mitigation of renal injury.[7]
Metformin STZ-Induced Diabetic MiceIL-1β, TNF-αDecreased levels in pancreatic tissues, showing anti-inflammatory effects.[4]
Glibenclamide NOD MiceBeta cell massPreserved a sizable mass of beta cells.[6]

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section details the methodologies employed in the preclinical evaluation of this compound and the comparative drugs.

Animal Models
  • Akita Mice (C57BL/6-Ins2Akita/J): This is a genetic model of type 1 diabetes characterized by a spontaneous mutation in the insulin (B600854) 2 gene, leading to hyperglycemia that develops as early as 3-4 weeks of age.[8] These mice are a valuable tool for studying the long-term complications of diabetes.

  • Streptozotocin (STZ)-Induced Diabetic Rats/Mice: This is a chemically-induced model of type 1 diabetes. STZ is a toxin that specifically destroys the insulin-producing beta cells of the pancreas. A single high dose or multiple low doses of STZ can be administered to induce diabetes.

  • Non-obese Diabetic (NOD) Mice: This is a spontaneous model of autoimmune type 1 diabetes, closely mimicking the human form of the disease.

Induction of Diabetes
  • Akita Mice: Diabetes develops spontaneously in this model.

  • STZ-Induced Model: Diabetes is induced by intraperitoneal or intravenous injection of STZ. The dosage can vary depending on the animal strain and the desired severity of diabetes. For instance, a single dose of 60 mg/kg is commonly used in rats.

Drug Administration
  • This compound: In the Akita mouse study, this compound was administered at a dose of 400 μg/kg/day for 8 weeks.[1]

Assessment of Anti-Diabetic Effects
  • Blood Glucose Monitoring: Blood glucose levels are periodically measured using a glucometer.

  • Biomarker Analysis: Key biomarkers related to inflammation, oxidative stress, and renal function are assessed using techniques like Western blot, ELISA, and immunohistochemistry.

  • Histological Analysis: Tissues such as the pancreas and kidneys are examined for pathological changes.

Mechanism of Action: Signaling Pathways

This compound exerts its anti-diabetic and protective effects by modulating key signaling pathways implicated in the pathogenesis of diabetes and its complications.

TGF-β/Smad and MAPK Signaling Pathways

In diabetic conditions, the Transforming Growth Factor-beta (TGF-β) signaling pathway is often upregulated, leading to fibrosis and tissue damage, particularly in the kidneys. This compound has been shown to inhibit this pathway. The binding of TGF-β to its receptor activates Smad proteins (Smad2/3), which then translocate to the nucleus to regulate gene expression.[9][10][11][12]

Simultaneously, the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular stress responses, proliferation, and apoptosis, is also activated in diabetes.[13][14][15][16][17] this compound has been observed to modulate the MAPK pathway, contributing to its protective effects.

TGF_MAPK_Signaling TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Smad_complex Smad2/3/4 Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_expression Gene Expression (Fibrosis) Nucleus->Gene_expression MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Cellular_responses Cellular Responses (Inflammation, Apoptosis) MAPK->Cellular_responses This compound This compound This compound->TGF_beta_R Inhibits This compound->MAPKKK Inhibits Hyperglycemia Hyperglycemia Hyperglycemia->TGF_beta Hyperglycemia->MAPKKK

Caption: this compound's inhibition of TGF-β/Smad and MAPK pathways.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vivo anti-diabetic effects of a compound like this compound.

Experimental_Workflow start Start animal_model Select Animal Model (e.g., Akita Mice) start->animal_model induction Induce/Confirm Diabetes animal_model->induction grouping Group Allocation (Control, this compound, Comparators) induction->grouping treatment Drug Administration grouping->treatment monitoring Monitor Key Parameters (Blood Glucose, Body Weight) treatment->monitoring monitoring->treatment Repeated Cycles sacrifice Euthanasia and Tissue Collection monitoring->sacrifice analysis Biochemical and Histological Analysis sacrifice->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis end End data_analysis->end

Caption: A typical workflow for in vivo anti-diabetic studies.

Conclusion

The preclinical data presented in this guide suggest that this compound holds significant promise as an anti-diabetic agent. Its ability to modulate key signaling pathways involved in diabetic complications, coupled with its α-glucosidase inhibitory activity, positions it as a multifaceted therapeutic candidate. While direct comparative studies with metformin and glibenclamide in the same animal model are limited, the available evidence indicates that this compound's efficacy is comparable to these established drugs in mitigating hyperglycemia and related complications. Further research, including head-to-head comparative trials and long-term safety studies, is warranted to fully elucidate the therapeutic potential of this compound in the management of diabetes.

References

Nimbidiol's Mechanism of Action: A Comparative Analysis Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nimbidiol, a diterpenoid isolated from the neem tree (Azadirachta indica), has garnered interest for its potential therapeutic applications. While research is ongoing, extensive studies on its close structural analog, the limonoid nimbolide (B1678885), provide significant insights into the probable mechanisms of action of this compound. This guide offers a comparative overview of the cytotoxic and mechanistic properties of these neem-derived compounds, with a focus on their effects on various cancer cell lines. The information presented is intended to serve as a resource for researchers investigating the therapeutic potential of this compound and other neem limonoids.

Comparative Cytotoxicity of Neem Limonoids

The cytotoxic effects of neem limonoids, particularly nimbolide, have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency. While specific IC50 values for this compound are not widely documented in the public domain, the data for nimbolide offers a valuable benchmark.

LimonoidCancer Cell LineCell TypeIC50 (µM)Time (hrs)Reference
NimbolideDU-145Prostate Cancer~5.048[1]
NimbolidePC-3Prostate Cancer2.0Not Specified[2]
NimbolideA-549Lung Cancer~8.048[1]
NimbolideMCF-7Breast CancerNot SpecifiedNot Specified[3]
NimbolideMDA-MB-231Breast CancerNot SpecifiedNot Specified[3]
NimbolideHT-29Colon CancerNot SpecifiedNot Specified[2]
NimbolideU937Leukemia1-2.5 (cell cycle disruption)Not Specified[2]
NimbolideBeWoChoriocarcinoma1.1924[4]
NimbolideHPACPancreatic Cancer5.0Not Specified[5]

Signaling Pathways Modulated by Neem Limonoids

Nimbolide has been shown to exert its anticancer effects by modulating multiple critical signaling pathways involved in cell proliferation, survival, and apoptosis.[6][7][8] It is hypothesized that this compound may share similar targets.

NF-κB Signaling Pathway

Nimbolide is a potent inhibitor of the NF-κB signaling pathway.[2] It has been shown to prevent the degradation of IκBα, which in turn sequesters the p65 subunit of NF-κB in the cytoplasm, preventing its nuclear translocation and subsequent activation of target genes involved in inflammation, cell survival, and proliferation.[6]

NF_kB_Pathway This compound's Proposed Inhibition of the NF-κB Pathway This compound This compound IKK IKK This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates for degradation NFkB NF-κB (p65/p50) nucleus Nucleus NFkB->nucleus Translocates to NFkB_IkBa NF-κB-IκBα Complex NFkB_IkBa->NFkB IκBα degradation releases NF-κB gene_expression Target Gene Expression (Proliferation, Survival) nucleus->gene_expression Activates

Proposed inhibition of the NF-κB signaling pathway by this compound.
PI3K/Akt/mTOR Signaling Pathway

Nimbolide has been observed to suppress the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[5][7] Inhibition of this pathway can lead to cell cycle arrest and induction of apoptosis.

PI3K_AKT_Pathway This compound's Proposed Inhibition of the PI3K/Akt/mTOR Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.

Induction of Apoptosis

A key mechanism of action for nimbolide, and likely this compound, is the induction of apoptosis, or programmed cell death, in cancer cells.[6] This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that nimbolide can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxic and apoptotic effects of compounds like this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of this compound (or other test compounds) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample and can be employed to observe changes in the expression of key apoptosis-related proteins.[11][12]

  • Protein Extraction: Following treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Analyze the band intensities to determine the relative changes in protein expression, normalizing to a loading control such as β-actin or GAPDH.

Experimental Workflow

The general workflow for screening the anticancer activity of a compound like this compound is outlined below.

Experimental_Workflow General Experimental Workflow for Anticancer Drug Screening start Start: Select Cancer Cell Lines treatment Treat cells with this compound (and controls) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability ic50 Determine IC50 viability->ic50 mechanism Mechanism of Action Studies ic50->mechanism western_blot Western Blot (Apoptosis & Signaling Proteins) mechanism->western_blot facs FACS Analysis (Apoptosis, Cell Cycle) mechanism->facs end End: Data Analysis & Conclusion western_blot->end facs->end

A generalized workflow for in vitro anticancer drug screening.

Comparison with Other Alternatives

This compound and nimbolide belong to a class of compounds known as limonoids, which are abundant in the neem tree. Other notable neem limonoids with reported anticancer activity include azadirachtin (B1665905) and gedunin.[13] While direct comparative studies are limited, nimbolide is often considered one of the most potent cytotoxic limonoids.[7]

In a broader context, the efficacy of these natural compounds can be compared to standard chemotherapeutic agents. For instance, the cytotoxic effects of nimbolide can be benchmarked against drugs like 5-fluorouracil (B62378) (5-FU) or cisplatin (B142131) in relevant cancer cell line models. Such comparisons are crucial for evaluating the therapeutic potential and selectivity of this compound as a novel anticancer agent.

Conclusion

The available evidence, largely derived from studies on nimbolide, suggests that this compound likely exerts its biological effects through the modulation of key signaling pathways such as NF-κB and PI3K/Akt, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Further direct investigation into the cross-validation of this compound's mechanism of action across a comprehensive panel of cell lines is warranted to fully elucidate its therapeutic potential. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to pursue these critical investigations.

References

A Comparative Analysis of the Anti-Fibrotic Effects of Nimbidiol and Other Natural Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative analysis of the anti-fibrotic properties of Nimbidiol, a diterpenoid derived from the neem tree, alongside other well-documented natural compounds: Quercetin, Curcumin (B1669340), Resveratrol, and Silymarin (B1681676). The content is tailored for researchers, scientists, and drug development professionals, offering a synthesis of preclinical data with a focus on quantitative comparisons and detailed experimental methodologies.

Mechanistic Overview of Fibrosis and Natural Compound Intervention

Fibrosis is a pathological condition marked by the excessive accumulation of extracellular matrix (ECM) components, which leads to tissue scarring and organ failure. A pivotal signaling pathway in the progression of fibrosis is the Transforming Growth Factor-β (TGF-β) pathway. Activation of this pathway initiates a cascade involving the phosphorylation of Smad proteins (Smad2/3), which then complex with Smad4. This complex translocates to the nucleus, where it upregulates the transcription of pro-fibrotic genes, including those responsible for producing collagen and α-smooth muscle actin (α-SMA).

A growing body of research indicates that various natural compounds can interrupt this fibrotic process by targeting different elements within the TGF-β and other related signaling pathways. This guide provides a comparative look at the efficacy of this compound and other selected natural compounds in modulating these molecular events.

Quantitative Comparison of Anti-Fibrotic Efficacy

The following tables provide a summary of quantitative data from preclinical studies, illustrating the anti-fibrotic effects of this compound and other natural compounds on key fibrotic markers and signaling proteins.

Table 1: Impact of Natural Compounds on Key Fibrotic Markers

CompoundExperimental ModelTissue/OrganFibrotic MarkerDosageObserved Effect
This compound Type 1 Diabetic (Akita) MiceKidneyCollagen Deposition0.40 mg/kg/daySignificant decrease in glomerular and tubulointerstitial collagen.[1][2]
TGF-β10.40 mg/kg/daySignificant reduction in protein expression.[1][2]
Quercetin Bleomycin-induced FibrosisLungα-SMA50 µM (in vitro)Reduction in the number of α-SMA positive cells.[3][4][5]
TGF-β1-induced C2C12 MyoblastsMuscleCollagen Type I & III50 µM (in vitro)Decreased gene expression.[3][4][5]
TGF-β1-induced FibroblastsVocal FoldCollagen I & III, Fibronectin20 µM (in vitro)Significant decrease in protein levels.[6]
Curcumin Carbon Tetrachloride (CCl4)-induced FibrosisLiverα-SMA & CollagenNot specifiedDecreased expression and deposition.[7]
TGF-β2-induced FibroblastsLungα-SMA & Collagen50 µM (in vitro)Inhibition of expression and secretion.[8]
Resveratrol TGF-β1-induced Pterygium FibroblastsEyeα-SMA, Collagen I, Fibronectin25-100 µM (in vitro)Dose-dependent reduction.[9]
Unilateral Ureteral ObstructionKidneyα-SMANot specifiedMarkedly suppressed overexpression.[10]
Silymarin Bile Duct Ligation (BDL)LiverHydroxyproline (B1673980) & α-SMA100 mg/kg63.0% reduction in hydroxyproline and a marked decrease in α-SMA positive cells versus the BDL model.
CCl4-induced FibrosisLiverα-SMA & TGF-β150 mg/kgSignificant reduction in expression.[11]
Secondary Biliary FibrosisLiverProcollagen (B1174764) α1(I) mRNA50 mg/kg/day40-60% reduction.[12]

Table 2: Modulation of the TGF-β Signaling Pathway by Natural Compounds

CompoundExperimental ModelTissue/Cell TypeTarget ProteinDosageObserved Effect
This compound Type 1 Diabetic (Akita) MiceKidneyp-Smad2/30.40 mg/kg/dayReversal of increased phosphorylation.[1][2]
p-P38, p-ERK1/2, p-JNK0.40 mg/kg/dayReversal of increased phosphorylation.[1][2]
Quercetin Various Fibrosis ModelsVariousTGF-β1/SmadNot specifiedInhibition of the signaling pathway.[6]
Curcumin CCl4-induced RatsLiverTGF-β1, Smad2, p-Smad2, Smad3Not specifiedSignificant reduction in expression.[7]
Smad7Not specifiedIncreased expression.[7]
TGF-β-induced IPF FibroblastsLungp-Smad2/3, p-ERK1/220 µM (in vitro)Inhibition of phosphorylation.[13]
Resveratrol TGF-β1-induced Pterygium FibroblastsEyep-Smad3, p-p38 MAPK, p-AKT50 µM (in vitro)Decreased activation.[9]
Silymarin Bile Duct Ligation (BDL)LiverTGF-β1100 mg/kg53.8% reduction versus the BDL model.
CCl4-induced RatsLiverTGF-β150 mg/kgSignificant reduction in expression.[11]
Secondary Biliary FibrosisLiverTGF-β1 mRNA50 mg/kg/day40-60% reduction.[12]

Visualizing Signaling Pathways and Experimental Designs

The diagrams below, generated using Graphviz, illustrate the core TGF-β signaling pathway in fibrosis and a standard experimental workflow for assessing the anti-fibrotic potential of natural compounds.

TGF_Beta_Signaling_Pathway cluster_0 TGFB TGF-β Receptor TGF-β Receptor (TβRI/TβRII) TGFB->Receptor Binding pSmad23 p-Smad2/3 Receptor->pSmad23 Phosphorylation Complex Smad2/3/4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocation Transcription Transcription of Pro-fibrotic Genes (Collagen, α-SMA) Fibrosis Fibrosis Transcription->Fibrosis Compounds This compound & Other Natural Compounds Compounds->Receptor Inhibit Compounds->pSmad23 Inhibit

Caption: The TGF-β signaling cascade in fibrosis and key intervention points for natural compounds.

Anti_Fibrotic_Experimental_Workflow Model Induction of Fibrosis in Animal Model (e.g., CCl4, Bleomycin) Treatment Administration of Natural Compound (e.g., this compound) Model->Treatment Harvest Tissue and Sample Collection Treatment->Harvest Histology Histological Staining (Masson's Trichrome) Harvest->Histology IHC Immunohistochemistry (α-SMA) Harvest->IHC Biochemical Biochemical Assays (e.g., Western Blot for p-Smad) Harvest->Biochemical Analysis Quantitative Data Analysis Histology->Analysis IHC->Analysis Biochemical->Analysis

Caption: A generalized experimental workflow for the evaluation of anti-fibrotic agents.

Standardized Experimental Protocols

Below are foundational protocols for key experimental techniques used in the assessment of anti-fibrotic compounds. Researchers should note that specific parameters may need optimization based on the experimental context.

Masson's Trichrome Staining for Collagen Visualization

This staining method is employed to differentiate collagen fibers from other tissue components.

  • Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a descending series of ethanol (B145695) concentrations to water.[14][15][16]

  • Mordanting: For formalin-fixed tissues, sections are treated with Bouin's solution at 56°C for one hour to enhance staining quality, followed by rinsing in running tap water.[14][16]

  • Nuclear Staining: Weigert's iron hematoxylin (B73222) is applied for 10 minutes to stain the nuclei.[16]

  • Cytoplasmic and Muscle Fiber Staining: Biebrich scarlet-acid fuchsin solution is used for 10-15 minutes.[16]

  • Collagen Staining: After differentiation in a phosphomolybdic-phosphotungstic acid solution, sections are stained with aniline (B41778) blue for 5-10 minutes.[16]

  • Dehydration and Mounting: Sections are briefly rinsed in 1% acetic acid, dehydrated through an ascending series of ethanol, cleared in xylene, and mounted.[16]

  • Expected Results: Collagen fibers appear blue, nuclei are stained black, and the cytoplasm and muscle fibers are red.[17]

Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)

This technique is used to identify myofibroblasts, which are key effector cells in fibrosis.

  • Antigen Retrieval: Following deparaffinization and rehydration, heat-induced epitope retrieval is performed.

  • Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific antibody binding is blocked using a protein-blocking solution.[18]

  • Primary Antibody Incubation: Sections are incubated with a primary antibody specific for α-SMA.[18]

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogen substrate (e.g., DAB) to produce a colored precipitate at the antigen site.[18]

  • Counterstaining, Dehydration, and Mounting: Nuclei are counterstained with hematoxylin, and the sections are dehydrated, cleared, and mounted.

  • Expected Results: Cells expressing α-SMA will exhibit a brown cytoplasmic stain.

Western Blotting for TGF-β/Smad Signaling Components

This assay quantifies the levels of specific proteins involved in the TGF-β signaling pathway.

  • Protein Extraction and Quantification: Proteins are extracted from tissues or cells using a lysis buffer, and the concentration is determined.

  • Gel Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and then transferred to a membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., TGF-β1, p-Smad2/3).

  • Detection: An enzyme-linked secondary antibody is used, and the signal is detected via chemiluminescence.

  • Analysis: The intensity of the protein bands is quantified and normalized to a loading control.

Concluding Remarks

This compound shows considerable promise as a natural anti-fibrotic agent, with efficacy in a preclinical model of diabetic nephropathy that is comparable to more extensively studied compounds like Quercetin, Curcumin, Resveratrol, and Silymarin. Its mechanism of action involves the modulation of the TGF-β/Smad and MAPK signaling pathways.[1][2]

While all the discussed compounds converge on the TGF-β pathway, their specific molecular targets and effects on interconnected signaling networks may vary. This highlights the need for direct comparative studies to discern the most effective compound for specific fibrotic conditions. The quantitative data and standardized protocols presented in this guide are intended to serve as a valuable resource for the design and execution of such future investigations, ultimately advancing the development of novel anti-fibrotic therapies.

References

How does Nimbidiol's potency compare to other known glucosidase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing literature and experimental data reveals that nimbidiol, a diterpenoid found in the root and stem-bark of the neem tree (Azadirachta indica), demonstrates significant potential as a potent glucosidase inhibitor, outperforming several established drugs in preclinical studies.[1][2][3] This guide provides a detailed comparison of this compound's potency against other well-known glucosidase inhibitors, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

Comparative Potency of Glucosidase Inhibitors

The inhibitory potency of a compound is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.

Data compiled from various studies highlight this compound's superior inhibitory effects on several key intestinal glucosidases compared to commercially available drugs such as acarbose (B1664774), voglibose (B1684032), and miglitol (B1676588).

InhibitorEnzyme TargetIC50 (µM)Source Organism of Enzyme
This compound Isomaltase0.85 ± 0.035Mammalian (Rat) Intestine
Maltase-glucoamylase1.35 ± 0.12Mammalian (Rat) Intestine
Lactase20 ± 1.33Mammalian (Rat) Intestine
Trehalase30 ± 1.75Mammalian (Rat) Intestine
Fungal Maltase14.23 ± 1.40Fungal
Fungal Sucrase10.85 ± 0.75Fungal
Acarbose α-Glucosidase> this compound (for Isomaltase, Lactase, Trehalase)Not specified in direct comparison
Voglibose Rat Sucrase0.07Mammalian (Rat)
Rat Maltase0.11Mammalian (Rat)
Rat Isomaltase0.16Mammalian (Rat)
Human Lysosomal α-glucosidase5.6Human
Miglitol Rat Sucrase0.11Mammalian (Rat)
Rat Maltase1.3Mammalian (Rat)
Rat Isomaltase1.2Mammalian (Rat)
Human Lysosomal α-glucosidase0.35Human

Note: Direct comparative IC50 values for acarbose under identical experimental conditions as this compound were not available in the cited literature, but studies consistently report this compound as being more potent against specific enzymes.[1][2][3][4]

As the data indicates, this compound shows remarkable potency, particularly against isomaltase with an IC50 value of 0.85 µM.[1][2][3] Studies have explicitly stated that this compound is a more potent inhibitor of isomaltase, lactase, and trehalase than acarbose and voglibose.[1][2][3][4] While voglibose and miglitol exhibit very low IC50 values against rat sucrase, maltase, and isomaltase, this compound's broad-spectrum inhibition of intestinal glucosidases makes it a promising candidate for further investigation.[5][6][7]

Mechanism of Action: Glucosidase Inhibition

Alpha-glucosidase inhibitors function by competitively and reversibly binding to the active sites of α-glucosidase enzymes in the brush border of the small intestine. This action delays the breakdown of complex carbohydrates into absorbable monosaccharides like glucose, thereby reducing postprandial hyperglycemia. This compound has been shown to exhibit a mixed competitive inhibition pattern on intestinal carbohydrases.[1][2][3]

Glucosidase_Inhibition cluster_lumen Small Intestine Lumen cluster_brush_border Brush Border Membrane cluster_enterocyte Enterocyte Carbohydrates Complex Carbohydrates (Starch, Disaccharides) AlphaGlucosidase α-Glucosidase Enzyme Carbohydrates->AlphaGlucosidase Hydrolysis Glucose Glucose AlphaGlucosidase->Glucose Releases Bloodstream To Bloodstream Glucose->Bloodstream This compound This compound (Inhibitor) This compound->AlphaGlucosidase Inhibits

Caption: Mechanism of α-glucosidase inhibition by this compound.

Experimental Protocols

The following is a generalized experimental protocol for determining α-glucosidase inhibitory activity, based on commonly cited methodologies.

Objective: To determine the in vitro α-glucosidase inhibitory activity of a test compound (e.g., this compound).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Test compound (this compound) at various concentrations

  • Positive control (e.g., Acarbose) at various concentrations

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) to stop the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the α-glucosidase enzyme in phosphate buffer.

    • Prepare a stock solution of the substrate, pNPG, in phosphate buffer.

    • Prepare serial dilutions of the test compound (this compound) and the positive control (Acarbose) in the buffer.

  • Assay in 96-Well Plate:

    • Add a specific volume of the test compound or positive control solution to the wells of the microplate.

    • Add the α-glucosidase enzyme solution to each well and incubate for a predefined period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.

    • Incubate the plate for a specific duration (e.g., 20 minutes at 37°C).

  • Stopping the Reaction and Measurement:

    • Stop the reaction by adding the sodium carbonate solution to each well. The addition of a basic solution stops the enzymatic reaction and induces a color change in the liberated p-nitrophenol.

    • Measure the absorbance of the yellow-colored p-nitrophenol at a specific wavelength (typically 405 nm) using a microplate reader.

  • Controls:

    • Blank: Contains all reagents except the enzyme.

    • Control (100% enzyme activity): Contains all reagents except the test compound/inhibitor.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • IC50 Determination:

    • Plot a graph of the percentage of inhibition against the different concentrations of the test compound.

    • The IC50 value is determined from the graph as the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_measure 3. Measurement cluster_analysis 4. Data Analysis Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Plate Add Inhibitor and Enzyme to 96-well plate Reagents->Plate Incubate1 Pre-incubate Plate->Incubate1 AddSubstrate Add Substrate (pNPG) Incubate1->AddSubstrate Incubate2 Incubate AddSubstrate->Incubate2 StopReaction Stop Reaction (add Na2CO3) Incubate2->StopReaction ReadAbsorbance Read Absorbance at 405 nm StopReaction->ReadAbsorbance Calculate Calculate % Inhibition ReadAbsorbance->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: General workflow for an in vitro α-glucosidase inhibition assay.

Conclusion

This compound exhibits potent and broad-spectrum inhibitory activity against key intestinal glucosidases, surpassing the efficacy of established drugs like acarbose and voglibose in certain preclinical models.[1][2][3] Its strong performance, particularly against isomaltase, suggests that this compound is a highly promising lead compound for the development of new and effective therapies for managing type 2 diabetes. Further clinical investigations are warranted to fully elucidate its therapeutic potential and safety profile in humans.

References

Replicating published findings on Nimbidiol's effect on renal function

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Nimbidiol's effects on renal function with alternative therapeutic agents. Detailed experimental protocols and visual representations of signaling pathways are included to support the replication of published findings.

This compound, a diterpenoid derived from the neem plant (Azadirachta indica), has demonstrated significant potential in mitigating renal damage in preclinical models of diabetic nephropathy and chemotherapy-induced nephrotoxicity. This guide synthesizes the current understanding of this compound's renal protective mechanisms and provides a comparative analysis with established and experimental treatments for these conditions.

Comparative Efficacy in Diabetic Nephropathy

Diabetic nephropathy is a leading cause of chronic kidney disease worldwide. The following table summarizes the effects of this compound and key alternative therapies on critical markers of renal function in animal models of diabetic nephropathy.

TreatmentAnimal ModelDosageDurationSerum Creatinine (B1669602)BUNAlbuminuria/UACReGFR
This compound Akita Mice (Type 1 Diabetes)400 µg/kg/day8 weeks
ACE Inhibitors (e.g., Enalapril) Various (Type 1 & 2 Diabetes)VariesVaries↑/Stable
SGLT2 Inhibitors (e.g., Dapagliflozin) Various (Type 2 Diabetes)VariesVariesNo significant changeInitial dip, then stabilization
GLP-1 RAs (e.g., Semaglutide) Various (Type 2 Diabetes)VariesVariesNo significant changeNo significant changeStable
Finerenone Various (Type 2 Diabetes)VariesVariesNo significant changeNo significant changeStable
Pirfenidone Human (Type 2 Diabetes)1200 mg/day1 yearNo significant changeNo significant changeNo significant change

Comparative Efficacy in Cisplatin-Induced Nephrotoxicity

Cisplatin is a potent chemotherapeutic agent, but its use is often limited by its nephrotoxic side effects. This table compares the protective effects of this compound with other natural compounds in animal models of cisplatin-induced kidney injury.

TreatmentAnimal ModelDosageDurationSerum CreatinineBUN
This compound Not yet reported----
Curcumin Rats100 mg/kg/day10 days
Resveratrol Rats25 mg/kgSingle dose
Quercetin Rats50 mg/kg/day9 days

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for key experimental assays are provided below.

Biochemical Analysis of Renal Function Markers

1. Serum Creatinine Assay (Jaffe Method)

  • Principle: Creatinine reacts with alkaline picrate (B76445) to form a red-colored complex. The intensity of the color is proportional to the creatinine concentration.

  • Procedure:

    • Prepare a protein-free filtrate of the serum sample by adding a sodium tungstate (B81510) reagent and sulfuric acid, followed by centrifugation.

    • Mix the filtrate with a working reagent containing equal volumes of picric acid and sodium hydroxide.

    • After a 15-minute incubation at room temperature, measure the absorbance at 510 nm.

    • Calculate the creatinine concentration by comparing the absorbance to that of a known standard.

2. Blood Urea (B33335) Nitrogen (BUN) Assay (Enzymatic Method)

  • Principle: Urease catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. The ammonia produced then reacts in a glutamate (B1630785) dehydrogenase-catalyzed reaction, leading to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the urea concentration.

  • Procedure:

    • Calibrate the automated analyzer (e.g., Cobas Mira Plus) with a multi-analyte standard and control serums.

    • Pipette 2 µL of the serum sample into a cuvette.

    • Measure the initial absorbance at 340 nm.

    • Add 200 µL of BUN liquid reagent (containing urease and glutamate dehydrogenase).

    • Incubate the mixture at 37°C for 10 minutes.

    • Measure the final absorbance at 340 nm. The change in absorbance is used to calculate the BUN concentration.

3. Urinary Albumin to Creatinine Ratio (UACR) Measurement

  • Principle: UACR is a ratio calculated from the concentrations of albumin and creatinine in a spot urine sample. It corrects for variations in urine concentration.

  • Procedure:

    • Collect a "clean catch" midstream urine sample.

    • Measure the urinary albumin concentration using an immunoturbidimetric assay.

    • Measure the urinary creatinine concentration using the Jaffe method as described above.

    • Calculate the UACR by dividing the albumin concentration (in mg) by the creatinine concentration (in g).

4. Estimation of Glomerular Filtration Rate (eGFR) in Rodents

  • Principle: GFR can be estimated by measuring the clearance of an exogenous filtration marker, such as inulin (B196767) or iohexol. A simplified single-blood-sample method can be used.

  • Procedure (using Iodixanol):

    • Administer a single intravenous injection of iodixanol (B1672021) (1500 mg I/kg) to a conscious mouse.

    • Collect a single blood sample from the tail vein at 60 minutes post-injection.

    • Measure the concentration of iodixanol in the plasma using a suitable method (e.g., HPLC).

    • Calculate the GFR using a validated species-specific formula that incorporates the plasma concentration of the marker, the dose administered, and the body weight of the animal.

Molecular Biology Techniques

1. Western Blot Analysis of Renal Tissue

  • Principle: This technique is used to detect and quantify specific proteins in a tissue homogenate.

  • Procedure:

    • Protein Extraction: Homogenize kidney tissue in RIPA lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

    • Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay.

    • Gel Electrophoresis: Separate the proteins by size on an SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-NF-κB p65, anti-TGF-β1) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

2. Real-Time Reverse Transcription PCR (RT-PCR) of Renal Tissue

  • Principle: RT-PCR is used to measure the expression levels of specific messenger RNA (mRNA) molecules.

  • Procedure:

    • RNA Extraction: Extract total RNA from kidney tissue using TRIzol reagent, followed by purification.

    • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

    • Real-Time PCR: Perform real-time PCR using the synthesized cDNA as a template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

    • Data Analysis: Quantify the relative expression of the target gene by normalizing to a housekeeping gene (e.g., GAPDH) using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz.

Experimental_Workflow_for_Renal_Function_Assessment cluster_animal_model Animal Model cluster_treatment Treatment cluster_sample_collection Sample Collection cluster_analysis Analysis Animal Model Diabetic or Cisplatin-Treated Rodent Treatment Administer this compound or Alternative Compound Animal Model->Treatment Blood Sample Blood Collection Treatment->Blood Sample Urine Sample Urine Collection Treatment->Urine Sample Kidney Tissue Kidney Tissue Harvesting Treatment->Kidney Tissue Biochemical Assays Serum Creatinine, BUN Blood Sample->Biochemical Assays eGFR Calculation eGFR Calculation Blood Sample->eGFR Calculation UACR Analysis Urinary Albumin & Creatinine Measurement Urine Sample->UACR Analysis Molecular Analysis Western Blot, RT-PCR Kidney Tissue->Molecular Analysis

Caption: Experimental workflow for assessing renal function.

Nimbidiol_Signaling_Pathways cluster_stimulus Pathological Stimuli cluster_this compound Therapeutic Intervention cluster_pathways Signaling Pathways cluster_nfkb NF-κB Pathway cluster_tgf TGF-β/Smad Pathway cluster_mapk MAPK Pathway cluster_outcome Cellular Outcome Hyperglycemia Hyperglycemia/ Oxidative Stress TGF-β1 TGF-β1 Hyperglycemia->TGF-β1 induces MAPKKK MAPKKK Hyperglycemia->MAPKKK activates This compound This compound IKK IKK This compound->IKK inhibits This compound->TGF-β1 inhibits This compound->MAPKKK inhibits IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB releases NF-κB_nucleus NF-κB (nucleus) NF-κB->NF-κB_nucleus translocates Inflammatory Genes Pro-inflammatory Gene Expression NF-κB_nucleus->Inflammatory Genes Inflammation Inflammation Inflammatory Genes->Inflammation TGF-βR TGF-β Receptor TGF-β1->TGF-βR Smad2/3 p-Smad2/3 TGF-βR->Smad2/3 Smad_complex Smad Complex Smad2/3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Fibrotic Genes Pro-fibrotic Gene Expression Smad_complex->Fibrotic Genes Fibrosis Fibrosis Fibrotic Genes->Fibrosis MAPKK MAPKK MAPKKK->MAPKK MAPK p-p38, p-JNK, p-ERK1/2 MAPKK->MAPK AP-1 AP-1 MAPK->AP-1 Cellular Stress Genes Stress Response Gene Expression AP-1->Cellular Stress Genes Apoptosis Apoptosis Cellular Stress Genes->Apoptosis Renal Injury Renal Injury Inflammation->Renal Injury Fibrosis->Renal Injury Apoptosis->Renal Injury

Caption: Proposed signaling pathways modulated by this compound.

This guide provides a foundational framework for researchers interested in the renal protective effects of this compound. The presented data and protocols are intended to facilitate the design and execution of further studies to validate and expand upon these promising findings. It is important to note that the efficacy and mechanisms of action of these compounds can vary depending on the specific experimental conditions and models used. Therefore, careful consideration of these factors is crucial for the successful replication and interpretation of research in this field.

Independent Validation of Nimbidiol's Inhibition Constants (Ki and Ki'): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of Nimbidiol on key intestinal enzymes, benchmarked against other established α-glucosidase inhibitors. The data presented is compiled from independent research to offer a clear perspective on this compound's potency and mechanism of action.

Quantitative Comparison of Inhibition Constants

The following table summarizes the inhibition constants (Ki and Ki') and IC50 values for this compound and its alternatives against intestinal α-glucosidases. These values are crucial for evaluating the therapeutic potential of these compounds in managing conditions such as type 2 diabetes. This compound has been shown to be a more potent inhibitor of isomaltase, lactase, and trehalase than acarbose (B1664774) and voglibose.

InhibitorEnzymeSubstrateKi (µM)Ki' (µM)IC50 (µM)Inhibition TypeSource
This compound Intestinal SucraseSucrose (B13894)0.7 ± 0.121.44 ± 0.65-Mixed-Competitive
This compound Intestinal Maltase-GlucoamylaseMaltotetraose0.08 ± 0.010.25 ± 0.111.35 ± 0.12Mixed-Competitive
Acarbose Intestinal SucraseSucrose1.1--Competitive[1][2]
Voglibose Intestinal SucraseSucrose--0.0039-
Voglibose Intestinal MaltaseMaltose--0.0064-
Miglitol NtMGAM*-1.41---[3]
Miglitol CtMGAM**-2.04---[3]

* N-terminal catalytic domain of Maltase-Glucoamylase ** C-terminal catalytic domain of Maltase-Glucoamylase

Experimental Protocols

The determination of inhibition constants (Ki and Ki') is fundamental to characterizing the potency and mechanism of an enzyme inhibitor. The following outlines a general experimental protocol for obtaining such data, based on established methodologies.

Objective: To determine the inhibition constants Ki and Ki' of a compound against a specific enzyme (e.g., intestinal sucrase).

Materials:

  • Purified enzyme (e.g., rat intestinal sucrase)

  • Substrate (e.g., sucrose)

  • Inhibitor (e.g., this compound)

  • Buffer solution (e.g., phosphate (B84403) buffer at optimal pH for the enzyme)

  • Spectrophotometer or other suitable detection instrument

  • 96-well plates (for high-throughput analysis)

Procedure:

  • Enzyme Activity Assay:

    • A standard assay is performed to measure the initial velocity (V₀) of the enzyme-catalyzed reaction at various substrate concentrations in the absence of the inhibitor.

    • The reaction is initiated by adding the enzyme to a solution containing the substrate in a temperature-controlled cuvette or microplate well.

    • The rate of product formation or substrate depletion is monitored over time using a suitable detection method (e.g., spectrophotometry).

    • These data are used to determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) of the enzyme for the specific substrate by fitting the data to the Michaelis-Menten equation.

  • Inhibition Assay:

    • The enzyme activity assay is repeated in the presence of various concentrations of the inhibitor.

    • For each inhibitor concentration, the initial reaction velocities are measured at different substrate concentrations.

  • Data Analysis and Determination of Inhibition Constants:

    • The type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) is determined by analyzing the effect of the inhibitor on Km and Vmax. This is often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/V vs. 1/[S]).

    • For competitive inhibition , where the inhibitor binds only to the free enzyme, the Ki can be determined from the change in the apparent Km.

    • For non-competitive inhibition , where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, Ki and Ki' (the dissociation constant for the enzyme-inhibitor-substrate complex) can be determined.

    • Dixon Plot: A graphical method where the reciprocal of the reaction velocity (1/V) is plotted against the inhibitor concentration ([I]) at different fixed substrate concentrations. The intersection of the lines can be used to determine Ki[4][5].

    • Cheng-Prusoff Equation: If the IC50 (the concentration of inhibitor that reduces enzyme activity by 50%) is known, the Ki can be calculated using the Cheng-Prusoff equation, which relates IC50, Ki, the substrate concentration ([S]), and the Km[6]. The formula for competitive inhibition is: Ki = IC50 / (1 + [S]/Km).

Visualizations

Experimental Workflow for Determining Inhibition Constants

G cluster_prep Preparation cluster_assay Enzyme Kinetic Assays cluster_analysis Data Analysis cluster_results Results Enzyme Purified Enzyme NoInhibitor Measure Vo at various [S] (Control) Enzyme->NoInhibitor WithInhibitor Measure Vi at various [S] and [I] Enzyme->WithInhibitor Substrate Substrate Substrate->NoInhibitor Substrate->WithInhibitor Inhibitor Inhibitor (e.g., this compound) Inhibitor->WithInhibitor MM_Plot Michaelis-Menten Plot (Determine Km, Vmax) NoInhibitor->MM_Plot LB_Plot Lineweaver-Burk Plot (Determine Inhibition Type) WithInhibitor->LB_Plot Dixon_Plot Dixon Plot (Determine Ki) WithInhibitor->Dixon_Plot CP_Equation Cheng-Prusoff Equation (Calculate Ki from IC50) WithInhibitor->CP_Equation Ki_value Ki and Ki' Values LB_Plot->Ki_value Dixon_Plot->Ki_value CP_Equation->Ki_value

Workflow for determining Ki and Ki' values.

Signaling Pathway Modulated by this compound/Nimbolide

This compound's structurally similar compound, Nimbolide, has been shown to exert its effects through various signaling pathways. One of the key pathways identified is the PI3K/Akt pathway, which is crucial in cell survival and proliferation. By inhibiting this pathway, Nimbolide can induce apoptosis (programmed cell death) in cancer cells.

G This compound This compound / Nimbolide PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits

References

Nimbidiol's Potent Inhibitory Effects on Intestinal Disaccharidases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of Nimbidiol, a diterpenoid isolated from Azadirachta indica (neem), on various intestinal disaccharidases. The data presented herein is supported by experimental findings and is intended to inform research and development in metabolic disorders, particularly type 2 diabetes.

Comparative Analysis of this compound's Inhibitory Activity

This compound has demonstrated significant inhibitory potential across a range of intestinal disaccharidases, positioning it as a promising candidate for the management of postprandial hyperglycemia.[1][2][3] Its broad-spectrum activity distinguishes it from other α-glucosidase inhibitors. The following table summarizes the quantitative data on this compound's inhibitory effects on key intestinal enzymes.

Intestinal DisaccharidaseSubstrateThis compound IC50 (µM)This compound Kᵢ (µM)This compound Kᵢ' (µM)Notes
Maltase-Glucoamylase Maltotetraose1.35 ± 0.120.08 ± 0.010.25 ± 0.11Exhibits mixed competitive inhibition.[1]
Sucrase-Isomaltase Sucrose-0.7 ± 0.121.44 ± 0.65A potent inhibitor of sucrase activity.[1]
Isomaltase Isomaltose0.85 ± 0.035--More potent than acarbose (B1664774), voglibose, salacinol, kotalanol, and mangiferin.[1][4]
Lactase Lactose20 ± 1.33--Shows potent inhibition where acarbose has negligible effect.[4]
Trehalase Trehalose30 ± 1.75--Demonstrates stronger inhibition compared to several other known inhibitors.[1][4]

IC50: Half-maximal inhibitory concentration. Kᵢ: Inhibitory constant for the enzyme-inhibitor complex. Kᵢ': Inhibitory constant for the enzyme-substrate-inhibitor complex.

Experimental Protocols

The following is a detailed methodology for the assay of intestinal disaccharidase activity, based on the widely accepted Dahlqvist method, which forms the basis for the data presented above.[5][6][7]

Objective: To determine the in vitro inhibitory effect of this compound on the activity of various intestinal disaccharidases.

Materials:

  • Rat intestinal mucosa homogenate

  • Specific disaccharide substrates (e.g., maltose, sucrose, lactose, trehalose)

  • This compound of varying concentrations

  • Phosphate buffer (pH 6.8)

  • TRIS-glucose oxidase reagent

  • Spectrophotometer

Procedure:

  • Preparation of Intestinal Homogenate:

    • Euthanize rats and excise the small intestine.

    • Wash the intestinal segments with cold saline.

    • Scrape the mucosa from the intestinal segments.

    • Homogenize the mucosa in a suitable buffer (e.g., 0.1 M maleate (B1232345) buffer, pH 6.0).

    • Centrifuge the homogenate and use the supernatant for the enzyme assay.

  • Enzyme Inhibition Assay:

    • Prepare reaction mixtures containing the intestinal homogenate, a specific disaccharide substrate, and varying concentrations of this compound or a control vehicle.

    • Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the enzymatic reaction by adding a stopping reagent, such as by heat inactivation.[8]

  • Quantification of Liberated Glucose:

    • Measure the amount of glucose produced from the disaccharide hydrolysis using the glucose oxidase method.[5]

    • Add a TRIS-glucose oxidase reagent to the reaction mixture.

    • Incubate at 37°C to allow for the colorimetric reaction to develop.

    • Measure the absorbance of the resulting solution at a specific wavelength using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each this compound concentration compared to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

    • To determine the mode of inhibition (e.g., competitive, non-competitive, mixed), perform kinetic studies by measuring the reaction rates at different substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.

Visualizing the Experimental Workflow and Mechanism of Action

The following diagrams illustrate the experimental workflow for assessing this compound's effect on disaccharidases and its proposed mechanism of action in the context of carbohydrate digestion.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Inhibition Assay cluster_quant Quantification & Analysis P1 Excise Rat Small Intestine P2 Prepare Mucosal Homogenate P1->P2 A1 Incubate Homogenate with Substrate & this compound P2->A1 A2 Stop Reaction (Heat Inactivation) A1->A2 Q1 Measure Liberated Glucose (Glucose Oxidase Method) A2->Q1 Q2 Calculate % Inhibition & Determine IC50 Q1->Q2 Nimbidiol_MoA cluster_lumen Intestinal Lumen cluster_brush_border Brush Border Membrane cluster_absorption Absorption Carbs Dietary Carbohydrates (e.g., Starch, Sucrose) Disacch Disaccharides (e.g., Maltose, Sucrose) Carbs->Disacch Digestion by Pancreatic Amylase Enzymes Intestinal Disaccharidases (Maltase, Sucrase, Lactase) Disacch->Enzymes Monosacch Monosaccharides (Glucose, Fructose) Enzymes->Monosacch Hydrolysis This compound This compound This compound->Enzymes Inhibition Absorption Absorption into Bloodstream Monosacch->Absorption

References

Safety Operating Guide

Navigating the Safe Disposal of Nimbidiol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Nimbidiol, a diterpenoid isolated from Azadirachta indica (neem), requires careful management due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Key Safety and Hazard Information

This compound is classified as a hazardous substance, and it is crucial to be aware of its specific risks before handling and disposal. The primary hazards associated with this compound are its acute oral toxicity and its significant threat to aquatic ecosystems.

Quantitative Hazard Data

PropertyValueSource
Hazard Codes H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects
Precautionary Code P273: Avoid release to the environmentP501: Dispose of contents/container in accordance with local/regional/national/international regulations[1][2]
Storage Class 11: Combustible Solids
WGK (Water Hazard Class) Germany WGK 3: Severe hazard to water

Experimental Protocol: this compound Waste Disposal

The following protocol outlines the detailed methodology for the proper disposal of this compound waste in a laboratory setting. This procedure is designed to minimize exposure and prevent environmental contamination.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (Nitrile rubber recommended), lab coat.

  • Clearly labeled, dedicated hazardous waste container (compatible with solid chemical waste).

  • Chemical fume hood.

  • Waste disposal tags or labels as required by your institution.

Procedure:

  • Risk Assessment: Before beginning any work with this compound, conduct a thorough risk assessment. Review the Safety Data Sheet (SDS) and be familiar with the specific hazards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.

  • Work Area: Conduct all handling and preparation for disposal of this compound within a certified chemical fume hood to avoid inhalation of any dust or aerosols.

  • Waste Segregation:

    • Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, properly labeled hazardous waste container. Do not mix with non-hazardous waste.

    • Liquid Waste: If this compound is in a solution, it should be disposed of as hazardous liquid waste. The container must be compatible with the solvent used. Do not dispose of this compound solutions down the drain.[1]

  • Container Labeling: Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) office.

  • Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, heat, and open flames.[3] The storage area should be well-ventilated.

  • Disposal Request: Arrange for the collection and disposal of the this compound waste through your institution's EHS-approved waste management vendor. Follow all institutional procedures for hazardous waste pickup.[2]

Visualizing the Disposal Workflow

To further clarify the procedural steps for the proper disposal of this compound, the following diagram illustrates the logical workflow from handling to final disposal.

Nimbidiol_Disposal_Workflow cluster_prep Preparation cluster_handling Handling & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal risk_assessment 1. Conduct Risk Assessment (Review SDS) don_ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->don_ppe handle_in_hood 3. Handle this compound in Chemical Fume Hood don_ppe->handle_in_hood segregate_waste 4. Segregate Solid Waste (this compound, Contaminated Items) handle_in_hood->segregate_waste label_container 5. Label Hazardous Waste Container segregate_waste->label_container store_securely 6. Store in Designated Secure Area label_container->store_securely request_pickup 7. Arrange for EHS Waste Pickup store_securely->request_pickup final_disposal 8. Approved Waste Disposal Facility request_pickup->final_disposal

References

Personal protective equipment for handling Nimbidiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling Nimbidiol (CAS: 113332-25-5). The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, establishing a foundation of trust and safety in your research endeavors.

This compound is a solid diterpenoid derived from the plant Azadirachta indica (neem).[1] While it is a natural product, it presents specific health and environmental hazards that necessitate careful handling.

Hazard Identification and Key Data

This compound is classified as an acute oral toxin and is very toxic to aquatic life with long-lasting effects.[2] Adherence to the safety protocols outlined below is mandatory to mitigate risks.

PropertyDataSource(s)
Chemical Name This compound
CAS Number 113332-25-5[1][2]
Molecular Formula C₁₇H₂₂O₃[1][2]
Molecular Weight 274.35 g/mol [2]
Physical Form Solid[2]
GHS Hazard Class Acute Toxicity, Oral (Category 4)[2][3]
Aquatic Hazard, Acute (Category 1)[2]
Aquatic Hazard, Chronic (Category 1)[2]
Signal Word Warning[2]
Hazard Statements H302: Harmful if swallowed.[2]
H410: Very toxic to aquatic life with long lasting effects.[2]
Storage Store at -20°C. Keep container tightly closed.[1]

Personal Protective Equipment (PPE)

A risk assessment must be conducted for all procedures involving this compound. The following PPE is the minimum requirement for handling this compound.[4]

  • Hand Protection: Double-gloving with chemical-resistant gloves (e.g., Nitrile, Neoprene) is required. Gloves must be inspected before use and changed immediately if contamination is suspected. For prolonged contact or immersion, consult the glove manufacturer's chemical resistance guide.[3][5]

  • Eye and Face Protection: Chemical splash goggles are mandatory. When there is a significant risk of splashing or aerosol generation, a face shield must be worn in addition to goggles.[3]

  • Body Protection: A fully buttoned laboratory coat must be worn. For procedures with a higher risk of contamination, a chemical-resistant apron or disposable coveralls are recommended.[3][5]

  • Footwear: Closed-toe and closed-heel shoes that cover the entire foot are required.[4]

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Donning Sequence Start Begin this compound Handling Task Assess Assess Risks: - Quantity of this compound - Potential for dust/aerosol - Splash hazard Start->Assess SelectPPE Select Minimum Required PPE Assess->SelectPPE LabCoat 1. Don Lab Coat (fully buttoned) SelectPPE->LabCoat Gloves1 2. Don Inner Gloves (e.g., Nitrile) LabCoat->Gloves1 Goggles 3. Don Chemical Splash Goggles Gloves1->Goggles FaceShield 4. Don Face Shield (if splash risk exists) Goggles->FaceShield Gloves2 5. Don Outer Gloves (e.g., Nitrile/Neoprene) FaceShield->Gloves2 Ready Ready to Handle this compound Gloves2->Ready

Diagram 1: Personal Protective Equipment (PPE) Donning Workflow for this compound.

Operational Plan: Safe Handling and Storage

All manipulations of solid this compound that could generate dust must be performed within a certified chemical fume hood or a glovebox to minimize inhalation exposure.[3]

  • Weighing: Use the tare method for weighing solid this compound. Add the chemical to a pre-weighed, sealed container inside a fume hood. Close the container before removing it from the hood to weigh. If adjustments are needed, return the sealed container to the fume hood before opening.[4]

  • Solutions: Whenever possible, handle this compound in a solution to minimize the risk of inhaling dust particles.[4]

  • Storage: Store this compound in its original, tightly sealed container at -20°C in a designated, clearly labeled area away from incompatible materials.[1]

  • Hygiene: After handling, wash hands and forearms thoroughly with soap and water. Do not eat, drink, or smoke in areas where this compound is handled.

Experimental Protocol: Spill Decontamination

Due to its high aquatic toxicity, preventing this compound from entering drains or the environment is critical.[6] In the event of a spill, follow this protocol immediately.

Objective: To safely clean and decontaminate a small-scale spill (<1 gram) of solid this compound.

Materials:

  • This compound Spill Kit containing:

    • 2 pairs of chemical-resistant gloves (Nitrile or Neoprene)

    • Chemical splash goggles and face shield

    • Disposable lab coat or apron

    • Absorbent pads

    • Two sealable, labeled hazardous waste bags

    • Scoop and brush (non-sparking) or forceps

    • Deactivating solution (e.g., 10% sodium hypochlorite, prepared fresh) or a suitable solvent (e.g., ethanol)

    • "Caution: Spill Cleanup in Progress" sign

Procedure:

  • Alert & Evacuate: Immediately alert personnel in the area. If the spill is large or if there is significant dust, evacuate the immediate area.

  • Secure Area: Post the "Caution: Spill Cleanup in Progress" sign to prevent entry.

  • Don PPE: Put on a disposable lab coat/apron, splash goggles, face shield, and two pairs of chemical-resistant gloves.

  • Contain Spill:

    • If the spill is a solid, carefully cover it with a dry absorbent pad to prevent dust from becoming airborne. Do not sweep dry powder.

    • If the spill is a solution, cover it with absorbent pads, working from the outside in.

  • Clean Spill:

    • Carefully scoop the solid material or saturated absorbent pads using the scoop/forceps and place them into the first hazardous waste bag.

  • Decontaminate Surface:

    • Wipe the spill area with a cloth or absorbent pad soaked in the deactivating solution or solvent. Start from the outer edge of the spill and work inwards.

    • Place all cleaning materials into the first hazardous waste bag.

    • Perform a final wipe of the area with a clean, wet cloth. Place this cloth in the waste bag.

  • Package Waste:

    • Seal the first hazardous waste bag.

    • Place the sealed bag into the second hazardous waste bag and seal it.

    • Ensure the outer bag is labeled "Hazardous Waste: this compound Contaminated Debris."

  • Doff PPE & Dispose:

    • Remove outer gloves and place them in the hazardous waste bag.

    • Remove the disposable coat/apron, face shield, and goggles.

    • Remove inner gloves and place them in the waste bag.

    • Dispose of the sealed waste bag according to institutional and local regulations for hazardous chemical waste.

  • Final Steps: Wash hands and any exposed skin thoroughly with soap and water. Report the incident to the laboratory supervisor.

Disposal Plan

Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash. [6][7] Its high aquatic toxicity poses a significant threat to the environment.

  • Waste Generation: All materials contaminated with this compound, including gloves, absorbent pads, and empty containers, must be treated as hazardous waste.[8]

  • Waste Collection: Collect all this compound waste in a designated, sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical and stored in a secondary containment tray within a fume hood or designated waste accumulation area.

  • Waste Disposal: Dispose of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[6] Follow all local, state, and federal regulations.

Disposal_Plan cluster_generation Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal Start This compound Waste Generated (e.g., contaminated gloves, vials, spill debris) Identify Identify as Hazardous Waste: - Acute Toxin - Aquatic Toxin Start->Identify Collect Place in designated, sealed, and labeled Hazardous Waste Container Identify->Collect Store Store container in secondary containment (e.g., fume hood, cabinet) Collect->Store ContactEHS Contact Institutional EHS or Licensed Contractor for Waste Pickup Store->ContactEHS Prohibit DO NOT Dispose in Sink or Regular Trash Store->Prohibit End Proper & Safe Disposal Complete ContactEHS->End

Diagram 2: this compound Hazardous Waste Disposal Workflow.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.